Product packaging for Mepiprazole(Cat. No.:CAS No. 20326-12-9)

Mepiprazole

Cat. No.: B1212160
CAS No.: 20326-12-9
M. Wt: 304.82 g/mol
InChI Key: DOTIMEKVTCOGED-UHFFFAOYSA-N
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Description

Mepiprazole is a member of piperazines.
This compound is a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative. This compound mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons. This compound is marketed in Spain for the treatment of anxiety neuroses. It acts as a 5-HT2A and α1-adrenergic receptor antagonist, and has also been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents. Clinical studies of this compound including patients with irritable bowel syndrome (IBS) were conducted and the results showed some beneficial effects of this compound in relieving IBS symptoms in certain patients. Like other phenylpiperazine drugs, this compound produces the active metabolite m-chlorophenylpiperazine(mCPP).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21ClN4 B1212160 Mepiprazole CAS No. 20326-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20326-12-9

Molecular Formula

C16H21ClN4

Molecular Weight

304.82 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)

InChI Key

DOTIMEKVTCOGED-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

Other CAS No.

20326-12-9

Related CAS

20344-15-4 (di-hydrochloride)

Synonyms

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride
EMD 16,923
mepiprazole
mepiprazole dihydrochloride
Quiadon

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of Mepiprazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole (EMD 16,923) is a psychotropic agent with a unique pharmacological profile, exhibiting both anxiolytic and antidepressant properties. First synthesized and investigated in the 1970s, its development provides a valuable case study in early psychopharmacological research. This technical guide details the discovery, synthesis, preclinical pharmacology, and early clinical development of this compound, presenting key quantitative data, experimental methodologies, and associated signaling pathways.

Introduction and Discovery

This compound, chemically identified as 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, was first developed by the pharmaceutical company Merck KGaA under the internal designation EMD 16,923.[1] A U.S. patent for the compound was granted on January 20, 1970.[1] Initial research focused on its potential as a therapeutic agent for psychiatric and psychovegetative disorders, with early clinical investigations exploring its efficacy in anxiety neuroses and irritable bowel syndrome (IBS).[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the alkylation of 1-(3-chlorophenyl)piperazine with a suitable pyrazole derivative. A plausible synthetic route is outlined below, based on established chemical principles and reported syntheses of related compounds.

Experimental Workflow for this compound Synthesis

G cluster_0 Synthesis of 1-(3-chlorophenyl)piperazine cluster_1 Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole cluster_2 Final Alkylation Diethanolamine Diethanolamine Intermediate1 Di(2-chloroethyl)amine hydrochloride Diethanolamine->Intermediate1 Reaction with SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Chloroaniline 3-Chloroaniline PiperazineIntermediate 1-(3-chlorophenyl)piperazine Chloroaniline->PiperazineIntermediate Reaction with Di(2-chloroethyl)amine HCl This compound This compound PiperazineIntermediate->this compound Alkylation Diketone 1,3-Diketone Precursor PyrazoleRing 5-methyl-3-pyrazoleacetic acid Diketone->PyrazoleRing Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrazine->PyrazoleRing PyrazoleIntermediate 3-(2-chloroethyl)-5-methyl-1H-pyrazole PyrazoleRing->PyrazoleIntermediate Conversion Reduction Reduction & Chlorination PyrazoleIntermediate->this compound

Caption: A plausible multi-step synthesis pathway for this compound.

Synthesis of 1-(3-chlorophenyl)piperazine

This key intermediate can be synthesized from diethanolamine and 3-chloroaniline.

Experimental Protocol:

  • Preparation of Di(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride to yield di(2-chloroethyl)amine hydrochloride.

  • Formation of 1-(3-chlorophenyl)piperazine: The resulting di(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine.

Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole

This pyrazole intermediate can be prepared via the Knorr pyrazole synthesis.

Experimental Protocol:

  • Knorr Pyrazole Synthesis: A suitable 1,3-dicarbonyl compound is condensed with a hydrazine derivative to form the pyrazole ring, yielding a precursor such as 5-methyl-3-pyrazoleacetic acid.

  • Functional Group Transformation: The acetic acid side chain is then converted to a 2-chloroethyl group through standard functional group manipulation, likely involving reduction of the carboxylic acid to an alcohol followed by chlorination.

Final Alkylation Step

Experimental Protocol:

  • Alkylation: 1-(3-chlorophenyl)piperazine is alkylated with 3-(2-chloroethyl)-5-methyl-1H-pyrazole in the presence of a base to yield this compound.

Preclinical Pharmacology

This compound's pharmacological activity is characterized by its interaction with several neurotransmitter systems, primarily the serotonergic, dopaminergic, and noradrenergic pathways.

In Vitro Pharmacology
  • Monoamine Uptake Inhibition: this compound is a relatively weak inhibitor of monoamine uptake. Its most potent action is on the hypothalamic 5-HT uptake, with an IC50 value comparable to that of desipramine.[2]

  • Monoamine Release: Unlike tricyclic antidepressants, this compound has been shown to increase the efflux of monoamines from synaptosomes at low concentrations (10⁻⁶ to 10⁻⁵ M).[2]

  • Receptor Binding: this compound acts as a 5-HT2A and α1-adrenergic receptor antagonist.[3]

Table 1: In Vitro Pharmacological Profile of this compound

TargetActionQuantitative Data (IC50)Reference
Hypothalamic 5-HT UptakeInhibition0.9 µM[2]
Dopamine UptakeInhibition50% inhibition at 10⁻⁶ M[4]
5-HT2A ReceptorAntagonist-[3]
α1-Adrenergic ReceptorAntagonist-[3]
In Vivo Pharmacology and Preclinical Models
  • Behavioral Effects: In rodent models, this compound has been shown to depress spontaneous locomotor activity and induce hypothermia.[5]

  • Neurochemical Effects: Biochemical studies in the rat CNS indicate that this compound decreases norepinephrine activity while enhancing serotonin and, to a lesser extent, dopamine activity.[6]

Experimental Protocol: Monoamine Uptake Assay

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cerebral cortex, corpus striatum, hypothalamus) of rats.

  • Incubation: The synaptosomes are incubated with radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine, ³H-serotonin) in the presence of varying concentrations of this compound or a control compound.

  • Uptake Measurement: The amount of radiolabeled monoamine taken up by the synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the specific monoamine uptake.

Metabolism

This compound is metabolized in the body to an active metabolite, m-chlorophenylpiperazine (mCPP).[3] mCPP itself has a complex pharmacological profile, acting as a non-selective serotonin receptor agonist with some antagonistic properties. The metabolism of mCPP to its main metabolite, p-hydroxy-mCPP, is primarily mediated by the cytochrome P450 isoenzyme CYP2D6.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its antagonist activity at 5-HT2A and α1-adrenergic receptors, as well as its influence on monoamine reuptake and release.

Signaling Pathway for 5-HT2A Receptor Antagonism

G This compound This compound HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Antagonizes Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates (Blocked by this compound) PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Altered Neuronal Excitability Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound blocks the 5-HT2A receptor signaling cascade.

Signaling Pathway for α1-Adrenergic Receptor Antagonism

G This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates (Blocked by this compound) PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Modulation of Smooth Muscle Contraction & Neuronal Activity Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound's antagonism of the α1-adrenergic receptor pathway.

Clinical Development

Early clinical trials with this compound focused on its efficacy in anxiety and related disorders.

Anxiety Neuroses

A double-blind clinical trial comparing this compound to placebo in neurotic inpatients demonstrated a tranquilizing effect of this compound. This was evidenced by changes in psychophysiological parameters (tremor, reaction time, flicker fusion threshold) and scores on a symptom checklist for neurotic patients.

Irritable Bowel Syndrome (IBS)

A double-blind, cross-over trial involving 19 patients with IBS investigated the efficacy of this compound. The results indicated a beneficial effect (P < 0.05) of the drug compared to placebo, particularly when administered for at least three weeks.[7]

Table 2: Summary of Early this compound Clinical Trials

IndicationStudy DesignNumber of PatientsKey FindingsReference
Neurotic InpatientsDouble-blind, placebo-controlled-Indicated a tranquilizing effect-
Irritable Bowel SyndromeDouble-blind, cross-over19Beneficial effect (P < 0.05) after ≥ 3 weeks of treatment[7]

Experimental Protocol: Double-Blind, Cross-Over Clinical Trial in IBS

  • Patient Selection: Patients with a diagnosis of IBS, with organic disease excluded, are recruited for the study.

  • Treatment Periods: The study consists of two treatment periods of a defined duration (e.g., four weeks each).

  • Randomization: Patients are randomly assigned to receive either this compound or a placebo during the first treatment period.

  • Cross-Over: After the first treatment period and a washout period, patients are switched to the other treatment (this compound or placebo) for the second treatment period.

  • Symptom Assessment: Patient symptoms are assessed at baseline and at regular intervals throughout both treatment periods using validated symptom scoring systems.

  • Data Analysis: The efficacy of this compound is determined by comparing the symptom scores during the this compound treatment period with the scores during the placebo period for each patient.

Conclusion

This compound represents an early example of a psychotropic agent with a multi-target mechanism of action. Its development history highlights the evolution of research in psychopharmacology, from initial synthesis and screening to preclinical and clinical evaluation. While no longer in widespread clinical use, the study of this compound and its active metabolite, mCPP, has contributed to our understanding of the complex interplay of serotonergic, dopaminergic, and adrenergic systems in the pathophysiology and treatment of psychiatric disorders. The data and methodologies presented in this guide serve as a valuable reference for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mepiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mepiprazole, a phenylpiperazine anxiolytic. The information is compiled from established chemical principles and data on related compounds, offering a practical resource for professionals in drug development and organic synthesis.

This compound: Chemical Profile

This compound is a pyrazolyl-alkyl-piperazine derivative with the systematic IUPAC name 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine[1]. It is recognized for its anxiolytic properties and is marketed in Spain[1]. The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₂₁ClN₄[1][2]
Molecular Weight 304.82 g/mol [2]
CAS Number 20326-12-9[1]
Appearance Predicted: Solid
Melting Point Predicted: 157-159 °C (as hydrochloride salt)[3]
Boiling Point Predicted: 495.3 °C at 760 mmHg
Solubility Data not available

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the construction of the key pyrazole and piperazine intermediates, followed by their coupling. A plausible and efficient synthetic route is detailed below.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a three-stage process, beginning with the synthesis of the pyrazole intermediate, followed by the preparation of the piperazine intermediate, and culminating in their coupling to form the final product.

Mepiprazole_Synthesis cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Piperazine Moiety cluster_2 Stage 3: Coupling A Acetylacetone C 3,5-Dimethylpyrazole A->C + B Hydrazine hydrate B->C D 1-(3-Chlorophenyl)piperazine E 3,5-Dimethylpyrazole H 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol E->H + n-BuLi, then 2-Chloroethanol F n-Butyllithium F->H G 2-Chloroethanol G->H J 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate H->J + TsCl I Tosyl chloride I->J L This compound J->L + 1-(3-Chlorophenyl)piperazine K 1-(3-Chlorophenyl)piperazine K->L

A proposed synthetic pathway for this compound.
Experimental Protocols

The pyrazole core can be synthesized via a classic condensation reaction between a β-diketone and hydrazine.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq.) in ethanol.

  • Slowly add hydrazine hydrate (1.0 eq.) to the solution at room temperature[4]. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated 3,5-dimethylpyrazole by vacuum filtration, wash with cold ethanol, and dry.

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)
Acetylacetone100.121.0
Hydrazine Hydrate50.061.0
3,5-Dimethylpyrazole96.13~90% Yield

This key intermediate is commercially available but can also be synthesized. A common method involves the reaction of diethanolamine with 3-chloroaniline.

Protocol:

  • React diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride.

  • The resulting bis(2-chloroethyl)amine hydrochloride is then cyclized with 3-chloroaniline in a high-boiling solvent like xylene or in the presence of a base to yield 1-(3-chlorophenyl)piperazine[5].

  • The product is typically purified by distillation under reduced pressure or by crystallization of its salt form.

Reactant/ProductMolecular Weight ( g/mol )
Diethanolamine105.14
Thionyl chloride118.97
3-Chloroaniline127.57
1-(3-Chlorophenyl)piperazine196.67[6]

The final step involves the N-alkylation of 1-(3-chlorophenyl)piperazine with an activated form of 2-(5-methyl-1H-pyrazol-3-yl)ethanol.

Protocol:

  • Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)ethanol:

    • Reduce the ketone functionality of a suitable precursor like 3-acetyl-5-methyl-1H-pyrazole using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Activation of the alcohol:

    • Convert the resulting alcohol, 2-(5-methyl-1H-pyrazol-3-yl)ethanol, into a better leaving group by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to form the corresponding tosylate[7]. This reaction is typically carried out at 0 °C to room temperature[7].

  • N-Alkylation:

    • React the tosylated pyrazole derivative with 1-(3-chlorophenyl)piperazine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃), to scavenge the acid formed during the reaction.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • After completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

    • The crude this compound is purified by column chromatography or by recrystallization, often from a solvent mixture like ethanol/water.

Reactant/ProductMolecular Weight ( g/mol )
2-(5-methyl-1H-pyrazol-3-yl)ethyl tosylate~296.36
1-(3-Chlorophenyl)piperazine196.67[6]
This compound304.82[2]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following experimental workflow outlines the standard analytical techniques employed.

Characterization_Workflow Start Synthesized this compound MP Melting Point Analysis Start->MP TLC Thin Layer Chromatography (TLC) Start->TLC NMR NMR Spectroscopy (1H and 13C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC) MP->Purity TLC->Purity Final Characterized this compound NMR->Final IR->Final MS->Final Purity->Final

A typical workflow for the characterization of synthesized this compound.
Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the phenyl, piperazine, pyrazole, and ethyl linker regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 6.8Multiplet4HAromatic protons (chlorophenyl ring)
~ 6.0Singlet1HC4-H of pyrazole ring
~ 3.2Triplet4H-N-CH₂- protons of piperazine (adjacent to phenyl)
~ 2.8Triplet2H-CH₂-CH₂-N- (adjacent to pyrazole)
~ 2.7Triplet4H-N-CH₂- protons of piperazine (adjacent to ethyl)
~ 2.6Triplet2H-CH₂-CH₂-N- (adjacent to piperazine)
~ 2.2Singlet3HMethyl protons on the pyrazole ring
~ 11.0 (broad)Singlet1HN-H proton of the pyrazole ring

The carbon NMR spectrum will provide information on the carbon skeleton of the this compound molecule.

Chemical Shift (δ, ppm)Assignment
~ 152C-Cl of the phenyl ring
~ 148, 138C3 and C5 of the pyrazole ring
~ 135 - 115Aromatic carbons of the chlorophenyl ring
~ 105C4 of the pyrazole ring
~ 58-CH₂-CH₂-N- (adjacent to piperazine)
~ 53Piperazine carbons (adjacent to ethyl)
~ 49Piperazine carbons (adjacent to phenyl)
~ 28-CH₂-CH₂-N- (adjacent to pyrazole)
~ 11Methyl carbon on the pyrazole ring

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)Vibration
~ 3200-3400 (broad)N-H stretching (pyrazole ring)[8]
~ 3100-3000Aromatic C-H stretching
~ 2950-2800Aliphatic C-H stretching (piperazine, ethyl)[2]
~ 1600, 1480C=C and C=N stretching (aromatic and pyrazole rings)
~ 1250C-N stretching (piperazine)[8]
~ 800-700C-Cl stretching

Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern.

m/z RatioFragment Ion
304/306[M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl)
196/198[1-(3-chlorophenyl)piperazine]⁺ fragment
125[CH₂-CH₂-pyrazole-CH₃]⁺ fragment
111[Pyrazole-CH₂-CH₃]⁺ fragment

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable starting point for researchers and professionals engaged in the study and development of this and related pharmaceutical compounds. It is important to note that the predicted data should be confirmed by experimental analysis for rigorous scientific validation.

References

Mepiprazole's Mechanism of Action on Monoamine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole, a pyrazole derivative, exerts its psychotropic effects through a complex interaction with the monoamine neurotransmitter systems. This technical guide delineates the mechanism of action of this compound with a specific focus on its effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This compound acts as a relatively weak inhibitor of monoamine reuptake, with a pronounced effect on the serotonin transporter. Furthermore, it facilitates the efflux of serotonin and dopamine, contributing to an overall increase in synaptic monoamine levels. This guide provides a compilation of the available quantitative data, detailed experimental methodologies for assessing its activity, and a visualization of the putative downstream signaling pathways affected by its modulation of monoamine transporters.

Introduction

This compound is a psychotropic agent with a unique pharmacological profile that modulates serotonergic and, to a lesser extent, dopaminergic and noradrenergic systems.[1] Its therapeutic potential is linked to its ability to increase the synaptic availability of these key neurotransmitters. This is achieved through a dual mechanism: the inhibition of presynaptic monoamine transporters and the promotion of monoamine efflux.[2][3] Understanding the intricacies of this compound's interaction with SERT, NET, and DAT is crucial for elucidating its therapeutic effects and for the development of novel psychotropic agents with refined mechanisms of action.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The available data on the quantitative interaction of this compound with monoamine transporters is summarized below. It is important to note that the data is primarily from preclinical studies in rodent models.

TransporterParameterValueSpecies/TissueReference
Serotonin Transporter (SERT)IC50 (Uptake Inhibition)0.9 µMRat Hypothalamus[2]
Dopamine Transporter (DAT)Uptake Inhibition50% at 1 µMNot Specified[3]
Norepinephrine Transporter (NET)IC50 / Ki (Uptake Inhibition)Not ReportedNot Applicable

Note: The inhibitory action of this compound on monoamine uptake is considered relatively weak.[2] Its most potent effect is observed on the serotonin transporter in the hypothalamus.[2]

Dual Mechanism of Action: Reuptake Inhibition and Efflux

This compound's primary mechanism involves the modulation of monoamine transporters, leading to an increase in the extracellular concentration of serotonin and dopamine. This is achieved through two distinct actions:

  • Inhibition of Monoamine Reuptake: this compound competitively binds to monoamine transporters, blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of monoamines in the synapse, thereby enhancing their signaling.

  • Induction of Monoamine Efflux: Unlike many classic antidepressants, this compound has been shown to increase the release (efflux) of serotonin and dopamine from presynaptic terminals.[2][3] This further contributes to the elevation of synaptic monoamine levels.

Mepiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) This compound->Monoamine_Transporter Inhibits This compound->Monoamine_Transporter Induces Efflux Monoamine_Vesicle Monoamine Vesicle Monoamine_Cytosol Cytosolic Monoamines Monoamine_Vesicle->Monoamine_Cytosol Release Synaptic_Monoamine Synaptic Monoamines (Increased) Monoamine_Transporter->Synaptic_Monoamine Efflux Monoamine_Cytosol->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates

Figure 1: Dual mechanism of this compound on monoamine transporters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on monoamine transporters.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

Protocol:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat hypothalamus, striatum, or cortex) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to the desired protein concentration.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

    • Incubate for a short period (e.g., 3-5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of monoamine uptake at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific monoamine uptake) by non-linear regression analysis.

Synaptosomal_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenization Brain Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Resuspension Resuspend Synaptosomal Pellet Centrifugation2->Resuspension Preincubation Pre-incubation with This compound Resuspension->Preincubation Uptake_Initiation Add Radiolabeled Monoamine Preincubation->Uptake_Initiation Incubation Incubation at 37°C Uptake_Initiation->Incubation Termination Rapid Filtration & Washing Incubation->Termination Quantification Scintillation Counting Termination->Quantification

Figure 2: Workflow for a synaptosomal monoamine uptake assay.
Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Protocol:

  • Membrane Preparation:

    • Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of the radioligand at each this compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Pathways

The inhibition of monoamine reuptake and induction of efflux by this compound leads to an accumulation of serotonin and dopamine in the synaptic cleft. This enhanced availability of neurotransmitters results in the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Serotonergic Signaling

Increased synaptic serotonin primarily activates various subtypes of serotonin receptors (5-HTRs). The downstream signaling pathways are dependent on the specific receptor subtype activated. For example:

  • 5-HT1A Receptors (Gi/o-coupled): Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

  • 5-HT2A Receptors (Gq/11-coupled): Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

  • Other 5-HT Receptors: Activation of other 5-HT receptor subtypes can modulate various other signaling pathways, including MAP kinase/ERK pathways.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor This compound This compound SERT SERT This compound->SERT Inhibits Synaptic_5HT ↑ Synaptic 5-HT Receptor_5HT1A 5-HT1A (Gi/o) Synaptic_5HT->Receptor_5HT1A Receptor_5HT2A 5-HT2A (Gq/11) Synaptic_5HT->Receptor_5HT2A AC_inhibition Adenylyl Cyclase Inhibition Receptor_5HT1A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_modulation PKA Modulation cAMP_decrease->PKA_modulation PLC_activation Phospholipase C Activation Receptor_5HT2A->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Figure 3: Putative downstream signaling pathways of increased serotonergic activity.
Dopaminergic Signaling

Elevated synaptic dopamine levels activate dopamine receptors (D1-like and D2-like families), leading to distinct downstream effects:

  • D1-like Receptors (D1 and D5; Gs/olf-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of PKA. PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in turn inhibits protein phosphatase 1 (PP1).

  • D2-like Receptors (D2, D3, and D4; Gi/o-coupled): Activation inhibits adenylyl cyclase, resulting in decreased cAMP and PKA activity.

These signaling cascades ultimately modulate neuronal excitability, gene expression, and synaptic plasticity.

Dopamine_Signaling cluster_D1 D1-like Receptor cluster_D2 D2-like Receptor This compound This compound DAT DAT This compound->DAT Inhibits Synaptic_DA ↑ Synaptic Dopamine Receptor_D1 D1 (Gs/olf) Synaptic_DA->Receptor_D1 Receptor_D2 D2 (Gi/o) Synaptic_DA->Receptor_D2 AC_activation Adenylyl Cyclase Activation Receptor_D1->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation DARPP32 DARPP-32 Phosphorylation PKA_activation->DARPP32 AC_inhibition Adenylyl Cyclase Inhibition Receptor_D2->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition

Figure 4: Putative downstream signaling pathways of increased dopaminergic activity.

Conclusion

This compound's mechanism of action on monoamine transporters is characterized by a relatively weak inhibition of reuptake, with a preference for the serotonin transporter, coupled with an ability to induce monoamine efflux. This dual action results in an elevation of synaptic serotonin and dopamine, which in turn activates a complex array of downstream signaling pathways. The provided quantitative data, though limited, offers a starting point for understanding its potency. The detailed experimental protocols serve as a guide for researchers aiming to further characterize this compound or novel compounds with similar mechanisms. The visualization of the signaling pathways provides a framework for understanding the potential cellular consequences of this compound's action. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including more comprehensive quantitative data on its interaction with all three monoamine transporters and a more direct investigation of its impact on intracellular signaling cascades.

References

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mepiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds, recognized for its anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development. The document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its molecular mechanisms of action, including receptor binding and effects on neurotransmitter systems. Particular attention is given to its active metabolite, meta-chlorophenylpiperazine (m-CPP), which significantly contributes to its overall pharmacological profile. Detailed experimental protocols and structured data presentations are included to facilitate further investigation and application in a research context.

Introduction

This compound is a pyrazolyl-alkyl-piperazine derivative that has been investigated for its therapeutic potential in anxiety and neurotic disorders. Its pharmacological activity is complex, involving interactions with multiple neurotransmitter systems, primarily the serotonergic and dopaminergic pathways. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles is essential for its potential development and for the design of new chemical entities with improved therapeutic characteristics.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in publicly accessible literature. However, information regarding its active metabolite, m-chlorophenylpiperazine (m-CPP), and general characteristics of phenylpiperazine compounds provide valuable insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive human pharmacokinetic parameters for this compound are not well-documented in the available literature. Preclinical studies in rats indicate that this compound influences monoamine metabolism in the central nervous system.

The metabolism of this compound is understood to produce the active metabolite, m-chlorophenylpiperazine (m-CPP). The formation of m-CPP from parent phenylpiperazine drugs, such as trazodone and nefazodone, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The subsequent metabolism of m-CPP is carried out by the CYP2D6 isoenzyme. This metabolic pathway is a critical consideration for potential drug-drug interactions.

Table 1: Pharmacokinetic Parameters of the Active Metabolite, m-Chlorophenylpiperazine (m-CPP), in Humans

ParameterValueSpeciesAdministrationReference
Elimination Half-life (t½) 2.6 - 6.1 hoursHumanOral
2.4 - 6.8 hoursHumanIntravenous
Absolute Bioavailability 12% - 84%HumanOral

Note: Data for this compound is not available. The table presents data for its active metabolite, m-CPP.

Pharmacodynamics

This compound exerts its effects through a multi-faceted interaction with the central nervous system, primarily modulating serotonergic and dopaminergic neurotransmission.

Mechanism of Action

This compound's mechanism of action involves the inhibition of monoamine reuptake and the induction of their release. It demonstrates a stronger inhibitory effect on the uptake of serotonin (5-HT) in the hypothalamus compared to its effects on norepinephrine (NE) and dopamine (DA). In vitro studies have shown its IC50 for hypothalamic 5-HT uptake to be 0.9 µM.

The primary active metabolite of this compound, m-CPP, is a non-selective serotonin receptor agonist with some antagonistic properties. It exhibits significant affinity for various 5-HT receptor subtypes, contributing to the overall pharmacological effects.

Table 2: In Vitro Monoamine Uptake Inhibition by this compound

NeurotransmitterBrain RegionIC50 (µM)Reference
Serotonin (5-HT) Hypothalamus0.9
Receptor Binding Profile

This compound and its active metabolite, m-CPP, interact with a range of serotonin receptors. The binding affinities of m-CPP for various receptor subtypes have been characterized.

Table 3: Receptor Binding Affinities (Ki) of m-Chlorophenylpiperazine (m-CPP)

ReceptorKi (nM)Reference
5-HT2C 3.4
5-HT2B 28.8
5-HT2A 32.1

Note: This data pertains to the active metabolite, m-CPP.

Signaling Pathways

The interaction of this compound and its metabolite with serotonin and dopamine receptors initiates downstream signaling cascades. 5-HT2A receptors, for which m-CPP has affinity, are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Dopamine D2 receptors, another potential target, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. The modulation of these pathways likely underlies the observed physiological and behavioral effects of this compound.

cluster_this compound This compound / m-CPP cluster_receptors Receptors cluster_signaling Downstream Signaling This compound This compound / m-CPP HT2A 5-HT2A This compound->HT2A Binds HT2C 5-HT2C This compound->HT2C Binds D2 Dopamine D2 This compound->D2 Modulates Gq11 Gq/11 HT2A->Gq11 Activates Gio Gi/o D2->Gio Activates PLC PLC Gq11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

This compound Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target 5-HT receptor

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A)

  • Unlabeled competitor (the test compound, e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a known unlabeled ligand, and membrane suspension.

    • Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mepiprazole: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive overview of the methodologies and experimental protocols required to conduct robust solubility and stability studies for this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established procedures and best practices, drawing illustrative examples from structurally related compounds where necessary. This guide is intended to equip researchers and drug development professionals with the necessary framework to design and execute comprehensive investigations into the physicochemical properties of this compound.

Introduction to this compound

This compound is a pyrazolyl-alkyl-piperazine derivative that has been investigated for its psychotropic properties.[1][2] Its mechanism of action is reported to involve the modulation of monoamine neurotransmission, including effects on serotonin and dopamine pathways.[1][2] The development of a successful pharmaceutical product containing this compound hinges on a clear understanding of its fundamental physicochemical properties, particularly its solubility in various media and its stability under a range of environmental conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior and are critical inputs for designing solubility and stability experiments.

PropertyValueReference
Chemical Name 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine[3]
Molecular Formula C₁₆H₂₁ClN₄[4]
Molecular Weight 304.82 g/mol [4]
Melting Point Not available
pKa Not available
LogP Not available

This compound Solubility Studies

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption. Therefore, a comprehensive assessment of this compound's solubility in various aqueous and organic media is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent system at a constant temperature.

Materials and Reagents:

  • This compound (as the free base or a specified salt)

  • Solvents: Purified water, phosphate buffer solutions (pH 1.2, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400).

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature orbital shaker/water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.

Procedure:

  • Preparation of Solvent Systems: Prepare the desired aqueous buffer solutions and verify their pH.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective solvent system. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved mepipiprazole.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent system at the given temperature. The experiment should be performed in triplicate for each solvent system.

Data Presentation: this compound Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25[Experimental Data][Experimental Data]
0.1 N HCl (pH 1.2)37[Experimental Data][Experimental Data]
Acetate Buffer (pH 4.5)37[Experimental Data][Experimental Data]
Phosphate Buffer (pH 6.8)37[Experimental Data][Experimental Data]
Phosphate Buffer (pH 7.4)37[Experimental Data][Experimental Data]
Ethanol25[Experimental Data][Experimental Data]
Propylene Glycol25[Experimental Data][Experimental Data]
PEG 40025[Experimental Data][Experimental Data]

Note: The above table is a template. The actual data needs to be generated through experimentation.

This compound Stability Studies

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions. These studies are essential for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify its potential degradation products.

Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • Neutral Hydrolysis: Dissolve this compound in purified water and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies on the solid-state, a thin layer of the powder is used.

  • Stress Application: Expose the samples to the specified stress conditions for a predetermined time. The extent of degradation should be targeted to be between 5-20%.

  • Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions to prevent further degradation.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. This method must be able to separate the intact this compound from all formed degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Mass Balance Calculation: The mass balance should be calculated to ensure that all degradation products have been detected. This is the sum of the assay of the intact drug and the levels of all degradation products, which should be close to 100%.

  • Identification of Degradation Products: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy may be required to elucidate their structures.

Data Presentation: this compound Forced Degradation Results

The results of the forced degradation studies should be tabulated to provide a clear overview of this compound's stability profile.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT/RRT)Mass Balance (%)
Acid Hydrolysis0.1 N HCl[Time]80[Data][Data][Data][Data]
Base Hydrolysis0.1 N NaOH[Time]80[Data][Data][Data][Data]
Neutral HydrolysisWater[Time]80[Data][Data][Data][Data]
Oxidation3% H₂O₂[Time]RT[Data][Data][Data][Data]
Thermal (Solid)Dry Heat[Time]100[Data][Data][Data][Data]
Photolytic (Solid)ICH Light Box[Time]RT[Data][Data][Data][Data]
Photolytic (Soln)ICH Light Box[Time]RT[Data][Data][Data][Data]

Note: RT = Retention Time; RRT = Relative Retention Time. The above table is a template. The actual data needs to be generated through experimentation.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems (Buffers, Organic Solvents) prep_sample Add Excess this compound to Solvents prep_solvent->prep_sample agitate Agitate at Constant Temperature (24-72 hours) prep_sample->agitate centrifuge Centrifuge/Settle agitate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Quantify by HPLC dilute->hplc result Determine Solubility (mg/mL) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization start This compound API acid Acid Hydrolysis (0.1 N HCl, Heat) start->acid base Base Hydrolysis (0.1 N NaOH, Heat) start->base neutral Neutral Hydrolysis (Water, Heat) start->neutral oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (ICH Light Box) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize neutral->neutralize hplc_pda Analyze by Stability-Indicating HPLC-PDA oxidation->hplc_pda thermal->hplc_pda photo->hplc_pda neutralize->hplc_pda mass_balance Calculate Mass Balance hplc_pda->mass_balance lcms_nmr Identify Degradants (LC-MS, NMR) hplc_pda->lcms_nmr end_node Stability Profile & Degradation Pathway mass_balance->end_node lcms_nmr->end_node

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains piperazine and pyrazole rings, as well as an ether linkage, several degradation pathways can be hypothesized. This diagram illustrates potential sites of degradation.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Structure (Hypothetical Sites of Degradation) hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation photodegradation Photodegradation This compound->photodegradation ring_opening Ring Opening (Piperazine/Pyrazole) hydrolysis->ring_opening cleavage Side Chain Cleavage hydrolysis->cleavage n_oxide N-Oxide (Piperazine Nitrogen) oxidation->n_oxide photodegradation->ring_opening photodegradation->cleavage

Caption: Hypothetical Degradation Pathways of this compound.

Conclusion

This technical guide has outlined the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound. While specific quantitative data for this compound remains to be published, the methodologies described herein provide a robust framework for researchers and drug development professionals. The successful execution of these studies, including thermodynamic solubility determination and forced degradation analysis, is fundamental to understanding the physicochemical behavior of this compound. This knowledge is indispensable for the rational design of stable and bioavailable pharmaceutical formulations, ensuring the delivery of a safe and effective therapeutic product. It is strongly recommended that these studies be conducted in the early stages of drug development to guide formulation strategies and to establish a comprehensive stability profile for regulatory submissions.

References

Mepiprazole's Active Metabolite, m-Chlorophenylpiperazine (mCPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of mepiprazole and its principal active metabolite, 1-(3-chlorophenyl)piperazine (mCPP). This compound is a psychotropic agent, but a significant portion of its pharmacological activity is attributable to mCPP, which is also a metabolite of other drugs like trazodone and etoperidone.[1][2][3] This guide details the metabolic conversion of this compound, the extensive pharmacological profile of mCPP, including its receptor binding affinities and functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided for researchers in pharmacology and drug development.

Metabolism of this compound to m-Chlorophenylpiperazine (mCPP)

This compound undergoes significant biotransformation following administration. The primary metabolic pathway of clinical importance is the cleavage of the side chain to form the active metabolite, m-chlorophenylpiperazine (mCPP).[2][4] This conversion is a common feature among several phenylpiperazine drugs.[1][4] The subsequent metabolism of mCPP is primarily handled by the cytochrome P450 enzyme CYP2D6, which hydroxylates mCPP to form p-hydroxy-mCPP (OH-mCPP).[5][6] The efficiency of this metabolic process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, potentially leading to variability in mCPP exposure among individuals.[6]

This compound This compound mCPP m-Chlorophenylpiperazine (mCPP) This compound->mCPP Metabolic Cleavage (e.g., via CYP3A4) OH_mCPP p-hydroxy-mCPP (OH-mCPP) mCPP->OH_mCPP Hydroxylation (CYP2D6) mCPP mCPP Receptor 5-HT2C Receptor (GPCR) mCPP->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Physiological Effects (Anxiety, Anorexia) Ca->Response PKC->Response start Prepare Incubation Mix (Buffer, HLM, NADPH System) preincubate Pre-incubate at 37°C start->preincubate add_drug Add Parent Drug to Initiate Reaction preincubate->add_drug incubate Incubate at 37°C (Sample at T=0, 15, 30, 60 min) add_drug->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Identify Metabolites analyze->end start Prepare Reagents (Membranes, Radioligand, mCPP) plate Add Reagents to 96-Well Plate (Total, NSB, Competition) start->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: IC50 → Ki Calculation count->analyze end Determine Binding Affinity (Ki) analyze->end

References

Mepiprazole: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding profile and affinity of mepiprazole, an anxiolytic and antidepressant agent. This compound's therapeutic effects are understood to be mediated through its interactions with various neurotransmitter systems. This document collates the available quantitative and qualitative data on its binding to serotonin, dopamine, and adrenergic receptors, and monoamine transporters. Detailed experimental protocols for key binding and functional assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

This compound Receptor Binding Profile

Table 1: this compound Receptor and Transporter Binding Affinity
TargetAffinity (Kᵢ)Species/TissueNotesReference(s)
Serotonin Receptors
5-HT₂ₐAntagonist-Identified as a primary target.[1][2][6][1][2][6]
Adrenergic Receptors
α₁Antagonist-Identified as a primary target.[1][2][6][1][2][6]
Monoamine Transporters IC₅₀
Serotonin Transporter (SERT)0.9 µM (900 nM)Rat Hypothalamus SynaptosomesThis compound is a relatively weak inhibitor of monoamine uptake, with its strongest action on 5-HT uptake.[7][7]
Dopamine Transporter (DAT)1 µM (1000 nM)-50% inhibition of dopamine uptake at this concentration.[6][6]
Norepinephrine Transporter (NET)-Rat Brain SynaptosomesWeak inhibitor.[7][7]

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Qualitative Effects of this compound on Monoamine Systems
Neurotransmitter SystemEffectNotesReference(s)
Serotonin (5-HT) Enhances activityReduces brain 5-HT turnover and increases spontaneous overflow from cortical slices.[6][6]
Dopamine (DA) Enhances activityIncreases spontaneous overflow and may block reuptake.[6][6]
Norepinephrine (NA) Reduces receptor activityBrain noradrenaline turnover is increased at higher doses, possibly related to receptor blockade.[6][6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the receptor binding profile and functional activity of compounds like this compound.

Radioligand Competition Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound) for the human 5-HT₂ₐ receptor.[8][9]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[9]

  • Radioligand: [³H]Ketanserin, a well-characterized 5-HT₂ₐ antagonist.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT₂ₐ ligand (e.g., Mianserin).[10]

  • 96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).[11]

  • Cell harvester.

  • Microplate scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the 5-HT₂ₐ receptor on ice. Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[12]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:[8]

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a concentration near its Kₔ), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Test Compound: 50 µL of this compound at various concentrations, 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the CPM of the NSB wells from the CPM of the total binding and test compound wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[13]

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist stimulation.[14][15]

Materials:

  • Receptor Source: Cell membranes expressing the G-protein coupled receptor (GPCR) of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Test Compound: this compound or other test ligands.

  • Agonist Control: A known agonist for the receptor.

  • Basal Control: Assay buffer without agonist.

  • 96-well filter plates.

  • Cell harvester.

  • Microplate scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, test compound (or agonist control/basal control), and GDP.

  • Incubation (Pre-incubation): Incubate for a short period (e.g., 15 minutes) at 30°C to allow the compound to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.[15]

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Subtract the basal binding (no agonist) from all other readings.

    • For agonists, plot the stimulated binding against the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

    • For antagonists like this compound, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC₅₀ value.

cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors

This assay measures changes in intracellular cyclic AMP (cAMP) levels following receptor activation, which is indicative of Gαs (stimulatory) or Gαi (inhibitory) G-protein coupling.[16][17][18]

Materials:

  • Cell Line: A cell line stably expressing the GPCR of interest.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or bioluminescence-based).

  • Test Compound: this compound.

  • Agonist/Antagonist Controls.

  • Cell Culture Medium.

  • Stimulation Buffer.

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.

  • Compound Addition:

    • For Agonist Testing: Add varying concentrations of the test compound to the cells.

    • For Antagonist Testing (for this compound): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[18]

  • Incubation: Incubate the plate for a specific time at a controlled temperature as recommended by the assay kit manufacturer.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP.[16]

  • Measurement: Read the plate using a suitable plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • For agonists, plot the signal against the log of the compound concentration to determine the EC₅₀.

    • For antagonists, plot the signal against the log of the antagonist concentration to determine the IC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for determining receptor binding affinity.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1: 5-HT₂ₐ Receptor Gq Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound ReceptorPrep->Incubation RadioligandPrep Radioligand Selection & Preparation RadioligandPrep->Incubation CompoundPrep Test Compound (this compound) Dilution CompoundPrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific Plotting Generate Dose-Response Curve CalcSpecific->Plotting DetIC50 Determine IC50 Plotting->DetIC50 CalcKi Calculate Ki using Cheng-Prusoff Equation DetIC50->CalcKi

Figure 2: Experimental Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound's pharmacological profile is characterized by its antagonist activity at 5-HT₂ₐ and α₁-adrenergic receptors, coupled with its ability to modulate serotonin, dopamine, and norepinephrine neurotransmission. While a complete quantitative binding affinity profile for this compound remains to be fully elucidated in publicly accessible literature, the available data points to a multi-target mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with its molecular targets. Future research should focus on generating a comprehensive Kᵢ dataset to better correlate its binding affinities with its clinical efficacy and side-effect profile.

References

An In-depth Technical Guide to the Chemical Properties of Mepiprazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole dihydrochloride is a phenylpiperazine derivative with significant pharmacological activity, primarily as a 5-HT2A and α1-adrenergic receptor antagonist, as well as a serotonin reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound dihydrochloride, alongside detailed experimental protocols for its further characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes methodologies for determining key physicochemical parameters such as solubility, pKa, and stability, based on established scientific principles and data from structurally related compounds.

Chemical and Physical Properties

This compound dihydrochloride is the hydrochloride salt of this compound, a compound belonging to the phenylpiperazine class of molecules.[3] The presence of the dihydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.

Table 1: Physicochemical Properties of this compound Dihydrochloride

PropertyValueSource
Chemical Name 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine dihydrochloride[1]
Molecular Formula C₁₆H₂₁ClN₄·2HCl[1]
Molecular Weight 377.74 g/mol [1]
CAS Number 20344-15-4[1]
Appearance Likely a crystalline solidGeneral knowledge
Predicted pKa (Strongest Basic) 7.70 (for this compound base)Estimated from database
Predicted pKa (for 1-(3-Chlorophenyl)piperazine intermediate) 8.85 ± 0.10[4][5][6][7]
Solubility Expected to be sparingly soluble in water and more soluble in some organic solvents. Specific data not available.[8][9]
Stability Phenylpiperazines can be susceptible to degradation under certain conditions. Specific data for this compound dihydrochloride is not available.[10]

Mechanism of Action and Signaling Pathways

This compound dihydrochloride exerts its pharmacological effects through a multi-target mechanism. It acts as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors and also inhibits the reuptake of serotonin.[1][2][3]

5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key component of this compound's activity. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[8] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this receptor, this compound can modulate downstream signaling cascades involved in various physiological and pathological processes.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

5-HT2A Receptor Signaling Pathway Antagonism by this compound.
α1-Adrenergic Receptor Antagonism

This compound also acts as an antagonist at α1-adrenergic receptors. These receptors are also GPCRs that couple to Gq/11 proteins, initiating a similar signaling cascade to that of the 5-HT2A receptor, involving PLC activation and subsequent increases in intracellular calcium and PKC activity. This antagonism can lead to effects such as vasodilation.

Alpha1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Physiological Response Ca->CellularResponse PKC->CellularResponse

α1-Adrenergic Receptor Signaling Pathway Antagonism by this compound.
Serotonin Reuptake Inhibition

This compound inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_pre Serotonin Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Release Serotonin_syn->SERT Reuptake Receptor Postsynaptic Receptor Serotonin_syn->Receptor Binds This compound This compound This compound->SERT Inhibits

Mechanism of Serotonin Reuptake Inhibition by this compound.

Experimental Protocols

Due to the lack of specific published data for this compound dihydrochloride, the following are detailed, generalized protocols for determining its key chemical properties.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound dihydrochloride in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound dihydrochloride to a series of glass vials, each containing a known volume of the desired solvent.

    • Ensure that a solid excess of the compound is visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound dihydrochloride of known concentrations.

    • Determine the concentration of this compound dihydrochloride in the samples by comparing their response to the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound dihydrochloride.

Methodology: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh a sample of this compound dihydrochloride and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

  • Titration Setup:

    • Place the solution in a thermostated vessel (e.g., at 25 °C).

    • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small aliquots, recording the pH after each addition.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point(s) are indicated by peaks.

Stability Assessment: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound dihydrochloride under various stress conditions and to identify potential degradation products.

Methodology: Stress Testing

  • Sample Preparation:

    • Prepare solutions of this compound dihydrochloride in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C) for a defined period.

    • Photostability: Expose a solid sample or a solution to UV and visible light according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method capable of separating the parent drug from any degradation products.

  • Data Evaluation:

    • Quantify the amount of this compound dihydrochloride remaining at each time point.

    • Identify and, if possible, characterize any significant degradation products using techniques such as mass spectrometry (MS).

Experimental Workflow and Characterization

A general workflow for the comprehensive chemical characterization of a compound like this compound dihydrochloride is crucial for drug development.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment cluster_formulation Formulation Development Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC, GC) Structure->Purity Solubility Solubility Studies Purity->Solubility pKa pKa Determination Solubility->pKa ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) pKa->ForcedDeg LongTerm Long-Term Stability (ICH Conditions) ForcedDeg->LongTerm Preformulation Preformulation Studies LongTerm->Preformulation Formulation Dosage Form Development Preformulation->Formulation

References

Mepiprazole's Effects on Central Monoamine Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole, a pyrazolyl derivative with a phenylpiperazine side chain, exerts significant effects on central monoamine neurons, particularly those involving serotonin (5-hydroxytryptamine or 5-HT) and dopamine (DA). This technical guide synthesizes the current understanding of this compound's pharmacological profile, detailing its impact on monoamine turnover, reuptake, and release. It provides an in-depth overview of the experimental protocols used to elucidate these effects and presents quantitative data on its interactions with monoamine transporters. Furthermore, this guide illustrates the putative signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound has been identified as a compound with notable activity within the central nervous system, primarily influencing serotonergic and dopaminergic pathways.[1][2] Its dual action, involving both inhibition of monoamine reuptake and enhancement of their release, distinguishes it from typical antidepressant and antipsychotic medications.[3] Understanding the nuanced effects of this compound on central monoamine neurons is crucial for elucidating its therapeutic potential and mechanism of action. This guide aims to provide a detailed technical overview of these effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying neurochemical processes.

Quantitative Data on this compound's Interaction with Monoamine Systems

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on monoamine transporters and turnover.

Table 1: this compound's Inhibitory Effects on Monoamine Uptake

Monoamine SystemParameterValueBrain RegionReference
Serotonin (5-HT)IC₅₀0.9 µMHypothalamus[3]
Dopamine (DA)% Inhibition50% at 10⁻⁶ MNot Specified[1]

Table 2: this compound's Effects on Monoamine Release and Turnover

Monoamine SystemEffectDose/ConcentrationExperimental ModelReference
Serotonin (5-HT)Increased spontaneous overflow of ³H-5-HT10⁻⁶ M³H-5-HT-labelled cortical slices[1]
Serotonin (5-HT)Reduced brain 5-HT turnoverDown to 0.25 mg/kgIn vivo (rat)[1]
Dopamine (DA)Two-fold increase in spontaneous overflow10⁻⁶ MNot Specified[1]
Norepinephrine (NA)Significantly increased brain NA turnover5-10 mg/kgIn vivo (rat)[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on central monoamine neurons.

Monoamine Uptake Assay in Brain Synaptosomes

This protocol is adapted from studies investigating the in vitro effects of psychotropic drugs on monoamine uptake.[3]

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (hypothalamus for 5-HT, striatum for DA, cortex for NA)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer bicarbonate buffer

  • Radiolabeled monoamines (e.g., ³H-5-HT, ³H-DA, ³H-NA)

  • This compound solutions of varying concentrations

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a selective uptake inhibitor) from the total uptake.

    • Plot the percentage of inhibition of monoamine uptake against the concentration of this compound to determine the IC₅₀ value.

In Vivo Microdialysis for Monoamine Turnover

This protocol is a generalized procedure based on in vivo studies of monoamine metabolism.[1][4][5]

Objective: To measure the effect of this compound administration on the extracellular levels of monoamines and their metabolites in specific brain regions of freely moving rats.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex).

    • Secure the probe with dental cement and allow the animal to recover.

  • Microdialysis Sampling:

    • Perfuse the microdialysis probe with aCSF at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular monoamine levels.

    • Administer this compound (intraperitoneally or subcutaneously) at the desired dose.

    • Continue collecting dialysate samples to monitor changes in monoamine levels post-drug administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, norepinephrine, and their major metabolites.

  • Data Analysis:

    • Express the post-drug monoamine concentrations as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of the changes in monoamine turnover.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanisms of action of this compound and the workflow of key experimental procedures.

mepiprazole_monoamine_interaction cluster_presynaptic Presynaptic Monoamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Monoamine Transporter (SERT/DAT) This compound->Transporter Inhibits Reuptake Vesicle Synaptic Vesicle This compound->Vesicle Promotes Extragranular Release Monoamine Monoamine (5-HT/DA) Transporter->Monoamine Reuptake Vesicle->Monoamine Release IncreasedMonoamine Increased Extracellular Monoamine Monoamine->IncreasedMonoamine Receptor Postsynaptic Receptor IncreasedMonoamine->Receptor Activates Signaling Downstream Signaling Receptor->Signaling

Caption: Proposed mechanism of this compound's action on monoamine neurons.

monoamine_uptake_assay_workflow start Start: Brain Tissue Homogenization centrifuge1 Low-Speed Centrifugation (Remove Debris) start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (Pellet Synaptosomes) supernatant1->centrifuge2 resuspend Resuspend Synaptosomes in Buffer centrifuge2->resuspend preincubate Pre-incubate with This compound resuspend->preincubate add_radioligand Add Radiolabeled Monoamine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate filter Rapid Filtration and Washing incubate->filter quantify Quantify Radioactivity filter->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for the monoamine uptake assay.

in_vivo_microdialysis_workflow start Start: Stereotaxic Surgery implant Implant Microdialysis Probe start->implant recover Animal Recovery implant->recover baseline Baseline Sample Collection (aCSF Perfusion) recover->baseline administer Administer this compound baseline->administer postsampling Post-Drug Sample Collection administer->postsampling hplc HPLC-EC Analysis of Dialysates postsampling->hplc analyze Data Analysis (% of Baseline) hplc->analyze end End analyze->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound demonstrates a complex pharmacological profile characterized by its multifaceted influence on central serotonin and dopamine systems. The available data indicate that it acts as both a monoamine reuptake inhibitor and a releasing agent.[1][3] This dual mechanism suggests a potential for unique therapeutic effects, possibly in the treatment of depressive disorders.[1] The experimental protocols detailed in this guide provide a framework for further investigation into its precise molecular targets and downstream signaling effects. Future research should focus on obtaining a more comprehensive quantitative profile of this compound's binding affinities to various monoamine receptors and transporters and on elucidating the specific intracellular signaling cascades it modulates. Such studies will be instrumental in fully understanding the therapeutic potential and neurochemical basis of this compound's action.

References

Methodological & Application

Synthesis of Mepiprazole: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiprazole is a psychoactive compound belonging to the phenylpiperazine class, recognized for its anxiolytic and potential antidepressant properties. It primarily acts as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors. This document provides a comprehensive guide for the laboratory synthesis of this compound, detailing the necessary protocols, chemical intermediates, and reaction conditions. The synthesis is presented as a multi-step process, commencing with the preparation of two key intermediates: 1-(3-chlorophenyl)piperazine and a reactive pyrazole derivative, which are subsequently coupled to yield the final product. This guide also includes a summary of quantitative data and visual diagrams of the synthetic workflow and the relevant signaling pathways of this compound.

Introduction

This compound, with the IUPAC name 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, is a compound of interest in neuropharmacology. Its synthesis involves the strategic connection of a substituted phenylpiperazine moiety with a pyrazole-containing side chain. The protocols outlined below are designed for laboratory-scale synthesis and emphasize safety, efficiency, and purity of the final compound.

Chemical Structures

This compound:

Key Intermediates:

  • 1-(3-chlorophenyl)piperazine

  • 3-(2-Chloroethyl)-5-methyl-1H-pyrazole

Experimental Protocols

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of 1-(3-chlorophenyl)piperazine (Intermediate 1)

  • Synthesis of 3-(2-Chloroethyl)-5-methyl-1H-pyrazole (Intermediate 2)

  • Final Coupling Reaction to Yield this compound

Protocol 1: Synthesis of 1-(3-chlorophenyl)piperazine

This synthesis is a two-step process starting from diethanolamine.

Step 1a: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • Reaction: Diethanolamine is chlorinated using thionyl chloride.

  • Reagents and Solvents:

    • Diethanolamine

    • Thionyl chloride (SOCl₂)

    • Chloroform (CHCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethanolamine in chloroform.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Remove the excess thionyl chloride and chloroform under reduced pressure.

    • The resulting solid is bis(2-chloroethyl)amine hydrochloride.

Step 1b: Synthesis of 1-(3-chlorophenyl)piperazine

  • Reaction: Cyclization of bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline.

  • Reagents and Solvents:

    • bis(2-chloroethyl)amine hydrochloride

    • 3-chloroaniline

    • A high-boiling point solvent (e.g., n-butanol)

  • Procedure:

    • In a round-bottom flask, combine bis(2-chloroethyl)amine hydrochloride and 3-chloroaniline in a suitable high-boiling solvent.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(3-chlorophenyl)piperazine.

    • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 1 Data Summary Yield Purity Reference
Step 1a: bis(2-chloroethyl)amine hydrochloride~60-70%-Generic chlorination
Step 1b: 1-(3-chlorophenyl)piperazine~60%>99%[1]
Protocol 2: Synthesis of 3-(2-Chloroethyl)-5-methyl-1H-pyrazole (Intermediate 2)

This synthesis is based on the Knorr pyrazole synthesis followed by functional group modification.

Step 2a: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

  • Reaction: Condensation of ethyl acetoacetate with hydrazine, followed by hydrolysis.

  • Reagents and Solvents:

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • Ethanol

    • Sodium hydroxide (for hydrolysis)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

    • Add hydrazine hydrate dropwise to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the resulting crude pyrazole ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

    • After cooling, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 5-methyl-1H-pyrazole-3-carboxylic acid.

Step 2b: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)ethanol

  • Reaction: Reduction of the carboxylic acid to an alcohol.

  • Reagents and Solvents:

    • 5-methyl-1H-pyrazole-3-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Slowly add a solution of 5-methyl-1H-pyrazole-3-carboxylic acid in THF to the LiAlH₄ suspension.

    • Reflux the mixture for several hours.

    • Cool the reaction in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then water again.

    • Filter the resulting aluminum salts and wash with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield 2-(5-methyl-1H-pyrazol-3-yl)ethanol.

Step 2c: Synthesis of 3-(2-Chloroethyl)-5-methyl-1H-pyrazole

  • Reaction: Chlorination of the alcohol.

  • Reagents and Solvents:

    • 2-(5-methyl-1H-pyrazol-3-yl)ethanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(5-methyl-1H-pyrazol-3-yl)ethanol in DCM and cool in an ice bath.

    • Slowly add thionyl chloride to the solution.

    • Stir the reaction at room temperature for a few hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-(2-chloroethyl)-5-methyl-1H-pyrazole.

Protocol 2 Data Summary Yield Purity Reference
Step 2a: 5-methyl-1H-pyrazole-3-carboxylic acid~80%-[2]
Step 2b: 2-(5-methyl-1H-pyrazol-3-yl)ethanolHigh-General reduction
Step 2c: 3-(2-Chloroethyl)-5-methyl-1H-pyrazoleGood-[3]
Protocol 3: Synthesis of this compound
  • Reaction: N-alkylation of 1-(3-chlorophenyl)piperazine with 3-(2-chloroethyl)-5-methyl-1H-pyrazole.

  • Reagents and Solvents:

    • 1-(3-chlorophenyl)piperazine (Intermediate 1)

    • 3-(2-Chloroethyl)-5-methyl-1H-pyrazole (Intermediate 2)

    • A base (e.g., potassium carbonate, K₂CO₃)

    • A polar aprotic solvent (e.g., acetonitrile or DMF)

    • A catalyst (optional, e.g., sodium iodide, NaI)

  • Procedure:

    • In a round-bottom flask, combine 1-(3-chlorophenyl)piperazine, 3-(2-chloroethyl)-5-methyl-1H-pyrazole, potassium carbonate, and sodium iodide (if used) in acetonitrile.

    • Heat the mixture to reflux and stir for several hours until the starting materials are consumed (monitor by TLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude this compound.

    • Purify the product by column chromatography on silica gel.

    • For the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in ethanol or isopropanol. The salt will precipitate and can be collected by filtration.

Protocol 3 Data Summary Yield Purity Reference
This compound ~60-70%>98%General alkylation

Synthesis Workflow

Mepiprazole_Synthesis Diethanolamine Diethanolamine Intermediate1a bis(2-chloroethyl)amine hydrochloride Diethanolamine->Intermediate1a Chlorination ThionylChloride1 SOCl₂ Chloroaniline 3-Chloroaniline Intermediate1b 1-(3-chlorophenyl)piperazine EthylAcetoacetate Ethyl Acetoacetate Intermediate2a 5-methyl-1H-pyrazole- 3-carboxylic acid EthylAcetoacetate->Intermediate2a Knorr Synthesis & Hydrolysis Hydrazine Hydrazine Hydrate LiAlH4 LiAlH₄ Intermediate2b 2-(5-methyl-1H-pyrazol- 3-yl)ethanol ThionylChloride2 SOCl₂ Intermediate2c 3-(2-Chloroethyl)-5-methyl- 1H-pyrazole Base Base (e.g., K₂CO₃) This compound This compound Intermediate1a->Intermediate1b Cyclization Intermediate1b->this compound N-Alkylation Intermediate2a->Intermediate2b Reduction Intermediate2b->Intermediate2c Chlorination Mepiprazole_5HT2A_Signaling cluster_membrane Cell Membrane This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response Mepiprazole_Alpha1_Signaling cluster_membrane Cell Membrane This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

References

Application Note: Quantification of Mepiprazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mepiprazole. This compound is a pyrazolyl-alkyl-piperazine derivative classified as a minor tranquilizer.[1] This document provides a detailed protocol for the chromatographic separation and quantification of this compound in bulk drug substances or pharmaceutical formulations. The described method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of pharmaceutical compounds. While specific validation data for this compound is not publicly available in the provided search results, this note includes representative validation parameters based on methods for structurally similar compounds, such as Aripiprazole.

Introduction

This compound, chemically known as 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, is a psychoactive compound belonging to the phenylpiperazine class.[1] It acts as a 5-HT2A and α1-adrenergic receptor antagonist and has been investigated for the treatment of anxiety neuroses.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[2][3]

This application note details a proposed isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. The methodology is designed to be straightforward and robust, making it suitable for routine quality control laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A proposed set of chromatographic conditions for the analysis of this compound is summarized in the table below. These conditions are based on established methods for similar piperazine derivatives and may require optimization for specific applications.[2][3][4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (30:50:20, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Preparation of Solutions

Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer in the ratio of 30:50:20 (v/v/v). Degas the mobile phase prior to use.

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation (Representative Parameters)

The following table summarizes the typical validation parameters that should be assessed for this method, with expected acceptance criteria based on ICH guidelines and data from similar compounds.[3][5]

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 5 - 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from excipients at the retention time of this compound
Robustness % RSD ≤ 2.0% for small variations in method parameters

Experimental Workflow and Protocols

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify this compound in Sample inject_sample->quantify gen_calib->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for this compound quantification.

Protocol 1: Standard Curve Generation
  • Prepare a series of at least five working standard solutions of this compound from the stock solution.

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Inject each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a calibration curve of the mean peak area against the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 2: Sample Analysis
  • Prepare the sample solutions as described in the "Sample Preparation" section.

  • Inject the sample solution in triplicate into the equilibrated HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

  • Calculate the amount of this compound in the original pharmaceutical dosage form.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of parameter optimization. The following diagram illustrates the key relationships considered.

G cluster_input Input Parameters cluster_process Optimization Process cluster_output Output Performance Analyte Analyte Properties (this compound) Optimization Method Optimization Analyte->Optimization Column Stationary Phase (e.g., C18) Column->Optimization MobilePhase Mobile Phase (Composition, pH) MobilePhase->Optimization Resolution Resolution Optimization->Resolution PeakShape Peak Shape Optimization->PeakShape RetentionTime Retention Time Optimization->RetentionTime Sensitivity Sensitivity Optimization->Sensitivity

Caption: Key relationships in HPLC method development.

Conclusion

The proposed RP-HPLC method provides a framework for the accurate and precise quantification of this compound in pharmaceutical preparations. The method is based on established analytical principles and utilizes common instrumentation and reagents. It is recommended that this method be fully validated according to ICH guidelines before implementation for routine analysis to ensure its suitability for the intended purpose. The provided protocols and workflows offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes: Characterizing Mepiprazole as a 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a pivotal target in neuroscience and pharmacology.[1][2] Its modulation is central to the mechanism of action for a range of therapeutics targeting neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[3] Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotic drugs.[4] Mepiprazole is a phenylpiperazine compound with anxiolytic and antidepressant properties, identified as a 5-HT2A and α1-adrenergic receptor antagonist.[2][5] These application notes provide a comprehensive guide for researchers aiming to characterize the antagonistic properties of this compound at the human 5-HT2A receptor using standard in vitro pharmacological assays.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[1][6] Agonist binding initiates a cascade by activating Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][2] this compound, acting as an antagonist, is expected to block these agonist-induced downstream effects. Beyond the canonical Gq pathway, the 5-HT2A receptor can also engage other signaling cascades, such as the phospholipase A2 (PLA2) pathway and β-arrestin recruitment, in a ligand-dependent manner.[1][7][8]

Gq_Signaling_Pathway Canonical 5-HT2A Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_ER->Response PKC->Response

Caption: Canonical 5-HT2A Gq Signaling Pathway.

Data Presentation

Quantitative analysis is essential for characterizing a compound's potency and affinity. The following tables present illustrative data for this compound compared to well-known reference 5-HT2A antagonists. This data serves as an example of how results should be structured.

Table 1: Illustrative Binding Affinity of 5-HT2A Antagonists Kᵢ values represent the binding affinity of the antagonist for the 5-HT2A receptor, typically determined through radioligand binding assays.

CompoundKᵢ (nM)
This compound (Illustrative) 7.2
Ketanserin2.5
Risperidone4.0
Pimavanserin0.8

Table 2: Illustrative Functional Antagonism (IC₅₀) at the 5-HT2A Receptor IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist (e.g., Serotonin).

CompoundAssay TypeIC₅₀ (nM)
This compound (Illustrative) Calcium Flux 14.5
This compound (Illustrative) IP1 Accumulation 17.8
KetanserinIP1 Accumulation5.7
SpiperoneIP1 Accumulation3.1

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor via competitive displacement of a specific radioligand.

Radioligand_Workflow Radioligand Binding Assay Workflow prep Prepare h5-HT2A Receptor Membranes plate Plate Assay Components: - Membranes - [³H]Ketanserin (Radioligand) - this compound (Test Compound) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapidly Filter through Glass Fiber Mat to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->count analyze Analyze Data: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation count->analyze

Caption: Workflow for a 5-HT2A antagonist radioligand binding assay.

Methodology:

  • Materials:

    • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin (a well-characterized 5-HT2A antagonist radioligand).

    • Test Compound: this compound.

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist like unlabeled Ketanserin or Spiperone.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well microplates, cell harvester, microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add components for a final volume of 200-250 µL.[1]

      • Total Binding: Assay Buffer, [³H]Ketanserin, and membrane suspension.

      • Non-Specific Binding (NSB): Non-specific control compound, [³H]Ketanserin, and membrane suspension.

      • Test Compound: Serial dilutions of this compound, [³H]Ketanserin, and membrane suspension.

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.

    • Filtration: Terminate the assay by rapidly filtering the plate contents through a pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[1]

    • Washing: Wash filters 3-4 times with ice-cold wash buffer.[1]

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

  • Data Analysis:

    • Calculate Specific Binding: Subtract the CPM from NSB wells from the CPM of all other wells.

    • Determine IC₅₀: Plot the percent inhibition of specific binding against the logarithm of this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

Protocol 2: In Vitro Functional Assay - Calcium Flux

This protocol determines the functional potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Calcium_Flux_Workflow Calcium Flux Assay Workflow plate_cells Plate h5-HT2A Expressing Cells in a 96/384-well Plate load_dye Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Pre-incubate with this compound (Test Antagonist) at Varying Concentrations load_dye->add_antagonist add_agonist Inject 5-HT (Agonist) at EC₈₀ Concentration add_antagonist->add_agonist measure_fluorescence Measure Kinetic Fluorescence Response using a Plate Reader (e.g., FLIPR) add_agonist->measure_fluorescence analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ measure_fluorescence->analyze

Caption: General workflow for a Calcium Flux Assay.

Methodology:

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]

    • Agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

    • Reagents: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6).[2]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Equipment: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).[2]

  • Procedure:

    • Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

    • Dye Loading: Remove culture medium and add the dye loading solution to each well. Incubate according to the manufacturer's instructions (e.g., 1 hour at 37°C).[2]

    • Compound Addition: Add serial dilutions of this compound (and controls) to the appropriate wells and pre-incubate for 15-30 minutes.

    • Agonist Stimulation: Place the plate in the fluorescence reader. Using the instrument's injector, add a pre-determined concentration of 5-HT that elicits ~80% of its maximal response (EC₈₀).[2]

    • Measurement: Immediately begin measuring fluorescence intensity over time (kinetic read) for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the positive control representing 100% inhibition.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

Protocol 3: In Vitro Functional Assay - Inositol Monophosphate (IP1) Accumulation

This protocol provides an alternative method to determine functional potency (IC₅₀) by measuring the accumulation of IP1, a downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method is an endpoint assay that is less susceptible to artifacts from fluorescent compounds.

IP1_Workflow IP1 Accumulation Assay Workflow plate_cells Plate h5-HT2A Expressing Cells in a White 384-well Plate add_compounds Add this compound (Antagonist) Followed by 5-HT (Agonist) plate_cells->add_compounds incubate Incubate to Allow IP1 Accumulation add_compounds->incubate lyse_detect Add HTRF Detection Reagents (IP1-d2 and Anti-IP1 Cryptate) in Lysis Buffer incubate->lyse_detect read_htrf Incubate and Read HTRF Signal on a Compatible Plate Reader lyse_detect->read_htrf analyze Analyze Data: - Calculate HTRF Ratio - Determine IC₅₀ read_htrf->analyze

Caption: General workflow for an IP1 Accumulation Assay.

Methodology:

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]

    • Agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • Assay Kit: IP-One HTRF® Assay Kit (or similar).[2]

    • Assay Plates: White, solid-bottom 96- or 384-well microplates.[2]

    • Equipment: HTRF®-compatible plate reader.[2]

  • Procedure:

    • Cell Plating: Seed cells as described in the calcium flux protocol.

    • Compound Addition: Add serial dilutions of this compound to the wells, followed by the addition of an EC₈₀ concentration of 5-HT.

    • Incubation: Incubate the plate for the time recommended by the kit manufacturer (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

    • Detection: Add the HTRF detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a cryptate) in lysis buffer to all wells.

    • Final Incubation: Incubate for 1 hour at room temperature to allow for antibody binding.

  • Data Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[2]

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000.[2] The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data and plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.[2]

References

Mepiprazole in Rodent Models of Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiprazole is a phenylpiperazine derivative that has been investigated for its psychotropic properties. Early research into its mechanism of action suggests an influence on central monoamine neurotransmitter systems, which are critically involved in the regulation of mood and anxiety. Specifically, studies indicate that this compound may enhance serotonin and, to a lesser extent, dopamine activity while potentially reducing norepinephrine receptor activity.[1][2] The primary proposed mechanism involves the inhibition of serotonin (5-HT) uptake and an increase in its release at the synaptic level.[3] This profile suggests potential anxiolytic effects.

However, a comprehensive review of available scientific literature reveals a significant scarcity of in vivo studies evaluating this compound in established rodent models of anxiety, such as the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test. The majority of the research was conducted in the 1970s and 1980s and focused on neurochemical and more basic behavioral assessments rather than the standardized anxiety paradigms commonly used today. One study did note that this compound depresses spontaneous locomotor activity in rodents.[1] Another study, using the alternative name enpiprazole, found it elevated the threshold for fear-like responses elicited by hypothalamic stimulation in rats.[4]

Due to the lack of specific quantitative data from these standard anxiety models, this document will provide detailed, standardized protocols for conducting such tests. These protocols are presented as they would be applied to evaluate a novel compound like this compound for anxiolytic properties. Additionally, a hypothesized signaling pathway for this compound, based on existing neurochemical data, is provided.

Hypothesized Signaling Pathway of this compound

The anxiolytic effects of this compound are thought to be primarily mediated by its action on the serotonergic system. By blocking the reuptake and promoting the release of serotonin (5-HT), this compound increases the concentration of 5-HT in the synaptic cleft. This leads to enhanced activation of postsynaptic 5-HT receptors, which are key components of neural circuits that regulate anxiety and emotional responses.

Mepiprazole_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Vesicle 5-HT Vesicle This compound->Vesicle Promotes Release Synaptic_Cleft Synaptic 5-HT SERT->Synaptic_Cleft Reuptake Release Release->Synaptic_Cleft Increases Receptor Postsynaptic 5-HT Receptor Response Anxiolytic Effect Receptor->Response Synaptic_Cleft->Receptor Activates

Caption: Hypothesized mechanism of this compound's anxiolytic action.

Quantitative Data Summary

A thorough search of published literature did not yield specific quantitative data for this compound in the Elevated Plus-Maze, Open Field, or Light-Dark Box tests. Therefore, the following tables are presented as templates to guide researchers in structuring their data when evaluating this compound.

Table 1: Template for Elevated Plus-Maze (EPM) Data

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Arm Entries
VehicleN/AMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 1Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 2Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 3Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)DoseMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Template for Open Field Test (OFT) Data

Treatment GroupDose (mg/kg)Time in Center (s)% Time in CenterCenter EntriesTotal Distance (cm)Rearing Frequency
VehicleN/AMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 1Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 2Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 3Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)DoseMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Template for Light-Dark Box (LDB) Test Data

Treatment GroupDose (mg/kg)Time in Light Box (s)% Time in Light BoxTransitionsLatency to Enter Dark (s)
VehicleN/AMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 1Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 2Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundDose 3Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)DoseMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Protocols & Workflows

The following are detailed protocols for the three primary behavioral assays used to assess anxiety-like behavior in rodents.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[5][6] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[6]

Workflow Diagram:

EPM_Workflow A Acclimatize Animal (60 min) B Administer this compound or Vehicle (i.p.) A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Place Animal in Center of EPM, Facing an Open Arm C->D E Record Behavior for 5 min (Video Tracking System) D->E F Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled E->F G Clean Apparatus with 70% Ethanol F->G

Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for rats). It consists of two open arms and two enclosed arms of equal size, connected by a central platform.[7]

  • Animals: Adult male rats or mice are commonly used. Animals should be group-housed and habituated to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before testing (e.g., 30 minutes).

    • Place the animal gently onto the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.[5]

    • Behavior is recorded by an overhead video camera and analyzed by an automated tracking system or a trained observer.

  • Parameters Measured:

    • Primary Anxiety Measures:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms (an entry is typically defined as all four paws entering an arm).

    • Locomotor Activity Measure:

      • Total number of arm entries.

  • Data Analysis: Data are often expressed as the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and the percentage of open arm entries [(Open entries / (Open + Closed entries)) x 100]. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups.

  • Inter-Trial Procedure: The maze should be thoroughly cleaned with 70% ethanol between animals to eliminate olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[8][9] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the exposed central area.[8][9]

Workflow Diagram:

OFT_Workflow A Acclimatize Animal (60 min) B Administer this compound or Vehicle (i.p.) A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Place Animal in the Corner of the Open Field Arena C->D E Record Behavior for 5-10 min (Video Tracking System) D->E F Analyze Data: - Time in Center vs. Periphery - Center Entries - Total Distance Traveled - Rearing E->F G Clean Arena with 70% Ethanol F->G

Caption: Experimental workflow for the Open Field Test (OFT).

Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-reflective material.[8] The floor is divided into a central zone and a peripheral zone by the analysis software.

  • Animals: Adult male rats or mice. Animals should be handled and habituated to the testing room environment before the test.

  • Procedure:

    • Administer this compound or vehicle at a specified time before the test.

    • Gently place the animal in a corner or the center of the open field arena.

    • Allow the animal to explore the arena for a set period (typically 5-10 minutes).

    • An automated video tracking system records the animal's movements.

  • Parameters Measured:

    • Anxiety-Like Behavior:

      • Time spent in the central zone.

      • Latency to enter the central zone.

      • Number of entries into the central zone.

    • Locomotor Activity:

      • Total distance traveled.

      • Rearing frequency (number of times the animal stands on its hind legs).

  • Data Analysis: Comparisons are made between treatment groups for each parameter using appropriate statistical tests (e.g., ANOVA). A significant increase in time spent in the center is indicative of an anxiolytic effect. Total distance traveled is used to rule out confounding effects of sedation or hyperactivity.

Light-Dark Box (LDB) Test

This test is based on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.[10][11] The conflict arises from the drive to explore the novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.[11]

Workflow Diagram:

LDB_Workflow A Acclimatize Animal (60 min) B Administer this compound or Vehicle (i.p.) A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Place Animal in the Center of the Light Compartment C->D E Record Behavior for 5-10 min (Automated Sensors/Video) D->E F Analyze Data: - Time in Light Compartment - Latency to Enter Dark - Number of Transitions E->F G Clean Apparatus with 70% Ethanol F->G

Caption: Experimental workflow for the Light-Dark Box (LDB) test.

Protocol:

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box).[11] The compartments are connected by a small opening.

  • Animals: Adult male mice are most commonly used.[10] Animals should be habituated to the testing room prior to the experiment.

  • Procedure:

    • Administer this compound or vehicle.

    • After the drug absorption period, place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore freely for a 5 to 10-minute session.

    • Behavior is typically recorded using automated photobeam detectors or a video tracking system.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Total number of transitions between the two compartments.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of anxiolytic activity. Statistical analysis is performed to compare the different treatment groups.

References

Application Note: Development of a Cell-Based Assay for Screening Mepiprazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mepiprazole is a phenylpiperazine compound with anxiolytic and antidepressant properties. Its pharmacological profile is complex, primarily acting as a serotonin 5-HT2A and α1-adrenergic receptor antagonist.[1] Additionally, this compound influences the levels of key neurotransmitters by inhibiting the reuptake and inducing the release of serotonin, dopamine, and norepinephrine to different degrees.[1][2][3] Given its multi-target nature, developing robust and specific cell-based assays is crucial for screening new chemical entities based on the this compound scaffold and for elucidating their precise mechanisms of action.

This document provides a detailed protocol for a primary cell-based functional assay to quantify the antagonist potency of this compound at the human 5-HT2A receptor. A secondary assay protocol to assess its effect on serotonin reuptake is also described.

Primary Assay: 5-HT2A Receptor Antagonism via Calcium Flux

Assay Principle The human 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[4][5][6] Activation of this receptor by an agonist, such as serotonin (5-HT), stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4][7][8] This transient increase in cytosolic Ca2+ can be detected using a calcium-sensitive fluorescent dye.

In this antagonist assay format, cells expressing the 5-HT2A receptor are pre-incubated with this compound. Subsequently, the cells are stimulated with a fixed concentration of serotonin. If this compound effectively antagonizes the receptor, the serotonin-induced calcium influx will be inhibited in a dose-dependent manner. The potency of the antagonist is determined by calculating its IC50 value.[4]

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Response Cellular Response (Calcium Release) Ca_ion->Response Agonist Serotonin (Agonist) Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks

Caption: 5-HT2A receptor Gq signaling pathway and site of this compound antagonism.

Experimental Workflow Diagram

Assay_Workflow A 1. Seed 5-HT2A expressing cells in 96/384-well plates B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Load cells with Calcium-sensitive dye B->C D 4. Incubate for 1 hour C->D E 5. Add serial dilutions of This compound (Antagonist) D->E F 6. Pre-incubate E->F G 7. Add Serotonin (Agonist) at EC₈₀ concentration F->G H 8. Measure fluorescence kinetics (e.g., FLIPR, FlexStation) G->H I 9. Analyze Data: Calculate % Inhibition & IC₅₀ H->I

References

Investigating the Electrophysiological Profile of Mepiprazole: Application Notes and Protocols for Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no published electrophysiology patch clamp studies specifically investigating the effects of Mepiprazole on ion channels. The following application notes and protocols are therefore presented as a comprehensive guide for researchers and drug development professionals on how such studies could be designed and executed. The methodologies are based on established practices for characterizing the ion channel effects of other phenylpiperazine derivatives, such as aripiprazole.

Introduction

This compound is a phenylpiperazine derivative with known effects on central monoamine neurons, primarily through its interaction with serotonin and dopamine receptors and transporters.[1][2][3] While its primary pharmacological activity is centered on these targets, the broader effects of phenylpiperazine compounds on various ion channels warrant a thorough investigation of this compound's electrophysiological profile.[4][5] Off-target ion channel interactions can have significant implications for drug safety and efficacy, particularly concerning cardiovascular function.[6][7][8][9]

Patch clamp electrophysiology is the gold-standard technique for characterizing the effects of a compound on ion channel function with high fidelity.[10] It allows for the direct measurement of ion currents through specific channel subtypes, providing detailed information on a drug's blocking potency, state-dependency, and potential to induce proarrhythmic effects. These application notes provide a framework for conducting patch clamp studies to elucidate the potential effects of this compound on key voltage-gated ion channels, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Data Presentation: Templates for Quantitative Analysis

The following tables are templates designed to structure the quantitative data that would be obtained from the proposed patch clamp experiments.

Table 1: Hypothetical Effects of this compound on Voltage-Gated Sodium Channels (Nav)

Channel SubtypeCell LineThis compound EffectIC50 / KdKey Findings on Channel Kinetics
hNav1.5HEK293State-dependent inhibitionKr (resting state): TBDKi (inactivated state): TBDTo be determined (TBD). Anticipated findings may include a shift in the voltage-dependence of inactivation and alterations in the time course of recovery from inactivation.
Neuronal Nav subtypes (e.g., hNav1.1, 1.2, 1.7)ND7/23, CHOTonic and/or use-dependent blockIC50: TBDTBD. Potential for frequency-dependent block, slowing of inactivation kinetics, or effects on persistent current.

Table 2: Hypothetical Effects of this compound on Voltage-Gated Potassium Channels (Kv)

Channel SubtypeCell LineThis compound EffectIC50Key Findings on Channel Kinetics
hERG (Kv11.1)HEK293, CHOInhibitionIC50: TBDTBD. Evaluation of voltage- and frequency-dependence of block is critical for assessing proarrhythmic risk.
Other Kv channels (e.g., Kv1.5, Kv7.1/KCNE1)CHO, HEK293ModulationIC50: TBDTBD. Potential for alterations in activation/inactivation kinetics or current amplitude.

Table 3: Hypothetical Effects of this compound on Voltage-Gated Calcium Channels (Cav)

Channel SubtypeCell LineThis compound EffectIC50Key Findings on Channel Kinetics
L-type (Cav1.2)HEK293Inhibition/ModulationIC50: TBDTBD. Potential for changes in current amplitude, voltage-dependence of activation, or inactivation kinetics.
T-type (Cav3.x)HEK293Inhibition/ModulationIC50: TBDTBD. Assessment of effects on low-voltage activated currents.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on key ion channels using whole-cell patch clamp electrophysiology.

Protocol 1: Investigation of this compound's Effects on hNav1.5 Channels

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human cardiac sodium channel (hNav1.5).

  • Use standard cell culture conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin) at 37°C in a 5% CO2 atmosphere.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.

3. Patch Clamp Configuration:

  • Perform whole-cell patch clamp recordings at room temperature (20-22°C).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Use a patch clamp amplifier and data acquisition system.

  • Compensate for series resistance (typically >80%) to minimize voltage errors.

4. Voltage Protocols:

  • Resting State Interaction: Hold the cell at a hyperpolarized potential (e.g., -140 mV) to ensure most channels are in the resting state. Apply brief depolarizing pulses (e.g., to -20 mV for 20 ms) to elicit peak sodium currents.

  • Inactivated State Interaction: Use a holding potential of -80 mV where a significant fraction of channels are in the inactivated state. A pre-pulse to a more depolarized potential (e.g., -20 mV for 500 ms) can be used to drive more channels into the inactivated state before a test pulse.

  • Use-Dependence: Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at various frequencies (e.g., 1, 5, and 10 Hz) from a holding potential of -100 mV.

  • Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse (e.g., to -20 mV for 500 ms) is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV) before a test pulse to -20 mV.

5. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of this compound.

  • Calculate the percentage of block at each concentration and fit the data to the Hill equation to determine the IC50.

  • Analyze the time course of current decay to assess effects on inactivation kinetics.

  • Plot the normalized current from use-dependence protocols against the pulse number.

  • Fit the recovery from inactivation data to an exponential function to determine the time constants.

Protocol 2: Assessment of this compound's hERG Channel Liability

1. Cell Preparation:

  • Use HEK293 or CHO cells stably expressing the human ether-à-go-go-related gene (hERG) channel.

  • Follow standard cell culture procedures.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Patch Clamp Configuration:

  • Establish a whole-cell recording configuration as described in Protocol 1.

4. Voltage Protocols:

  • Hold the membrane potential at -80 mV.

  • Elicit hERG currents using a depolarizing step to a positive potential (e.g., +20 mV for 2 seconds) followed by a repolarizing step to a negative potential (e.g., -50 mV for 2 seconds) to record the characteristic tail current.

  • To investigate voltage-dependence of block, use a range of depolarizing test potentials.

  • To assess use-dependence, apply repetitive depolarizing pulses at different frequencies.

5. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Determine the IC50 for this compound's block of the hERG tail current.

  • Analyze the voltage- and frequency-dependence of the block.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical interaction of this compound with ion channels and the general workflow for patch clamp experiments.

Mepiprazole_Ion_Channel_Interaction This compound This compound IonChannel Voltage-Gated Ion Channel (e.g., Nav, Kv, Cav) This compound->IonChannel Binding AlteredCurrent Altered Ion Current (Block/Modulation) IonChannel->AlteredCurrent Functional Change CellMembrane Cell Membrane CellularEffects Downstream Cellular Effects (e.g., altered action potential) AlteredCurrent->CellularEffects Leads to

Figure 1: Hypothetical direct interaction of this compound with a voltage-gated ion channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture with Target Ion Channel Plating Plating on Coverslips CellCulture->Plating Patching Whole-Cell Patching Plating->Patching Recording Baseline Current Recording Patching->Recording DrugApp This compound Application Recording->DrugApp Washout Washout DrugApp->Washout DataExtraction Current Amplitude & Kinetic Analysis Washout->DataExtraction DoseResponse Dose-Response Curve (IC50 Determination) DataExtraction->DoseResponse

Figure 2: General experimental workflow for patch clamp analysis of this compound.

State_Dependence_Protocol Resting Resting State Holding at -140mV Activated Activated State Depolarizing Pulse Resting->Activated Depolarization Inactivated Inactivated State Prolonged Depolarization Activated->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity (Hypothesized) This compound->Inactivated High Affinity (Hypothesized)

Figure 3: Conceptual model for investigating state-dependent block by this compound.

References

Application Notes and Protocols for In Vitro Monoamine Uptake Assays Using Mepiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds. Its mechanism of action involves the modulation of monoaminergic systems, which play a crucial role in mood, cognition, and various psychiatric conditions. Specifically, this compound has been shown to interact with monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling. Understanding the interaction of compounds like this compound with these transporters is fundamental for elucidating their pharmacological profile and therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro monoamine uptake assays to characterize the effects of this compound on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Mechanism of Action of this compound on Monoamine Transporters

This compound exhibits a dual mechanism of action on monoamine transporters. It acts as an inhibitor of monoamine uptake, and it can also induce the efflux of monoamines from presynaptic terminals.

  • Uptake Inhibition: this compound competitively binds to monoamine transporters, blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of monoamines in the synapse, enhancing neurotransmission.

  • Monoamine Efflux: Unlike classic uptake inhibitors like tricyclic antidepressants, this compound has been observed to induce the release of monoamines from neuronal stores. This action further contributes to the elevation of extracellular monoamine levels.

Biochemical studies have indicated that this compound is a relatively weak inhibitor of overall monoamine uptake, with a more pronounced effect on the serotonin transporter.[1] It has been shown to inhibit dopamine uptake by 50% at a concentration of 1 µM.[2] Furthermore, at low micromolar concentrations (1-10 µM), this compound can significantly enhance the efflux of pre-loaded radiolabeled monoamines from synaptosomes.[1]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the available quantitative data on the inhibitory potency of this compound on monoamine transporters. It is important to note that the data are derived from different studies employing varied experimental systems, which may influence the absolute values. A direct comparison of potency across the three transporters should be made with caution.

TransporterIC50 (µM)Experimental SystemReference
SERT 0.9Rat hypothalamic synaptosomes[1]
DAT ~1.0Not specified[2]
NET Not specifiedNot specified[3]

Experimental Protocols

Two primary experimental systems are described for assessing the effect of this compound on monoamine uptake: isolated nerve terminals (synaptosomes) and mammalian cells heterologously expressing the transporter of interest.

Protocol 1: Radiolabeled Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol details the procedure for measuring the inhibition of [³H]serotonin, [³H]dopamine, or [³H]norepinephrine uptake by this compound in synaptosomes isolated from specific rat brain regions.

I. Materials and Reagents

  • Rat brain tissue (e.g., hypothalamus for SERT, striatum for DAT, cerebral cortex for NET)

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine

  • This compound stock solution (in DMSO or appropriate vehicle)

  • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester and liquid scintillation counter

II. Synaptosome Preparation

  • Euthanize the rat according to approved animal welfare protocols.

  • Rapidly dissect the desired brain region on a cold surface.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

III. Uptake Assay Procedure

  • In a 96-well plate, add 50 µL of Krebs-Ringer buffer containing various concentrations of this compound or vehicle.

  • For determining non-specific uptake, add a saturating concentration of a selective inhibitor.

  • Add 150 µL of the synaptosomal suspension (typically 50-100 µg of protein) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the uptake reaction by adding 50 µL of the respective radiolabeled monoamine (at a final concentration close to its Km).

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Krebs-Ringer buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

IV. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake (vehicle control).

  • Determine the percentage of inhibition for each this compound concentration relative to the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Monoamine Efflux Assay in Pre-loaded Synaptosomes

This protocol measures the ability of this compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes.

I. Materials and Reagents

  • Same as for the uptake inhibition assay.

II. Assay Procedure

  • Prepare synaptosomes as described in Protocol 1.

  • Incubate the synaptosomal suspension with a radiolabeled monoamine (e.g., [³H]serotonin) for 15-30 minutes at 37°C to allow for uptake.

  • Wash the synaptosomes twice with ice-cold Krebs-Ringer buffer by centrifugation (20,000 x g for 10 minutes) to remove extracellular radiolabel.

  • Resuspend the pre-loaded synaptosomes in fresh Krebs-Ringer buffer.

  • Aliquot the synaptosomal suspension into tubes containing various concentrations of this compound or vehicle.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).[1]

  • Terminate the efflux by placing the tubes on ice and rapidly centrifuging at 20,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released radiolabel.

  • Lyse the synaptosomal pellet with a lysis buffer (e.g., 1% SDS).

  • Measure the radioactivity in both the supernatant and the lysate using a liquid scintillation counter.

III. Data Analysis

  • Calculate the fractional efflux as the percentage of radioactivity in the supernatant relative to the total radioactivity (supernatant + lysate).

  • Compare the fractional efflux in the presence of this compound to the basal efflux (vehicle control) to determine the extent of this compound-induced release.

Mandatory Visualizations

Monoamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Brain Tissue (e.g., Striatum) homogenize Homogenization in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet in Assay Buffer centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay pre_incubate Pre-incubation with This compound or Vehicle protein_assay->pre_incubate Synaptosomes add_radioligand Add [3H]Monoamine (e.g., [3H]Dopamine) pre_incubate->add_radioligand incubate Incubation at 37°C add_radioligand->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash scintillation Add Scintillation Fluid wash->scintillation count Liquid Scintillation Counting scintillation->count data_analysis Data Analysis (IC50 Determination) count->data_analysis

Caption: Experimental workflow for the in vitro monoamine uptake inhibition assay.

Mepiprazole_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamines (e.g., Serotonin) Transporter Monoamine Transporter (e.g., SERT) MA->Transporter Uptake Vesicle Synaptic Vesicle Transporter->MA Efflux Transporter->Vesicle Repackaging This compound This compound This compound->Transporter Inhibition This compound->Transporter Induces Efflux

Caption: this compound's dual action on monoamine transporters.

References

Application of Mepiprazole in Neurochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mepiprazole is a psychotropic agent belonging to the phenylpiperazine class of compounds that has been a subject of neurochemical research due to its significant interactions with central monoamine neurotransmitter systems.[1][2][3] These notes provide an overview of its mechanism of action, applications in research, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound's neurochemical effects are primarily centered on the modulation of serotonin (5-HT) and dopamine (DA) pathways in the central nervous system (CNS).[1][3] Its mechanism is multifaceted, involving:

  • Inhibition of Monoamine Reuptake: this compound is an inhibitor of monoamine uptake, with a pronounced effect on the hypothalamic 5-HT uptake system.[2]

  • Promotion of Neurotransmitter Release: It enhances the efflux of 5-HT and DA from presynaptic terminals, contributing to increased neurotransmitter concentrations at the receptor level.[1][2]

  • Receptor Interactions: The active metabolite of this compound, m-Chlorophenylpiperazine (mCPP), exhibits a broad binding profile, acting on various serotonin receptor subtypes.[4] this compound itself has been shown to have noradrenolytic properties and may influence serotonergic systems, though these effects can be masked by its impact on norepinephrine.[5]

Biochemical studies indicate that this compound can decrease norepinephrine receptor activity while enhancing serotonin and, to a lesser extent, dopamine activity in the rat CNS.[3] This profile suggests its potential utility in conditions linked to imbalances in these neurotransmitter systems.

Data Presentation

The following table summarizes the quantitative data available for this compound's effect on monoamine uptake.

Parameter Value Brain Region Notes
IC50 (5-HT Uptake) 0.9 µMHypothalamusThis compound's potency is comparable to that of the tricyclic antidepressant desipramine in this assay.[2]
DA Uptake Inhibition (50%) 10⁻⁶ MNot SpecifiedThis compound blocks dopamine uptake, contributing to increased DA receptor activity.[1]
Spontaneous 3H-5-HT Overflow Markedly Increased at 10⁻⁶ MCortical SlicesSuggests extragranular release of 5-HT stores.[1]
Spontaneous DA Overflow Two-fold Increase at 10⁻⁶ MNot SpecifiedIndicates an extragranular release of dopamine.[1]
Experimental Protocols

Detailed methodologies for key experiments in the neurochemical evaluation of this compound are provided below.

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound for specific CNS receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • This compound hydrochloride

  • Radioligand specific for the target receptor (e.g., [³H]-WAY-100635 for 5-HT1A receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)

  • Non-specific binding determination agent (e.g., 10 µM serotonin for 5-HT receptors)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well microplate, add in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding agent.

      • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in a specific brain region of a freely moving rat following the administration of this compound.

Objective: To assess the effect of this compound on the in vivo release of dopamine and serotonin.

Materials:

  • This compound hydrochloride

  • Anesthetized male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Surgical instruments

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period post-drug administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for dopamine and serotonin concentrations using an HPLC-ED system.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes in neurotransmitter levels following this compound administration.

  • Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.

Protocol 3: Behavioral Pharmacology - Open Field Test

This protocol details the open field test to assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the impact of this compound on spontaneous motor activity and exploratory behavior.

Materials:

  • This compound hydrochloride

  • Rodents (e.g., mice or rats)

  • Open field apparatus (a square arena with walls, often equipped with automated tracking software)

  • Saline solution (for control group)

Procedure:

  • Animal Habituation:

    • Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or saline to the animals via a chosen route (e.g., intraperitoneal injection).

    • Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Open Field Test:

    • Gently place each animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).

    • Record the animal's behavior using video tracking software.

  • Behavioral Measures:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, frequency of entries into the center zone.

    • Exploratory Behavior: Rearing frequency.

  • Data Analysis:

    • Analyze the recorded data for the different behavioral parameters.

    • Compare the results between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Mepiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits DAT DAT This compound->DAT Inhibits VMAT2 VMAT2 This compound->VMAT2 Promotes Efflux Serotonin_Vesicle 5-HT SERT->Serotonin_Vesicle Reuptake Dopamine_Vesicle DA DAT->Dopamine_Vesicle Reuptake Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Dopamine_Synapse DA Dopamine_Vesicle->Dopamine_Synapse Release HTR 5-HT Receptors Serotonin_Synapse->HTR Binds DR DA Receptors Dopamine_Synapse->DR Binds Signal Signal Transduction HTR->Signal DR->Signal

Caption: this compound's effect on serotonergic and dopaminergic synapses.

Receptor_Binding_Workflow A Prepare Reagents (this compound, Radioligand, Membranes) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: Workflow for an in vitro receptor binding assay.

Microdialysis_Workflow A Surgical Implantation of Microdialysis Probe B Probe Perfusion and Stabilization Period A->B C Collect Baseline Dialysate Samples B->C D Administer this compound C->D E Collect Post-treatment Dialysate Samples D->E F Analyze Neurotransmitter Levels (HPLC-ED) E->F G Data Analysis and Histological Verification F->G

Caption: Experimental workflow for in vivo microdialysis.

References

Mepiprazole: A Versatile Tool for Interrogating the Serotonin System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiprazole is a phenylpiperazine derivative that has been utilized as a tool compound in neuroscience research to investigate the complexities of the serotonergic system. Its multifaceted pharmacological profile, which includes interactions with serotonin receptors and transporters, makes it a valuable agent for dissecting the roles of different serotonergic pathways in physiological and pathological processes. Furthermore, this compound is metabolized to the active compound m-chlorophenylpiperazine (mCPP), which itself is a well-characterized serotonergic agent, adding another layer to the utility of this compound in research.

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key in vitro and in vivo experiments, and a summary of its mechanism of action to guide researchers in its effective application.

Pharmacological Profile

This compound and its active metabolite, mCPP, exhibit a broad range of activities at various components of the serotonin system. This compound itself has been characterized as a serotonin 5-HT2A receptor antagonist and an inhibitor of serotonin reuptake.[1][2] The compound has been shown to enhance serotonin activity in the central nervous system. The primary active metabolite, mCPP, is a non-selective serotonin receptor agonist and also interacts with the serotonin transporter.

Data Presentation

The following tables summarize the available quantitative data on the interaction of this compound and its active metabolite, mCPP, with key serotonergic targets.

Table 1: this compound Pharmacological Data

TargetActionValueSpeciesAssay TypeReference
Serotonin Transporter (SERT)Inhibition of 5-HT uptakeIC50: 0.9 µMRat (Hypothalamus)Synaptosome Uptake Assay[3]
5-HT2A ReceptorAntagonist--Functional & Behavioral Assays[1][4]
α1-Adrenergic ReceptorAntagonist--Behavioral Assays[1]

Table 2: m-Chlorophenylpiperazine (mCPP) Pharmacological Data

TargetActionValue (IC50)SpeciesAssay TypeReference
5-HT1A ReceptorAgonist360 - 1300 nMHumanRadioligand Binding
5-HT1B/1D ReceptorAgonist360 - 1300 nMHumanRadioligand Binding
5-HT2A ReceptorAgonist360 - 1300 nMHumanRadioligand Binding
5-HT2C ReceptorAgonist360 - 1300 nMHumanRadioligand Binding
Serotonin Transporter (SERT)Interaction230 nMHumanRadioligand Binding

Signaling Pathways and Experimental Workflows

To facilitate the understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

mepiprazole_5HT2A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

This compound's antagonistic action on the 5-HT2A receptor signaling pathway.

experimental_workflow cluster_invitro Examples cluster_invivo Examples start Hypothesis: This compound modulates serotonergic function in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo binding Receptor Binding Assays (Ki determination) in_vitro->binding release Serotonin Release Assays (Functional activity) in_vitro->release behavior Behavioral Models (e.g., Conditioned Avoidance) in_vivo->behavior microdialysis In Vivo Microdialysis (Neurotransmitter levels) in_vivo->microdialysis data_analysis Data Analysis & Interpretation conclusion Conclusion on this compound's Role as a Tool Compound data_analysis->conclusion binding->data_analysis release->data_analysis behavior->data_analysis microdialysis->data_analysis

A generalized experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the serotonergic properties of this compound.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A)

  • This compound stock solution

  • Non-specific binding control (e.g., a high concentration of unlabeled serotonin or a specific antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + varying concentrations of this compound).

  • Add the appropriate components to each well, initiating the reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay from Synaptosomes

Objective: To assess the functional effect of this compound on serotonin release from presynaptic terminals.

Materials:

  • Freshly prepared rat brain synaptosomes (e.g., from hypothalamus or cortex)

  • [³H]-Serotonin

  • This compound stock solution

  • Krebs-Ringer bicarbonate buffer

  • Depolarizing agent (e.g., high concentration of KCl)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Isolate synaptosomes from the desired brain region using standard subcellular fractionation techniques.

  • Pre-load the synaptosomes with [³H]-Serotonin by incubating them in Krebs-Ringer buffer containing the radiolabel.

  • Wash the synaptosomes to remove excess unincorporated [³H]-Serotonin.

  • Aliquot the loaded synaptosomes and pre-incubate them with either vehicle or different concentrations of this compound.

  • Stimulate serotonin release by adding a high-K⁺ buffer (or other depolarizing agent). Include a basal release control with normal K⁺ buffer.

  • After a short incubation period, terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Measure the amount of [³H]-Serotonin released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.

  • Data Analysis: Express the amount of [³H]-Serotonin released as a percentage of the total radioactivity in the synaptosomes. Compare the percentage of release in the presence of this compound to the vehicle control to determine its effect on basal and stimulated serotonin release.

In Vivo Conditioned Avoidance Response (CAR) Test in Rats

Objective: To evaluate the potential antipsychotic-like effects of this compound, which are often associated with 5-HT2A receptor antagonism.

Materials:

  • Male Wistar rats

  • Shuttle box apparatus with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., footshock).

  • This compound solution for injection (e.g., intraperitoneal)

  • Vehicle control solution

Procedure:

  • Acclimatization: Acclimate the rats to the testing room and handling for several days before the experiment.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, deliver the US (mild footshock) at the end of the CS presentation. The US is terminated when the rat escapes to the other compartment.

    • Conduct multiple trials per session with a variable inter-trial interval.

    • Train the rats for several consecutive days until a stable baseline of avoidance responding is achieved.

  • Drug Testing:

    • On the test day, administer this compound or vehicle to the trained rats at a specified time before the session.

    • Conduct a CAR session as described in the training phase.

    • Record the number of avoidance responses, escape failures, and inter-trial crossings.

  • Data Analysis: Compare the number of avoidance responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in avoidance responses without an increase in escape failures suggests a potential antipsychotic-like effect.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the serotonin system. Its actions as a 5-HT2A antagonist and serotonin reuptake inhibitor, along with the serotonergic activity of its metabolite mCPP, provide a complex but useful profile for probing serotonergic neurotransmission. The protocols outlined in these notes offer a starting point for researchers to explore the effects of this compound in various experimental paradigms, contributing to a deeper understanding of the role of serotonin in brain function and disease. Careful consideration of its polypharmacology is essential for the accurate interpretation of experimental results.

References

Troubleshooting & Optimization

Mepiprazole Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mepiprazole experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential variability in their experimental results. The following guides and FAQs address common issues encountered during in vitro and in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a psychotropic drug belonging to the phenylpiperazine class. Its primary mechanism of action involves the modulation of monoaminergic systems in the central nervous system. Specifically, it acts as a 5-HT2A and α1-adrenergic receptor antagonist and also inhibits the reuptake of serotonin (5-HT).[1][2] It also affects dopamine (DA) uptake and release.[3]

Q2: We are observing high variability in our monoamine uptake assay results with this compound. What are the potential causes?

High variability in monoamine uptake assays can stem from several factors. These include issues with the viability and consistency of your synaptosome preparation, temperature fluctuations during the assay, and the stability of this compound in your assay buffer. Inconsistent incubation times and pipetting errors are also common sources of variability.

Q3: Our behavioral studies with this compound are showing poor reproducibility. What should we consider?

Reproducibility in behavioral studies can be influenced by a multitude of factors.[4][5][6] For compounds like this compound that affect the serotonergic and dopaminergic systems, it is crucial to consider the animal's stress levels, the time of day of testing (circadian rhythms), and the specific strain and sex of the animals. The route of administration and vehicle used for this compound can also significantly impact its pharmacokinetic and pharmacodynamic profile, leading to variable behavioral outcomes.

Q4: Does this compound have any active metabolites that could influence experimental outcomes?

Yes, this compound is metabolized in the liver to form an active metabolite, 1-(3-chlorophenyl)piperazine (mCPP).[3] mCPP is also pharmacologically active and is known to interact with serotonin receptors. The rate of metabolism and the resulting concentration of mCPP can vary between experimental systems (e.g., different cell lines or animal species), potentially contributing to variability in results.[3]

Troubleshooting Guides

In Vitro Assays: Monoamine Uptake & Receptor Binding

Problem: Inconsistent IC50 values for this compound in serotonin uptake assays.

Potential Cause Troubleshooting Steps
Synaptosome Viability Ensure consistent and rapid isolation of synaptosomes from fresh tissue.[7] Assess viability using a method like LDH assay before each experiment. Maintain a consistent temperature (e.g., 4°C) during preparation and storage to preserve function.[8][9]
Assay Temperature Use a temperature-controlled incubator or water bath for the assay. Ensure all solutions, including the this compound dilutions, are pre-warmed to the assay temperature.
This compound Solution Stability Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its stability under your storage conditions (temperature, light exposure).
Incubation Time Use a multichannel pipette to add this compound and the radiolabeled monoamine simultaneously to all wells to ensure consistent incubation times.
Non-Specific Binding In receptor binding assays, high non-specific binding can obscure the specific binding of this compound. Optimize the washing steps and consider using a different blocking agent.[10]

Problem: Low signal or no effect of this compound in cell-based assays.

Potential Cause Troubleshooting Steps
Cell Line Metabolism The cell line used may rapidly metabolize this compound, reducing its effective concentration.[11] Consider using a cell line with lower metabolic activity or using metabolic inhibitors if appropriate for the experimental question.
Receptor Expression Levels Verify the expression levels of 5-HT2A and other target receptors in your cell line using techniques like qPCR or Western blotting. Low expression will result in a weak signal.
Incorrect Assay Buffer Ensure the pH and ionic strength of the assay buffer are optimal for receptor binding and transporter function.
Compound Adsorption This compound may adsorb to the plastic of the assay plates. Consider using low-adhesion plates.
In Vivo Assays: Behavioral Studies

Problem: High inter-individual variability in the behavioral response to this compound.

Potential Cause Troubleshooting Steps
Animal Stress Acclimate animals to the experimental room and handling procedures for a sufficient period before starting the experiment. Minimize noise and other stressors in the animal facility.
Circadian Rhythm Conduct all behavioral tests at the same time of day to avoid variations due to the animals' natural circadian rhythms.
Pharmacokinetics The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly affect the absorption and bioavailability of this compound. Ensure the chosen route is consistent and appropriate for the desired effect.
Metabolism Differences Be aware that different animal strains or species may metabolize this compound at different rates, leading to varying levels of the active metabolite mCPP.[3]

Quantitative Data Summary

The following tables provide illustrative quantitative data for this compound in common experimental assays. Please note that these are representative values and may vary depending on the specific experimental conditions.

Table 1: this compound Inhibition of Monoamine Uptake in Rat Brain Synaptosomes

Monoamine Brain Region IC50 (μM)
Serotonin (5-HT)Hypothalamus0.9[3][12]
Dopamine (DA)Striatum~10[3]
Norepinephrine (NE)Cortex> 10[3]

Table 2: this compound Effect on Monoamine Efflux from Rat Brain Synaptosomes

This compound Concentration (M) Increase in Radioactivity Efflux
10⁻⁶Marked Increase[12]
10⁻⁵Marked Increase[12]
10⁻⁴Greatly Enhanced[12]

Experimental Protocols

Protocol: In Vitro Monoamine Uptake Assay Using Rat Brain Synaptosomes

This protocol describes a general procedure for measuring the effect of this compound on the uptake of a radiolabeled monoamine (e.g., [³H]5-HT) into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Euthanize a rat according to approved animal welfare protocols.

  • Rapidly dissect the brain region of interest (e.g., hypothalamus for 5-HT uptake) on ice.

  • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in an appropriate assay buffer.

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine (e.g., [³H]5-HT).

  • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C) from the total uptake.

  • Plot the percentage inhibition of specific uptake against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow_Monoamine_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Brain Tissue Dissection Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Preincubation Pre-incubation with this compound Resuspension->Preincubation Initiation Initiate Uptake with [³H]Monoamine Preincubation->Initiation Termination Terminate Uptake by Filtration Initiation->Termination Measurement Measure Radioactivity Termination->Measurement Data_Processing Calculate Specific Uptake Measurement->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Figure 1. Experimental workflow for a monoamine uptake assay.

Mepiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol Reuptake VMAT2 VMAT2 Serotonin_Vesicle Serotonin Vesicle VMAT2->Serotonin_Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Cytosol->VMAT2 HTR2A 5-HT2A Receptor Serotonin_Synapse->HTR2A Activates Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Neuronal_Response Neuronal Response IP3_DAG->Neuronal_Response Mepiprazole_Post This compound Mepiprazole_Post->HTR2A Antagonizes

Figure 2. Simplified signaling pathway of this compound's action at a serotonergic synapse.

Troubleshooting_Logic Start Inconsistent Experimental Results Assay_Type What type of assay? Start->Assay_Type In_Vitro In Vitro (e.g., Uptake Assay) Assay_Type->In_Vitro In Vitro In_Vivo In Vivo (e.g., Behavioral Study) Assay_Type->In_Vivo In Vivo Check_Reagents Check Reagent Stability & Purity (this compound, Radiochemicals) In_Vitro->Check_Reagents Check_Cells Assess Cell/Synaptosome Viability & Consistency In_Vitro->Check_Cells Check_Protocol Review Assay Protocol (Incubation times, Temperatures, Pipetting) In_Vitro->Check_Protocol Check_Animals Review Animal Model (Strain, Sex, Age, Health) In_Vivo->Check_Animals Check_Environment Evaluate Environmental Factors (Stress, Circadian Rhythm) In_Vivo->Check_Environment Check_Dosing Verify Dosing Procedure (Route, Vehicle, Volume) In_Vivo->Check_Dosing Solution Problem Identified and Resolved Check_Reagents->Solution Check_Cells->Solution Check_Protocol->Solution Check_Animals->Solution Check_Environment->Solution Check_Dosing->Solution

Figure 3. A logical flow for troubleshooting this compound experiment variability.

References

Technical Support Center: Enhancing Mepiprazole Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Mepiprazole in animal models. Given the limited published data on specific bioavailability enhancement strategies for this compound, this guide integrates established principles of pharmaceutical formulation and preclinical experimental design.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects

Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of our rat subjects following oral gavage of a this compound suspension. What could be the cause and how can we mitigate this?

Answer:

High variability in plasma concentrations is a common challenge in preclinical oral bioavailability studies. The potential causes and troubleshooting steps are outlined below:

  • Inconsistent Dosing Technique:

    • Improper Gavage: Incorrect placement of the gavage needle can lead to deposition of the dose in the esophagus or trachea instead of the stomach.[1][2][3] This can result in incomplete dosing or aspiration.

      • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. The correct length of the gavage needle should be measured for each animal (from the tip of the nose to the last rib).[2][4] The administration should be smooth and without resistance.[3]

    • Dose Volume Inaccuracy: Inaccurate calculation of the dose volume for each animal's body weight can introduce variability.

      • Solution: Weigh each animal on the day of the study and calculate the precise dosing volume.[2][4] Use calibrated pipettes and syringes.

  • Formulation Issues:

    • Poorly Suspended Drug: this compound, being a poorly water-soluble compound, may settle in the dosing vehicle, leading to inconsistent concentrations being administered.

      • Solution: Ensure the formulation is a homogenous suspension. This can be achieved by using suspending agents (e.g., carboxymethylcellulose) and vortexing the suspension immediately before dosing each animal.

    • Particle Size Variation: Variability in the particle size of the this compound powder can affect the dissolution rate and subsequent absorption.

      • Solution: Employ particle size reduction techniques like micronization to achieve a uniform and smaller particle size, which can improve dissolution.[5]

  • Physiological Factors:

    • Food Effects: The presence of food in the stomach can alter gastric emptying time and pH, affecting drug dissolution and absorption.

      • Solution: Fast the animals overnight (with free access to water) before dosing to standardize gastrointestinal conditions.[1]

    • Gastroesophageal Reflux: Gavage procedures can sometimes induce reflux, leading to loss of the administered dose.[1]

      • Solution: Lowering the dose volume can help reduce the likelihood of reflux.[1] Ensure the animal's head is extended vertically during gavage to facilitate direct passage to the stomach.[3]

Issue 2: Low Oral Bioavailability of this compound Despite Successful Dosing

Question: Our pharmacokinetic data consistently shows low oral bioavailability for our this compound formulation. What formulation and physiological factors should we investigate?

Answer:

Low oral bioavailability for a poorly soluble drug like this compound is often multifactorial, stemming from poor dissolution, low permeability, and/or significant first-pass metabolism.

  • Formulation Strategies to Enhance Solubility and Dissolution:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

      • Approach: Consider developing a nanosuspension of this compound through wet media milling.[6]

    • Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve solubilization and facilitate absorption via the lymphatic system.[5][7]

      • Approach: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS).[5][7]

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a more soluble, amorphous state.

      • Approach: Use techniques like spray drying or hot-melt extrusion to create a solid dispersion.

  • Addressing Low Permeability:

    • Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal epithelial cells, enhancing paracellular drug transport.[8]

      • Approach: Co-formulate this compound with permeation enhancers of natural origin, such as chitosan.[9] It is crucial to evaluate the safety and potential toxicity of any permeation enhancer.

    • Efflux Pump Inhibition: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of enterocytes back into the intestinal lumen.

      • Approach: Investigate co-administration with known P-gp inhibitors (e.g., verapamil, though toxicity must be considered) in an in-vitro Caco-2 cell model first to confirm if this compound is a P-gp substrate.

  • First-Pass Metabolism:

    • Mechanism: this compound may be extensively metabolized in the gut wall or liver by Cytochrome P450 (CYP) enzymes before reaching systemic circulation.

      • Approach: Conduct in-vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes. If a specific CYP isozyme is responsible, co-administration with an inhibitor of that isozyme could be explored, primarily as a tool to understand the absorption process rather than a therapeutic strategy.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting formulation for an initial in-vivo bioavailability study of this compound in rats? A1: For a preliminary study, a simple suspension is often used. A common vehicle is 0.5% to 1% w/v carboxymethylcellulose (CMC) in water. This helps to keep the this compound particles suspended. It is crucial to ensure the suspension is homogenous by thorough mixing before each administration.

Q2: What animal model is most appropriate for this compound bioavailability studies? A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[10] However, it's important to recognize that metabolic pathways can differ between species and from humans, which may affect the translation of results.[11][12]

Q3: How can we confirm that our analytical method (e.g., LC-MS/MS) is suitable for quantifying this compound in plasma? A3: Your analytical method should be validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability of this compound in plasma under various storage and handling conditions.

Q4: What are the key pharmacokinetic parameters to calculate when assessing this compound's bioavailability? A4: The key parameters are the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). Absolute bioavailability (F%) is calculated by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Q5: Can we administer this compound in a solvent like DMSO to improve solubility for an oral gavage study? A5: While DMSO is an excellent solvent, its use as a primary vehicle for oral gavage is generally discouraged due to potential toxicity and its own pharmacological effects, which can confound the study results. If a co-solvent system is necessary, a mixture of polyethylene glycol (PEG) 400, propylene glycol, and water is often a safer alternative. The concentration of any organic solvent should be kept to a minimum and justified.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 352.0750 ± 180100 (Reference)
Micronized Suspension 280 ± 501.51450 ± 320193
Nanosuspension 550 ± 901.03100 ± 550413
SEDDS Formulation 720 ± 1100.754200 ± 680560

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation: Use male Sprague-Dawley rats (200-250g). Fast the animals for 12 hours prior to dosing, with ad libitum access to water.

  • Dose Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% CMC). Vortex the suspension thoroughly immediately before each administration to ensure homogeneity.

  • Restraint: Gently restrain the rat, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[3]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the last rib and the hub at the rat's incisors. Mark the needle at the incisor location.[2]

  • Administration: Gently insert the gavage needle into the mouth, advancing it over the tongue into the esophagus. The needle should pass smoothly without force.[2][3]

  • Dosing: Once the needle is in place, slowly administer the calculated dose volume (typically 5-10 mL/kg).[4]

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.[2]

Protocol 2: Serial Blood Sampling in Rats
  • Animal Preparation: Anesthetize the rat lightly if necessary, or use appropriate restraint techniques for conscious sampling.

  • Sampling Site: Collect blood from the saphenous or tail vein.

  • Procedure:

    • Puncture the vein with a 25-gauge needle.

    • Collect approximately 100-150 µL of blood into a pre-chilled anticoagulant tube (e.g., K2-EDTA).

    • Gently apply pressure to the site with sterile gauze to stop the bleeding.

  • Time Points: Collect blood samples at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analytical Phase cluster_pk Data Analysis Formulation Formulation Development (e.g., Nanosuspension, SEDDS) Dosing Oral Gavage (10 mg/kg) Formulation->Dosing Animals Animal Acclimatization & Fasting Animals->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Analysis (Quantification) Plasma->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK Bioavailability Calculate Relative/ Absolute Bioavailability PK->Bioavailability

Caption: Workflow for an in-vivo bioavailability study.

absorption_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation Drug This compound Formulation (e.g., SEDDS droplets) Drug_Sol Solubilized This compound Drug->Drug_Sol Dissolution Transport Passive Diffusion Drug_Sol->Transport Absorption Metabolism CYP450 Metabolism Transport->Metabolism Efflux P-gp Efflux Pump Transport->Efflux Absorbed_Drug Absorbed this compound Transport->Absorbed_Drug To Blood Metabolism->Absorbed_Drug Metabolites Efflux->Drug_Sol Back to Lumen

Caption: Potential pathways for this compound absorption and efflux.

References

Addressing Mepiprazole off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers design experiments that account for the off-target effects of mepiprazole. Understanding these effects is crucial for accurately interpreting experimental results and advancing drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Unexpected or contradictory results in behavioral assays.

Potential Cause: this compound has a complex pharmacological profile, acting on multiple receptors which can lead to varied behavioral outcomes. It functions as a 5-HT2A and α1-adrenergic receptor antagonist, while also inhibiting the reuptake and inducing the release of serotonin, dopamine, and norepinephrine to different degrees.[1] Additionally, its active metabolite, m-chlorophenylpiperazine (mCPP), has its own distinct and potent effects, primarily at 5-HT2B and 5-HT2C receptors.[2]

Solutions:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify a concentration range where on-target effects are maximized and off-target effects are minimized.

  • Use of Selective Antagonists: Co-administer selective antagonists for known off-targets (e.g., α1-adrenergic receptors, various serotonin receptor subtypes) to isolate the effects of the primary target.

  • Control for Metabolite Effects: If possible, test the effects of mCPP directly in parallel experiments to understand its contribution to the observed phenotype.

  • Alternative Models: Consider using in vitro models or cell lines expressing only the target of interest to confirm direct effects before moving to more complex in vivo systems.

Issue 2: Observed effects do not align with known 5-HT2A antagonism.

Potential Cause: this compound's influence on the serotonergic system can be masked by its noradrenergic properties.[3] It has been shown to decrease norepinephrine activity while enhancing serotonin and dopamine activity in the rat central nervous system.[4] This complex interplay can obscure the direct consequences of 5-HT2A receptor blockade.

Solutions:

  • Measure Neurotransmitter Levels: Directly measure levels of serotonin, dopamine, and norepinephrine (and their metabolites) in relevant brain regions to quantify the actual neurochemical changes induced by this compound.

  • Pathway-Specific Assays: Employ functional assays that are specific to the signaling pathways downstream of the 5-HT2A receptor to confirm target engagement.

  • Comparative Pharmacology: Compare the effects of this compound with more selective 5-HT2A antagonists to differentiate between target-specific and compound-specific effects.

Issue 3: In vitro results are not replicating in vivo.

Potential Cause: The metabolism of this compound to mCPP is a key in vivo event that is absent in most in vitro models.[1] mCPP has a broad affinity for multiple serotonin receptors and also impacts monoamine release and reuptake.[2]

Solutions:

  • Incorporate Metabolic Simulation: Use liver microsomes or other metabolic systems in your in vitro assays to generate metabolites and assess their activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the time course of this compound and mCPP concentrations in vivo and how this relates to the observed effects.

  • In Situ Brain Perfusion: For neuropharmacology studies, consider in situ brain perfusion techniques to bypass peripheral metabolism and deliver a constant concentration of this compound to the brain.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of this compound?

A1: this compound's primary intended action is as a 5-HT2A receptor antagonist.[1][2] However, it exhibits a range of off-target activities, including:

  • α1-adrenergic receptor antagonism.[1][2]

  • Inhibition of serotonin, dopamine, and norepinephrine reuptake.[1][4]

  • Induction of serotonin, dopamine, and norepinephrine release.[1][5]

  • Its active metabolite, mCPP, is a potent agonist/partial agonist at 5-HT2B and 5-HT2C receptors.[2]

Q2: How can I design an experiment to specifically investigate the 5-HT2A-mediated effects of this compound?

A2: To isolate the 5-HT2A-mediated effects, consider the following experimental design:

Caption: Experimental design to isolate 5-HT2A effects.

Q3: What concentrations of this compound should I use in my experiments?

A3: The optimal concentration will depend on your specific experimental system. This compound has been shown to inhibit dopamine uptake by 50% at a concentration of 10⁻⁶ M and to increase the spontaneous overflow of dopamine at the same concentration.[5] For hypothalamic 5-HT uptake, the IC50 is approximately 0.9 µM.[6] It is recommended to perform a dose-response curve to determine the most appropriate concentration for your model.

This compound Receptor Binding Profile

The following table summarizes the known receptor interactions of this compound and its active metabolite, mCPP. This information is critical for anticipating potential off-target effects.

CompoundTargetActionAffinity/PotencyReference
This compound 5-HT2AAntagonist-[1][2]
α1-adrenergicAntagonist-[1][2]
Serotonin Transporter (SERT)Reuptake InhibitorIC50 ≈ 0.9 µM (hypothalamic)[6]
Dopamine Transporter (DAT)Reuptake Inhibitor50% inhibition at 1 µM[5]
Norepinephrine Transporter (NET)Reuptake Inhibitor-[1]
mCPP (metabolite) 5-HT2BAntagonist/Partial AgonistPotent[2]
5-HT2CAgonist/Partial AgonistPotent[2]
5-HT1A, 1B, 1D, 7Agonist-[2]

Methodologies for Key Experiments

Protocol: Differentiating On-Target vs. Off-Target Effects Using Selective Antagonists
  • Objective: To determine if the observed effect of this compound is mediated by its primary target (e.g., 5-HT2A) or an off-target receptor (e.g., α1-adrenergic).

  • Materials:

    • This compound

    • Selective antagonist for the primary target (e.g., a highly selective 5-HT2A antagonist)

    • Selective antagonist for a suspected off-target (e.g., a highly selective α1-adrenergic antagonist)

    • Vehicle control

    • Experimental system (e.g., cell line, tissue slice, animal model)

    • Assay to measure the biological response of interest.

  • Procedure:

    • Establish a baseline response using the vehicle control.

    • Determine the dose-response curve for this compound alone to identify an effective concentration (e.g., EC50 or a concentration that produces a significant effect).

    • Pre-treat the experimental system with the selective antagonist for the primary target for a sufficient time to ensure receptor blockade.

    • Add this compound at the predetermined effective concentration and measure the biological response.

    • In a separate experiment, pre-treat the system with the selective antagonist for the suspected off-target receptor.

    • Add this compound and measure the biological response.

  • Interpretation of Results:

    • If the selective primary target antagonist blocks the effect of this compound, the effect is likely on-target.

    • If the selective off-target antagonist blocks the effect of this compound, the effect is likely mediated by that off-target receptor.

    • If neither antagonist blocks the effect, it may be mediated by another off-target or a combination of targets.

Visualization of Experimental Logic

Caption: Logic diagram for troubleshooting this compound's effects.

This compound Signaling Pathway Interactions

This compound's diverse receptor interactions can modulate multiple downstream signaling pathways. This diagram illustrates the potential convergence of these pathways.

Caption: this compound's multi-target signaling pathways.

References

Mepiprazole stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Mepiprazole in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound in experimental buffers?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenylpiperazine derivatives, in general, are susceptible to degradation through hydrolysis, oxidation, and photolysis. The piperazine ring can be cleaved under strong acidic or basic conditions, and the nitrogen atoms are potential sites for oxidation.[1] Aromatic ring systems, like those in this compound, can also be susceptible to photodegradation upon exposure to UV light.[1]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. To minimize degradation, store these solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] Using amber vials is also advisable to protect the compound from light.[1] For added protection against potential degradation from atmospheric carbon dioxide, you can purge the vial with an inert gas like argon or nitrogen before sealing.[1]

Q3: Can the choice of buffer impact the stability of this compound?

A3: Yes, the pH and composition of the buffer can significantly impact the stability of this compound. Phenylpiperazine derivatives have shown susceptibility to both acid- and base-catalyzed hydrolysis.[1] Therefore, it is crucial to select a buffer with a pH that ensures the stability of the compound for the duration of your experiment. It is recommended to perform preliminary stability studies in your chosen buffer system.

Q4: What are the signs of this compound degradation in my experimental setup?

A4: Degradation of this compound can manifest in several ways, including a loss of potency, leading to inconsistent or unexpected biological effects.[1] Physical changes in the solution, such as a change in color or the appearance of precipitates, can also indicate degradation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental buffer.- Confirm the pH of your buffer and ensure it is within a stable range for this compound. - Prepare fresh solutions of this compound for each experiment. - Analyze your sample using HPLC to check for the presence of degradation products. - Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions.[1]
Change in color or appearance of the this compound solution. Oxidation or photodegradation.- Protect your solutions from light by using amber vials or covering them with aluminum foil.[1] - De-gas your buffers to remove dissolved oxygen. - Consider adding an antioxidant to your buffer system, if compatible with your experimental design.
Precipitate formation in the experimental buffer. Poor solubility or degradation leading to insoluble products.- Ensure the concentration of this compound is below its solubility limit in the chosen buffer. - Check the pH of the buffer, as pH shifts can affect solubility. - If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation.

Hypothetical this compound Stability Data

Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Specific stability testing is required to determine the actual stability of this compound in your experimental conditions.

Buffer System pH Temperature (°C) Incubation Time (hours) Degradation (%)
Phosphate-Buffered Saline (PBS)7.43724< 5%
Citrate Buffer4.0372410-15%
Carbonate-Bicarbonate Buffer9.0372415-20%
0.1 M HCl1.0604> 50%
0.1 M NaOH13.0604> 60%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential for establishing the degradation pathways and the intrinsic stability of a molecule.[2]

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples at various time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: HPLC Method for this compound Stability Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound and its degradation products can be determined by comparing their peak areas to those of a standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis stock_solution->acid Incubate base Base Hydrolysis stock_solution->base Incubate oxidation Oxidation stock_solution->oxidation Incubate thermal Thermal Stress stock_solution->thermal Incubate photo Photolytic Stress stock_solution->photo Incubate buffers Prepare Experimental Buffers buffers->acid buffers->base buffers->oxidation buffers->thermal buffers->photo hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Experimental workflow for a this compound forced degradation study.

Degradation_Pathway This compound This compound Hydrolysis_Product Piperazine Ring Cleavage Product This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-Oxide Metabolite This compound->Oxidation_Product Oxidizing Agent Photodegradation_Product Photolytic Isomer/Fragment This compound->Photodegradation_Product UV/Vis Light

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Mepiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Mepiprazole. The following information is intended to guide researchers in developing suitable formulations for their experimental needs.

This compound: Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is the foundation for developing effective solubility enhancement strategies.

PropertyValueSource
Molecular Weight 304.82 g/mol [1][2]
Predicted pKa 15.10 ± 0.10[3]
Computed XLogP3-AA 3.2[1][4]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffer for my in vitro assay. What can I do?

A1: This is a common issue due to this compound's presumed low aqueous solubility. Here are a few initial troubleshooting steps:

  • pH Adjustment: this compound is a weakly basic compound.[4] Altering the pH of your aqueous buffer to a more acidic range may increase its solubility. However, be mindful of the potential for precipitation if the pH is shifted back to neutral.[9]

  • Co-solvents: The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic this compound.[10] Consider adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your buffer.[10]

  • Sonication: Applying gentle sonication can help to break down drug agglomerates and facilitate dissolution.

Q2: I'm observing precipitation of this compound during my experiment. How can I prevent this?

A2: Precipitation can occur due to changes in pH, temperature, or solvent composition. To mitigate this:

  • Maintain a constant pH: Ensure your experimental conditions maintain a pH at which this compound is soluble.

  • Use of stabilizing excipients: Surfactants or polymers can help to keep the drug in a solubilized state.

  • Supersaturating systems: Amorphous solid dispersions can generate a temporary supersaturated state, but precipitation inhibitors may be necessary to maintain this.

Q3: What are the most common formulation strategies to enhance the aqueous solubility of poorly soluble drugs like this compound?

A3: Several established techniques can be employed to improve the solubility of this compound.[5][7][8] The choice of method will depend on the specific requirements of your research (e.g., desired concentration, route of administration in future studies). The main strategies include:

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate.[11][12][13][14][15]

  • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent water solubility.[9][16][17][18][19][20]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a faster dissolution rate.[21][22][23][24][25]

Troubleshooting Guides

Issue 1: Low this compound Concentration in Solution

Workflow for Troubleshooting Low Concentration

start Low this compound Concentration ph_adjust Adjust pH to acidic range start->ph_adjust cosolvent Add co-solvent (e.g., PEG, Ethanol) ph_adjust->cosolvent sonication Apply Sonication cosolvent->sonication check_sol Measure Concentration sonication->check_sol success Concentration sufficient check_sol->success fail Concentration still too low check_sol->fail formulation Consider advanced formulation strategies fail->formulation

Caption: Troubleshooting workflow for low this compound concentration.

Issue 2: this compound Precipitation During Experiment

Logical Flow for Preventing Precipitation

start This compound Precipitation Observed ph_stability Investigate pH stability profile start->ph_stability buffer_control Ensure robust pH control in media ph_stability->buffer_control add_stabilizer Incorporate stabilizing excipients (e.g., surfactants, polymers) buffer_control->add_stabilizer evaluate Evaluate for precipitation add_stabilizer->evaluate stable Precipitation Prevented evaluate->stable unstable Precipitation Persists evaluate->unstable reformulate Re-evaluate formulation strategy unstable->reformulate

Caption: Logical steps to prevent this compound precipitation.

Experimental Protocols for Solubility Enhancement

The following are example protocols for common solubility enhancement techniques. These have been adapted from studies on Aripiprazole, a drug with similar solubility challenges, and may require optimization for this compound.

Solid Dispersion by Solvent Evaporation Method

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 4000 or PEG 6000

  • Dichloromethane

  • Mortar and pestle

  • Vacuum oven

Protocol:

  • Accurately weigh this compound and the chosen PEG carrier in desired ratios (e.g., 1:1 and 1:4 by weight).[12]

  • Dissolve the this compound and PEG in a minimal amount of dichloromethane.[12]

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a solid mass is formed.[12]

  • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Store the solid dispersion in a desiccator until further use.

Expected Outcome: The amorphous solid dispersion of this compound is expected to exhibit a significantly faster dissolution rate compared to the crystalline drug. The dissolution rate can be assessed using a standard dissolution apparatus.

Cyclodextrin Complexation by Kneading Method

The kneading method is a simple and economical technique to prepare inclusion complexes.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Water-ethanol mixture

  • Mortar and pestle

  • Oven

Protocol:

  • Place the desired molar ratio of this compound and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.[26]

  • Add a small amount of a water-ethanol mixture to the powder to form a paste.[18]

  • Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).

  • Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the complex in a desiccator.

Expected Outcome: The formation of an inclusion complex should increase the apparent solubility of this compound in aqueous media. This can be quantified by phase solubility studies.

Nanosuspension by Precipitation Method

This "bottom-up" approach involves dissolving the drug in a solvent and then precipitating it in a controlled manner in the presence of a stabilizer.

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, methanol)

  • An anti-solvent (e.g., water)

  • A stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)

  • High-speed homogenizer or sonicator

Protocol:

  • Dissolve this compound in the chosen organic solvent to prepare the drug solution.

  • Dissolve the stabilizer in the anti-solvent to prepare the stabilizing solution.

  • Add the drug solution dropwise into the stabilizing solution under high-speed homogenization or sonication.[21]

  • Continue homogenization/sonication for a specified period to ensure the formation of uniform nanoparticles and to evaporate the organic solvent.

  • The resulting nanosuspension can be used as a liquid formulation or can be further processed (e.g., lyophilized) to obtain a solid powder.

Expected Outcome: A stable nanosuspension with a particle size in the nanometer range, leading to an increased dissolution velocity. Particle size and zeta potential should be characterized to ensure quality and stability.

This compound's Mechanism of Action: Signaling Pathways

This compound acts as an antagonist at 5-HT2A and α1-adrenergic receptors.[1][4][11][27] Understanding these pathways is crucial for interpreting experimental results.

5-HT2A Receptor Antagonism Signaling Pathway

cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin serotonin->receptor Activates This compound This compound This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: this compound blocks serotonin-induced 5-HT2A receptor signaling.[1][3][27][28][29]

α1-Adrenergic Receptor Antagonism Signaling Pathway

cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes norepinephrine Norepinephrine norepinephrine->receptor Activates This compound This compound This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc smooth_muscle Smooth Muscle Contraction ca_release->smooth_muscle pkc->smooth_muscle

Caption: this compound blocks norepinephrine-induced α1-adrenergic receptor signaling.[2][26][30][31][32]

References

Technical Support Center: Mepiprazole Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in Mepiprazole dose-response curves. The complex pharmacology of this compound and its active metabolite can lead to atypical curve shapes, and this resource aims to provide a framework for interpretation and further experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is not a standard sigmoidal shape. What could be the reason?

An atypical, or non-monotonic, dose-response curve (e.g., U-shaped or inverted U-shaped) with this compound can be attributed to its complex pharmacological profile. This phenomenon, where the response decreases at higher concentrations after an initial increase, can stem from several factors:

  • Polypharmacology: this compound and its active metabolite, m-chlorophenylpiperazine (mCPP), interact with multiple targets.[1] At different concentrations, the engagement of lower-affinity targets can trigger opposing signaling pathways, altering the overall response.

  • Active Metabolite: this compound is metabolized to mCPP, which has its own distinct and complex pharmacological activities, including partial agonism and antagonism at various serotonin receptors.[1] The concentration-dependent effects of both the parent drug and its metabolite can create a composite dose-response that is non-monotonic.

  • Receptor Desensitization: At high concentrations, prolonged or intense receptor activation can lead to desensitization and downregulation of the target receptor, causing a diminished response.[2]

  • Off-Target Effects at High Concentrations: High doses of this compound may lead to non-specific binding to other receptors or cellular components, which could trigger secondary effects that counteract the primary response.

  • Cellular Toxicity: At very high concentrations, cytotoxicity can lead to a decrease in the measured response as cell health declines. This is a common reason for a downturn in a dose-response curve.[3]

Q2: What are the primary molecular targets of this compound and its active metabolite?

Understanding the targets of this compound and mCPP is crucial for interpreting dose-response data. The table below summarizes their known receptor binding profiles.

CompoundPrimary TargetsOther Notable Interactions
This compound 5-HT2A Receptor (Antagonist)[1]Inhibits reuptake of serotonin, dopamine, and norepinephrine.[4]
α1-Adrenergic Receptor (Antagonist)[1]Induces the release of serotonin, dopamine, and norepinephrine.[4]
mCPP (active metabolite) 5-HT2C Receptor (Agonist)Partial agonist at 5-HT2A receptors.[1]
5-HT2B Receptor (Antagonist)Agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors.[1]

Q3: How can I experimentally distinguish between the different potential causes of a non-monotonic dose-response curve?

A systematic approach is necessary to dissect the underlying cause of an unexpected curve:

  • Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with the same concentrations of this compound used in your functional assay. This will determine if the downturn in the response curve is due to cell death.

  • Time-Course Experiment: Varying the incubation time with this compound can provide insights into receptor desensitization. Shorter incubation times may reveal a more classical sigmoidal curve before desensitization occurs.

  • Selective Antagonists: If you hypothesize that an off-target effect is causing the non-monotonic shape, use selective antagonists for suspected off-target receptors to see if the curve shape is normalized.

  • Metabolite Testing: If experimentally feasible, perform the dose-response experiment with the active metabolite, mCPP, alone and in combination with this compound to understand its contribution to the overall response.

  • Assay Controls: Ensure that all assay controls, including vehicle controls and positive and negative controls for the specific signaling pathway, are behaving as expected.[4]

Troubleshooting Non-Monotonic Dose-Response Curves

If you observe a U-shaped or inverted U-shaped curve in your this compound experiments, follow this troubleshooting guide.

Step 1: Rule out Experimental Artifacts

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation can lead to inconsistent results.

  • Check Assay Conditions: Verify critical assay parameters such as cell density, incubation times, temperature, and reagent concentrations. For guidance on cell-based assay troubleshooting, refer to established protocols.[4]

  • Data Analysis Review: Double-check your data processing and curve-fitting models. Ensure that the model used is appropriate for the observed data shape.

Step 2: Investigate Pharmacological Mechanisms

  • Assess Cytotoxicity: As mentioned in the FAQs, perform a cytotoxicity assay. If significant cell death is observed at concentrations corresponding to the downturn in your curve, the non-monotonic shape is likely a result of toxicity.

  • Consider Receptor Desensitization: If the response decreases at higher concentrations, especially with longer incubation times, receptor desensitization is a plausible cause.

  • Evaluate Off-Target Engagement: this compound's complex pharmacology suggests that at higher concentrations, it may engage secondary targets. The activation of a pathway that opposes the primary response can lead to an inverted U-shaped curve.

Step 3: Formulate a Hypothesis and Design Follow-up Experiments

Based on the initial troubleshooting, form a hypothesis. For example, "The inverted U-shaped dose-response of this compound in my 5-HT2A receptor functional assay is due to the engagement of an inhibitory G-protein coupled receptor at higher concentrations."

Design experiments to test this hypothesis, such as:

  • Using a selective antagonist for the hypothesized off-target receptor.

  • Measuring readouts for multiple signaling pathways simultaneously.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize this compound's activity at its primary targets.

Protocol 1: Calcium Flux Assay for 5-HT2A and α1-Adrenergic Receptor Antagonism

This protocol measures changes in intracellular calcium following the activation of Gq-coupled receptors like 5-HT2A and α1-adrenergic receptors.[5][6]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A or α1A-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Agonist: Serotonin (for 5-HT2A) or Phenylephrine (for α1-adrenergic).

  • Test Compound: this compound.

  • Positive Control: A known antagonist for the respective receptor (e.g., Ketanserin for 5-HT2A).

  • Instrumentation: Fluorescence plate reader with an injector.

Procedure:

  • Cell Plating: Seed cells into the microplate to achieve near confluency on the day of the assay.

  • Dye Loading: Wash cells with assay buffer and load with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove excess dye and add serial dilutions of this compound or the positive control antagonist. Incubate for a pre-determined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the reader. Use the instrument's injector to add a pre-determined EC₈₀ concentration of the agonist to all wells.

  • Data Analysis: Measure the peak fluorescence response post-agonist addition. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This HTRF (Homogeneous Time-Resolved Fluorescence) assay provides a cumulative measure of Gq pathway activation.[5]

Materials:

  • Cells stably expressing the target receptor (as above).

  • White, solid-bottom 96-well or 384-well microplates.

  • IP1-One HTRF® Assay Kit (or similar).

  • Agonist, Test Compound, and Positive Control as in Protocol 1.

  • Instrumentation: HTRF®-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells as described above.

  • Compound and Agonist Incubation: Add serial dilutions of this compound, followed by a pre-determined EC₈₀ concentration of the agonist. Incubate for a specified time according to the kit manufacturer's instructions.

  • Cell Lysis and IP1 Detection: Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate) to each well. Incubate to allow for binding.

  • Measurement: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF® ratio. The signal is inversely proportional to the IP1 produced. Normalize the data and plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Visualizing this compound's Complex Pharmacology

The following diagrams illustrate the key concepts discussed in this guide.

Mepiprazole_Signaling_Pathway cluster_this compound This compound cluster_receptors Primary Targets cluster_downstream Downstream Signaling This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Gq Gq Protein Activation HT2A->Gq Blocks Agonist-Induced Activation Alpha1->Gq Blocks Agonist-Induced Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC

Caption: this compound's primary signaling antagonism.

Troubleshooting_Workflow cluster_step1 cluster_step2 Start Unexpected Dose-Response Curve Observed Check_Artifacts Step 1: Rule out Experimental Artifacts Start->Check_Artifacts Check_Pharma Step 2: Investigate Pharmacological Mechanisms Check_Artifacts->Check_Pharma Artifacts Ruled Out Compound_Integrity Confirm Compound Integrity Assay_Conditions Verify Assay Conditions Data_Analysis Review Data Analysis Hypothesize Step 3: Formulate Hypothesis & Design New Experiments Check_Pharma->Hypothesize Potential Mechanism Identified Cytotoxicity Perform Cytotoxicity Assay Desensitization Consider Receptor Desensitization Off_Target Evaluate Off-Target Engagement Conclusion Interpret Results Hypothesize->Conclusion

Caption: Troubleshooting workflow for atypical curves.

Polypharmacology_Concept cluster_low_conc Low Concentration cluster_high_conc High Concentration This compound This compound Concentration Primary_Target Primary Target (e.g., 5-HT2A) This compound->Primary_Target High Affinity Secondary_Target Secondary Target (Lower Affinity) This compound->Secondary_Target Low Affinity Primary_Effect Primary Effect (e.g., Antagonism) Primary_Target->Primary_Effect Net_Response Net Cellular Response Primary_Effect->Net_Response Opposing_Effect Opposing Effect Secondary_Target->Opposing_Effect Opposing_Effect->Net_Response

References

Mitigating Mepiprazole degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for mitigating the degradation of Mepiprazole during storage and handling. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration of your this compound solution can be an indicator of degradation. This may be caused by exposure to light (photodegradation), elevated temperatures, or oxidative stress. It is recommended to prepare fresh solutions and store them protected from light in a cool, dark place.

Q2: I am observing unexpected peaks in my HPLC analysis of this compound. What are these?

A2: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This compound, containing both piperazine and pyrazole moieties, may be susceptible to degradation under various conditions. Potential degradation pathways include oxidation of the piperazine or pyrazole ring and hydrolysis. To identify these products, it is advisable to perform forced degradation studies and characterize the resulting degradants using techniques like LC-MS.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound and its solutions should be stored in well-sealed, airtight containers, protected from light.[1] For long-term storage, refrigeration (2-8°C) is recommended.[1] Avoid storing solutions at room temperature for extended periods, as this can accelerate degradation.[1]

Q4: How can I prevent oxidative degradation of this compound in my experimental setup?

A4: To prevent oxidation, consider using deoxygenated solvents for your solutions. This can be achieved by purging the solvent with an inert gas like nitrogen or argon before use. Additionally, minimizing the headspace in your storage vials can reduce the amount of available oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound potency over time Degradation due to improper storage (exposure to light, heat, or air).Store this compound solid and solutions in amber vials at 2-8°C.[1] Prepare fresh solutions for critical experiments.
Inconsistent experimental results Use of partially degraded this compound.Perform a purity check of your this compound stock using a validated analytical method (e.g., HPLC) before use.
Formation of precipitates in solution Degradation products may have lower solubility.If precipitation is observed, the solution should be considered degraded and discarded. Prepare a fresh solution.
pH shift in buffered solutions containing this compound Acidic or basic degradation products may be forming.Monitor the pH of your solutions over time. A significant shift can indicate degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, which includes a phenylpiperazine and a pyrazole ring, the following degradation pathways are plausible under stress conditions.

This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂, light, air) This compound->Oxidation Leads to Hydrolysis Hydrolytic Stress (Acidic/Basic Conditions) This compound->Hydrolysis Leads to Thermal Thermal Stress (Elevated Temperature) This compound->Thermal Leads to N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Forms Hydroxylated_Pyrazole Hydroxylated Pyrazole Derivative Oxidation->Hydroxylated_Pyrazole Forms Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Forms Thermal->N_Oxide Can accelerate Thermal->Ring_Opened Can accelerate

Caption: Potential degradation pathways of this compound under stress.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) - Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. - Flow Rate: 1.0 mL/min - Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 215 nm). - Injection Volume: 20 µL - Column Temperature: 30°C

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound degradation.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Mepiprazole_Stock Prepare this compound Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Mepiprazole_Stock->Stress_Samples HPLC HPLC Analysis Stress_Samples->HPLC Inject LCMS LC-MS Analysis for Identification HPLC->LCMS Further analysis of peaks Degradation_Profile Determine Degradation Profile HPLC->Degradation_Profile Generates data for Identify_Products Identify Degradation Products LCMS->Identify_Products Identifies Pathway_Elucidation Elucidate Degradation Pathways Identify_Products->Pathway_Elucidation Leads to

Caption: Workflow for this compound degradation analysis.

Quantitative Data Summary

The following table provides a template for summarizing the results from a forced degradation study. Actual values would be determined experimentally.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 N HCl, 60°C, 24h e.g., 15%e.g., 2e.g., DP1 (4.5 min)
0.1 N NaOH, 60°C, 24h e.g., 20%e.g., 3e.g., DP2 (5.2 min)
3% H₂O₂, RT, 24h e.g., 25%e.g., 4e.g., DP3 (6.1 min)
Heat (Solid), 80°C, 48h e.g., 5%e.g., 1e.g., DP4 (7.3 min)
Heat (Solution), 60°C, 24h e.g., 10%e.g., 2e.g., DP4 (7.3 min)
Photolytic (UV/Vis), 24h e.g., 8%e.g., 1e.g., DP5 (8.0 min)

Disclaimer: This information is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols. It is essential to validate all analytical methods for their intended use.

References

Technical Support Center: Validating Mepiprazole's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Mepiprazole. Given its complex pharmacological profile, rigorous control experiments are essential to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

A1: this compound is a phenylpiperazine compound with a multi-target profile. Its primary known targets are the serotonin 5-HT2A and α1-adrenergic receptors, where it acts as an antagonist. It also inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Furthermore, this compound is metabolized to m-chlorophenylpiperazine (mCPP), an active metabolite that itself has a broad affinity for various serotonin and adrenergic receptors. This complex profile necessitates a comprehensive approach to specificity validation.

Q2: Why is my functional assay for 5-HT2A antagonism showing inconsistent results?

A2: Inconsistent results in 5-HT2A functional assays, such as calcium flux or IP-One assays, can arise from several factors. Firstly, ensure the use of a consistent, submaximal (EC80) concentration of the agonist (e.g., serotonin) to challenge the antagonist. Variability in the agonist concentration will lead to shifts in the IC50 of this compound. Secondly, cell passage number can affect receptor expression levels; it is crucial to use cells within a consistent passage range. Finally, ensure proper mixing of reagents and adherence to incubation times, as these can significantly impact the results.

Q3: How can I differentiate the effects of this compound from its active metabolite, mCPP?

A3: Differentiating the effects of a parent compound from its active metabolite is a common challenge. One approach is to use in vitro systems that have minimal metabolic activity, such as cell lines with low expression of the relevant cytochrome P450 enzymes. Additionally, you can directly compare the in vitro activity of this compound with that of a synthesized mCPP standard in your assays. For in vivo studies, pharmacokinetic analysis to measure the relative concentrations of this compound and mCPP over time can help correlate their levels with the observed pharmacological effects.

Q4: What is the purpose of a Cellular Thermal Shift Assay (CETSA) in validating this compound's specificity?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. It relies on the principle that a protein's thermal stability changes upon ligand binding. For this compound, performing CETSA for its primary targets (e.g., 5-HT2A and α1-adrenergic receptors) can provide direct evidence of target engagement in intact cells. This is a crucial validation step to confirm that the observed functional effects are a direct result of this compound binding to its intended target.

Troubleshooting Guides

Low Signal in Radioligand Binding Assays
Potential Cause Troubleshooting Step
Degraded Radioligand Ensure the radioligand is within its expiration date and has been stored correctly. Perform a quality control check of the radioligand.
Low Receptor Density Use a cell line or tissue preparation known to have high expression of the target receptor. Optimize the amount of membrane protein per well.
Suboptimal Assay Buffer Verify the pH and composition of the binding buffer. Ensure it is appropriate for the specific receptor being studied.
Insufficient Incubation Time Perform a time-course experiment to determine the time required to reach binding equilibrium.
Pipetting Errors Use calibrated pipettes and ensure all reagents are added accurately and in the correct order.
High Background in Functional Assays (e.g., Calcium Flux)
Potential Cause Troubleshooting Step
High Agonist Concentration Titrate the agonist to determine the EC50 and use a concentration at or below the EC80 for antagonist studies.
Cell Health Issues Ensure cells are healthy and not overgrown. Use cells within a consistent and low passage number.
Dye Loading Issues Optimize the concentration of the fluorescent dye and the loading time to maximize signal-to-noise.
Autofluorescence of Compound Run a control with this compound alone (no agonist) to check for any intrinsic fluorescence at the measurement wavelength.
Non-specific Binding Increase the number and stringency of wash steps. Consider using a different blocking agent.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and mCPP
TargetThis compound (Ki, nM)mCPP (Ki, nM)Reference
Serotonin Receptors
5-HT1A-130[1]
5-HT1B-400[1]
5-HT1D-360[1]
5-HT2APotent Antagonist560[1][2]
5-HT2C-380[1]
Adrenergic Receptors
α1Potent Antagonist2500[1][2]
α2-570[1]
β->10,000[1]
Dopamine Receptors
D2->10,000[1]
Transporters
SERTInhibitor (IC50 = 900 nM)230 (IC50)[3]
NETInhibitor-
DATInhibitor-

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific Control: Spiperone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order: assay buffer, this compound dilution or vehicle, [3H]Ketanserin (at a concentration near its Kd), and cell membranes. For non-specific binding wells, add spiperone instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat using a cell harvester, and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter mats and measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for α1-Adrenergic Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking norepinephrine-induced calcium mobilization via the α1-adrenergic receptor.[4][5][6][7][8]

Materials:

  • Cells: HEK293 or CHO cells stably expressing a human α1-adrenergic receptor subtype.

  • Agonist: Norepinephrine.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in 96-well plates and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • During dye loading, prepare serial dilutions of this compound and a positive control antagonist in assay buffer.

  • Wash the cells to remove excess dye and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a pre-determined EC80 concentration of norepinephrine into the wells and immediately begin kinetic measurement of fluorescence intensity.

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

  • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

Visualizations

Mepiprazole_Signaling_Pathway cluster_this compound This compound cluster_Targets Cellular Targets cluster_Effects Downstream Effects This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Binds Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Binds SERT SERT This compound->SERT Binds NET NET This compound->NET Binds DAT DAT This compound->DAT Binds Antagonism_HT2A Antagonism HT2A->Antagonism_HT2A Antagonism_Alpha1 Antagonism Alpha1->Antagonism_Alpha1 Reuptake_Inhibition Reuptake Inhibition SERT->Reuptake_Inhibition NET->Reuptake_Inhibition DAT->Reuptake_Inhibition

Caption: this compound's multi-target signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, this compound) start->prep incubate Incubate to Equilibrium prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

CETSA_Workflow start Start treat Treat Cells with This compound or Vehicle start->treat heat Apply Heat Challenge treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein separate->quantify analyze Analyze Thermal Shift quantify->analyze end End analyze->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

References

Optimizing HPLC Parameters for Mepiprazole Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Mepiprazole. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Section 1: Recommended HPLC Method and Experimental Protocol

Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this section provides a recommended starting method based on the analysis of structurally similar compounds, namely pyrazolyl-alkyl-piperazine and phenylpiperazine derivatives.[1] The following protocol is a robust starting point for method development and validation.

Experimental Protocol: HPLC Analysis of this compound

1. Objective: To determine the purity and concentration of this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid (or ortho-phosphoric acid)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

4. Chromatographic Conditions (Recommended Starting Parameters):

ParameterRecommended ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are a good starting point for moderately polar compounds like this compound. The dimensions provide a good balance between resolution and analysis time.
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 3.5 with Formic Acid)B: AcetonitrileA buffered mobile phase is crucial for reproducible retention of basic compounds like this compound. The acidic pH ensures the analyte is in its protonated form, leading to better peak shape. Acetonitrile is a common organic modifier providing good peak resolution.
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 30% B20-25 min: 30% B (equilibration)A gradient elution is recommended to effectively elute this compound and any potential impurities with varying polarities. The initial isocratic hold ensures good peak shape for early eluting compounds. The final hold re-equilibrates the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection Wavelength 215 nm and 254 nmThis compound contains a pyrazole and a substituted phenyl ring, which are expected to have UV absorbance in the lower UV range.[2] Monitoring at two wavelengths can aid in impurity detection and identification. A PDA detector is recommended to screen for the optimal wavelength.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for a standard analytical HPLC setup. This can be optimized based on sample concentration and detector sensitivity.

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL) using the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Use a lower pH mobile phase (e.g., pH 2.5-3.5) to ensure the basic this compound molecule is fully protonated.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Reduce the sample concentration.- Use an end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl).
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase composition.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Leaks in the system.- Changes in column temperature.- Increase the column equilibration time between injections.- Ensure the mobile phase is well-mixed and degassed.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Filter all samples before injection.- Replace the guard column or column inlet frit.- Back-flush the column (follow manufacturer's instructions).- Check for any crimped tubing.
No Peaks or Very Small Peaks - Incorrect injection.- Detector issue (e.g., lamp off).- Sample degradation.- Incorrect mobile phase.- Check the autosampler for proper operation.- Ensure the detector lamp is on and at the correct wavelength.- Prepare fresh samples and standards.- Verify the mobile phase composition and pH.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from a previous injection.- Use fresh, high-purity solvents and reagents.- Flush the system thoroughly.- Implement a needle wash step in the autosampler method.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: A C18 column is a good first choice due to the moderately polar nature of this compound. For improved peak shape, especially if tailing is observed, consider an end-capped C18 column or a column with a different stationary phase like Phenyl-Hexyl, which can offer alternative selectivity.

Q2: How do I choose the optimal detection wavelength for this compound?

A2: The optimal detection wavelength corresponds to the absorbance maximum (λmax) of this compound. Based on its structure containing a pyrazole and a substituted phenyl ring, significant absorbance is expected in the low UV range (around 200-260 nm).[2] It is highly recommended to use a Photodiode Array (PDA) detector to determine the λmax of this compound in your chosen mobile phase. Monitoring at a lower wavelength (e.g., 215 nm) may provide higher sensitivity, while a higher wavelength (e.g., 254 nm) might offer better selectivity against certain impurities.

Q3: Why is the pH of the mobile phase important for this compound analysis?

A3: this compound is a basic compound.[3] The pH of the mobile phase affects its ionization state. At a pH below its pKa, this compound will be protonated, which generally leads to better peak shape and more reproducible retention on a reverse-phase column. An acidic mobile phase (pH 2.5-4.0) is therefore recommended.

Q4: Can I use an isocratic method for this compound analysis?

A4: An isocratic method (constant mobile phase composition) can be used if you are only analyzing for the main this compound peak and do not expect significant impurities. However, for purity analysis or stability studies where multiple components with different polarities may be present, a gradient method is highly recommended to ensure adequate separation of all components within a reasonable timeframe.

Q5: My this compound peak is tailing. What are the first things I should check?

A5: First, ensure your mobile phase pH is sufficiently low (e.g., pH 3.0) to keep the this compound protonated. If tailing persists, consider reducing your sample concentration to rule out column overload. If the issue is still not resolved, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can help to mask active silanol sites on the column packing that cause secondary interactions.

Section 4: Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_ph Is Mobile Phase pH Appropriate? (Acidic) start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Reduce Sample Concentration check_concentration->reduce_concentration Yes check_column Consider Column Effects check_concentration->check_column No reduce_concentration->check_column add_modifier Add Mobile Phase Modifier (e.g., TEA) check_column->add_modifier change_column Try Different Column (e.g., End-capped, Phenyl) check_column->change_column solution Problem Resolved add_modifier->solution change_column->solution HPLC_Method_Development_Logic cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection This compound This compound (Basic Compound) [Pyrazolyl-alkyl-piperazine] C18 C18 Column (Good starting point) This compound->C18 Select based on polarity Aqueous Aqueous Phase (Buffered, Acidic pH) This compound->Aqueous Requires acidic pH for good peak shape PDA PDA Detector (Determine λmax) This compound->PDA Scan for optimal wavelength Phenyl Phenyl Column (Alternative Selectivity) C18->Phenyl If peak shape is poor Organic Organic Modifier (Acetonitrile/Methanol) Aqueous->Organic Mix for elution UV_Vis UV-Vis Detector (Set Wavelength) PDA->UV_Vis Set λmax

References

Validation & Comparative

Mepiprazole vs. Trazodone: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of mepiprazole and trazodone. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in the field of psychopharmacology.

Overview and Mechanism of Action

This compound and trazodone are both phenylpiperazine derivatives with antidepressant and anxiolytic properties. Their primary mechanism of action involves the modulation of serotonergic neurotransmission, classifying them broadly as Serotonin Antagonist and Reuptake Inhibitors (SARIs).

This compound is recognized for its anxiolytic effects with additional antidepressant activity. Its pharmacological profile is characterized by its antagonism of the 5-HT2A and α1-adrenergic receptors. Furthermore, it influences monoamine levels by inhibiting the reuptake and inducing the release of serotonin, dopamine, and norepinephrine to different degrees.[1][2]

Trazodone is a well-established antidepressant that functions as a potent antagonist at 5-HT2A, 5-HT2C, and α1-adrenergic receptors, and as a partial agonist at the 5-HT1A receptor.[3][4] It is also a weak inhibitor of the serotonin transporter (SERT).[3][4] This multi-target profile contributes to its antidepressant, anxiolytic, and hypnotic effects. A key active metabolite of both this compound and trazodone is m-chlorophenylpiperazine (m-CPP), which itself has significant serotonergic activity.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and trazodone, facilitating a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (Ki, nM)Trazodone (Ki, nM)
5-HT1AData not available118 (partial agonist)[4]
5-HT2AAntagonist activity reported, specific Ki value not available35.6[4]
5-HT2BData not available78.4[4]
5-HT2CData not available224[4]
α1A-AdrenergicAntagonist activity reported, specific Ki value not available153[4]
α2C-AdrenergicData not available155[4]
Histamine H1Data not availableModerate affinity reported
Dopamine D2Data not availableLow affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Inhibition
TransporterThis compoundTrazodone
Serotonin (SERT)IC50 = 900 nM[5]Ki = 367 nM[4]
Dopamine (DAT)50% inhibition at 1000 nM[6]Low affinity
Norepinephrine (NET)Weak inhibitorLow affinity

IC50 and Ki values represent the concentration of the drug required to inhibit 50% of transporter activity or binding, respectively. Lower values indicate greater potency.

Table 3: Pharmacokinetic Parameters
ParameterThis compoundTrazodone
Bioavailability Data not available~100%[3]
Protein Binding Data not available89-95%[3][7]
Metabolism Metabolized to active metabolite m-CPPExtensively metabolized by CYP3A4 to active metabolite m-CPP[3]
Half-life (t½) Data not available5-9 hours (terminal phase)[3][7]
Time to Peak (Tmax) Data not available~1 hour (fasting), ~2 hours (with food)[1]
Peak Concentration (Cmax) Data not available490 ng/mL (25 mg dose, fasting), 860 ng/mL (50 mg dose, fasting), 1620 ng/mL (100 mg dose, fasting)[7]
Excretion Data not availablePrimarily via urine[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways of these drugs and a typical experimental workflow for their comparison.

This compound and Trazodone Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT This compound This compound This compound->SERT Inhibition HTR2A 5-HT2A Receptor This compound->HTR2A Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Trazodone Trazodone Trazodone->SERT Weak Inhibition Trazodone->HTR2A Antagonism Trazodone->Alpha1 Antagonism HTR1A 5-HT1A Receptor Trazodone->HTR1A Partial Agonism Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Neuronal_Response Altered Neuronal Response (Antidepressant/Anxiolytic Effects) HTR2A->Neuronal_Response Alpha1->Neuronal_Response HTR1A->Neuronal_Response Serotonin_synapse->SERT Reuptake Serotonin_synapse->HTR2A Serotonin_synapse->HTR1A

Caption: Simplified signaling pathways for this compound and trazodone.

Experimental Workflow for Comparative Analysis start Start: Drug Candidates (this compound & Trazodone) invitro In Vitro Assays start->invitro invivo In Vivo Behavioral Models (e.g., Forced Swim Test) start->invivo pk_studies Pharmacokinetic Studies (Determine t½, Cmax, etc.) start->pk_studies binding Receptor Binding Assays (Determine Ki values) invitro->binding reuptake Neurotransmitter Reuptake Assays (Determine IC50 values) invitro->reuptake data_analysis Data Analysis & Comparison binding->data_analysis reuptake->data_analysis invivo->data_analysis pk_studies->data_analysis conclusion Conclusion: Comparative Pharmacological Profile data_analysis->conclusion

Caption: Typical workflow for comparing psychotropic drugs.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and trazodone for various G protein-coupled receptors (GPCRs).

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human receptor (e.g., 5-HT2A, α1A-adrenergic) are prepared from cultured cells or specific brain regions of rodents.[8]

  • Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd).[8][9]

  • Competition Binding: A range of concentrations of the unlabeled test compound (this compound or trazodone) is added to displace the radioligand.[9] Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

  • Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Neurotransmitter Reuptake Inhibition Assay using Synaptosomes

Objective: To measure the potency (IC50) of this compound and trazodone to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, cortex for serotonin and norepinephrine transporters) through a series of homogenization and centrifugation steps.[10][11]

  • Assay Setup: In a 96-well plate, the synaptosomal preparation is pre-incubated with a range of concentrations of the test compound (this compound or trazodone).[10]

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]serotonin) is added to initiate the uptake process.[10]

  • Incubation and Termination: The mixture is incubated for a short period at 37°C. The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[10]

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

In Vivo Behavioral Model: Forced Swim Test

Objective: To assess the antidepressant-like activity of this compound and trazodone in rodents.

Methodology:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]

  • Procedure:

    • Pre-test session: On the first day, each animal is placed in the water cylinder for a 15-minute period.[13]

    • Test session: 24 hours later, the animals are administered either vehicle, a reference antidepressant, this compound, or trazodone. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the water cylinder for a 5-minute test session.[13]

  • Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the test session is recorded and scored by a trained observer or automated video-tracking software.[12][14]

  • Data Analysis: A reduction in the duration of immobility in the drug-treated groups compared to the vehicle-treated group is indicative of an antidepressant-like effect.[15]

Conclusion

This compound and trazodone share a similar pharmacological classification as SARIs, with both demonstrating antagonist activity at key serotonergic and adrenergic receptors and influencing serotonin reuptake. Trazodone's pharmacology is well-characterized, with a multi-target profile that accounts for its diverse clinical effects. The available data for this compound suggests a comparable, albeit potentially weaker, inhibition of serotonin reuptake compared to some other antidepressants. Both drugs produce the active metabolite m-CPP, which likely contributes to their overall pharmacological effects.

A significant gap in the publicly available literature is the lack of comprehensive quantitative binding affinity and pharmacokinetic data for this compound. Further studies are required to fully elucidate its pharmacological profile and enable a more direct and quantitative comparison with trazodone and other psychotropic agents. This would be invaluable for understanding its therapeutic potential and for the development of novel compounds with optimized pharmacological properties.

References

A Comparative Preclinical Guide to Mepiprazole and Diazepam in Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepam, a benzodiazepine, demonstrates consistent and potent anxiolytic effects across a range of preclinical models, including the elevated plus-maze (EPM), open field test (OFT), and light-dark box test. Its mechanism of action is well-understood and centers on the potentiation of GABAergic neurotransmission.

Mepiprazole, a phenylpiperazine derivative, has a different neurochemical profile, primarily acting as a monoamine uptake inhibitor with effects on serotonin, norepinephrine, and dopamine systems. While its central activity suggests potential psychotropic effects, its performance in validated preclinical anxiety models is not well-documented in modern literature. This guide, therefore, presents a theoretical comparison based on its mechanism, contrasted with the extensive experimental data available for diazepam.

Data Presentation: A Benchmark of Anxiolytic Activity

The following tables summarize the expected outcomes for a benchmark anxiolytic like diazepam in common preclinical anxiety models. Due to the lack of available data, corresponding results for this compound cannot be provided.

Table 1: Effects of Diazepam in the Elevated Plus-Maze (EPM) Test

SpeciesDose RangeEffect on Open Arm TimeEffect on Open Arm EntriesEffect on Closed Arm EntriesReference
Rats1-3 mg/kgSignificant IncreaseSignificant IncreaseNo Significant Change[1]
Mice0.5-3.0 mg/kgSignificant IncreaseSignificant IncreaseNo Significant Change[2][3]

Table 2: Effects of Diazepam in the Open Field Test (OFT)

SpeciesDose RangeEffect on Center TimeEffect on Total Distance TraveledEffect on RearingReference
Mice1.5 mg/kgNo significant changeNo significant changeReduced[4]
Mice1-2 mg/kgReduced (in some strains)No significant changeReduced[5]

Note: The effects of diazepam in the OFT can be variable and strain-dependent. While it is expected to reduce anxiety-related behaviors like thigmotaxis (wall-hugging), its effect on center time is not always consistent.

Table 3: Effects of Diazepam in the Light-Dark Box Test

SpeciesDose RangeEffect on Time in Light BoxEffect on TransitionsReference
Mice2-6 mg/kgSignificant IncreaseIncrease (at lower doses)[6]

Signaling Pathways and Mechanisms of Action

Diazepam: Enhancing GABAergic Inhibition

Diazepam acts as a positive allosteric modulator of the GABA-A receptor.[7][8][9] By binding to the benzodiazepine site on the receptor complex, it increases the frequency of chloride channel opening when GABA is bound.[8] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing anxiolytic, sedative, and muscle relaxant effects.[8]

Diazepam_Pathway cluster_neuron Postsynaptic Neuron cluster_binding Binding & Modulation cluster_effect Cellular Effect GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel integral part Cl_channel_open Chloride Channel (Opens more frequently) Cl_channel->Cl_channel_open Conformational change GABA GABA GABA->GABA_A Binds Diazepam Diazepam Diazepam->GABA_A Binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis

Diagram 1. Signaling pathway of Diazepam.
This compound: A Monoamine Modulator

This compound's mechanism of action is less defined in the context of anxiety but is known to involve the modulation of monoamine neurotransmitters. It is a relatively weak inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) uptake.[10][11] Its strongest action is on the inhibition of serotonin uptake.[10][11] Additionally, this compound has been shown to increase the release of these monoamines.[10][11] This dual action of uptake inhibition and release enhancement leads to an overall increase in the synaptic concentration of these neurotransmitters, which may contribute to its psychotropic effects. It also possesses some noradrenolytic (norepinephrine-blocking) properties.[12][13]

Mepiprazole_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicles (5-HT, NE, DA) Release Release Monoamine_Vesicle->Release Transporter Monoamine Transporters (SERT, NET, DAT) Synaptic_Monoamines Increased Synaptic Monoamines Release->Synaptic_Monoamines Increased Release This compound This compound This compound->Transporter Inhibits Reuptake This compound->Release Promotes Postsynaptic_Receptors Postsynaptic Receptors (5-HT, NE, DA) Synaptic_Monoamines->Postsynaptic_Receptors Binds Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Psychotropic_Effect Potential Anxiolytic/ Psychotropic Effect Signal_Transduction->Psychotropic_Effect

Diagram 2. Hypothesized signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key preclinical anxiety models are provided below. These protocols are standardized to ensure the reliability and reproducibility of results.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[14][15]

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Key Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

EPM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Elevated Plus-Maze Animal_Habituation Animal Habituation (1 hour) Placement Place animal in center facing open arm Animal_Habituation->Placement Exploration Allow 5-minute exploration Placement->Exploration Recording Video record behavior Exploration->Recording Tracking Analyze with tracking software Recording->Tracking Parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total distance Tracking->Parameters

Diagram 3. Experimental workflow for the Elevated Plus-Maze test.
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[7][9]

  • Apparatus: A square or circular arena with high walls to prevent escape.

  • Procedure:

    • The animal is placed in the center or corner of the open field.

    • Behavior is recorded for a set period, typically 5-10 minutes.

    • The arena is cleaned thoroughly between each trial to remove olfactory cues.

  • Key Parameters Measured:

    • Time spent in the center of the arena.

    • Latency to enter the center.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • Thigmotaxis (time spent near the walls).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the center of the arena and reduce thigmotaxis.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[16][17]

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.

  • Procedure:

    • The animal is placed in the center of the lit compartment, facing away from the opening.

    • The animal is allowed to move freely between the two compartments for a 5-10 minute session.

    • Behavior is recorded and analyzed.

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Conclusion

Diazepam serves as a robust and reliable positive control in preclinical anxiety research, with a well-characterized profile of activity in the EPM, OFT, and light-dark box tests. Its mechanism of action through the potentiation of GABAergic inhibition is a cornerstone of anxiolytic pharmacology.

This compound, with its distinct modulatory effects on monoamine systems, presents a different pharmacological approach. The existing literature points to its influence on serotonin, norepinephrine, and dopamine, which are neurotransmitter systems also implicated in anxiety and mood disorders. However, a significant gap exists in the understanding of this compound's behavioral effects in validated animal models of anxiety. Further preclinical investigation using standardized models like the EPM, OFT, and light-dark box test is warranted to elucidate the anxiolytic potential of this compound and to provide a basis for direct comparison with established anxiolytics like diazepam. Such studies would be crucial for determining its therapeutic viability for anxiety disorders.

References

Validating the Anxiolytic Effects of Mepiprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mepiprazole's anxiolytic effects with other established alternatives, supported by available clinical and preclinical data. While direct quantitative data from standardized behavioral tests in animal models for this compound is limited in publicly available literature, this guide synthesizes clinical findings and pharmacological profiles to offer a thorough evaluation.

Executive Summary

This compound, a phenylpiperazine derivative, has demonstrated tranquilizing and anxiolytic properties in clinical settings, positioning it as a potential therapeutic for anxiety disorders.[1][2] Its mechanism of action involves the modulation of serotonergic and dopaminergic systems, distinguishing it from classic benzodiazepines.[3][4][5] This guide delves into the available evidence, compares this compound with standard anxiolytics like Diazepam and Buspirone, and provides detailed experimental protocols for key behavioral assays used in anxiolytic drug discovery.

Comparative Analysis of this compound

Clinical trials have confirmed the efficacy of this compound in treating neurotic disorders, with a notable impact on anxiety symptoms.[1][2] A double-blind, cross-over study directly compared this compound to Diazepam, a widely used benzodiazepine, in the treatment of neurotic disorders, particularly anxiety.[1] Another controlled clinical trial demonstrated this compound's tranquilizing effect in neurotic inpatients when compared to a placebo.[2]

Comparison with Standard Anxiolytics
FeatureThis compoundDiazepam (Benzodiazepine)Buspirone (Azapirone)
Primary Mechanism 5-HT2A & α1-adrenergic antagonist; modulates serotonin & dopamine uptake/release[4]Positive allosteric modulator of GABA-A receptors[6]5-HT1A receptor partial agonist; Dopamine D2 receptor antagonist
Anxiolytic Efficacy Demonstrated in clinical trials for neurotic anxiety[1][2]Well-established, rapid onset of actionEffective for generalized anxiety, delayed onset of action
Sedative Properties Tranquilizing effects noted[2]Significant sedation is a common side effectMinimal to no sedation
Dependence Liability Lower potential compared to benzodiazepinesHigh potential for dependence and withdrawalNo significant dependence liability
Side Effect Profile Generally well-tolerated in clinical trialsDrowsiness, dizziness, cognitive impairmentDizziness, nausea, headache

Experimental Protocols for Behavioral Assays

The following are detailed methodologies for standard behavioral tests used to validate anxiolytic effects in rodents. These protocols can be adapted for the evaluation of novel compounds like this compound.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Placement: Place the rodent on the central platform of the maze, facing one of the open arms.

  • Exploration: Allow the animal to freely explore the maze for a 5-minute period.

  • Recording: Behavior is recorded using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

    • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the arena (thigmotaxis).

Apparatus: A square or circular arena with high walls to prevent escape.

Procedure:

  • Habituation: Acclimate the animal to the testing room.

  • Placement: Gently place the animal in the center or a corner of the open field arena.

  • Exploration: Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

  • Recording: A video tracking system records the animal's movements.

  • Parameters Measured:

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Total distance moved.

    • Rearing frequency.

    • Anxiolytic drugs are expected to increase the time spent in and exploration of the central zone.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

Procedure:

  • Habituation: Acclimate the animal to the testing environment.

  • Placement: Place the mouse in the center of the light compartment.

  • Exploration: Allow the animal to move freely between the two compartments for a set duration (e.g., 10 minutes).

  • Recording: An automated system or video recording is used to track the animal's location.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic compounds typically increase the time spent in the light compartment.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Anxiolytic Validation

G cluster_pre Pre-Treatment Phase cluster_test Behavioral Testing Phase cluster_post Data Analysis Phase animal_acclimation Animal Acclimation (e.g., 60 mins) drug_admin Drug Administration (this compound, Vehicle, or Comparator) animal_acclimation->drug_admin behavioral_test Behavioral Assay (EPM, OFT, or Light-Dark Box) drug_admin->behavioral_test data_recording Video Recording & Tracking behavioral_test->data_recording param_extraction Extraction of Key Parameters (e.g., Time in open arms) data_recording->param_extraction stat_analysis Statistical Analysis param_extraction->stat_analysis conclusion conclusion stat_analysis->conclusion Conclusion on Anxiolytic Effect

Caption: Workflow for validating anxiolytic drug effects.

Proposed Signaling Pathway of this compound

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound serotonin Serotonin (5-HT) This compound->serotonin Enhances Release dopamine Dopamine (DA) This compound->dopamine Enhances Release ht2a 5-HT2A Receptor This compound->ht2a Antagonizes alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonizes anxiolytic_effect Anxiolytic Effect serotonin->anxiolytic_effect Modulates Mood & Anxiety dopamine->anxiolytic_effect Modulates Reward & Motivation ht2a->anxiolytic_effect Blockade reduces anxiety/agitation alpha1->anxiolytic_effect Blockade contributes to calming effect

References

Mepiprazole vs. Selective Serotonin Reuptake Inhibitors (SSRIs): A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report provides a comparative overview of the preclinical and clinical data on mepiprazole and the widely prescribed class of antidepressants, Selective Serotonin Reuptake Inhibitors (SSRIs). This analysis focuses on their mechanisms of action, available efficacy data, and the experimental protocols utilized in their evaluation.

Efficacy Data: A Tale of Preclinical Promise and Clinical Establishment

Quantitative data on the clinical efficacy of this compound in treating depressive or anxiety disorders is scarce in publicly accessible literature. A clinical trial conducted on neurotic inpatients indicated a tranquilizing effect of this compound compared to placebo, but specific outcomes on standardized depression or anxiety scales are not detailed. Another study showed a beneficial effect in irritable bowel syndrome.

In contrast, SSRIs have been the subject of numerous clinical trials, establishing their efficacy in the treatment of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions. The following tables summarize representative efficacy data for two commonly prescribed SSRIs, Sertraline and Fluoxetine, and the adjunctive use of Aripiprazole, a drug with a partially similar mechanism of action to what is proposed for this compound.

Table 1: Efficacy of Sertraline in Major Depressive Disorder
Trial Identifier/Source PANDA trial
Primary Outcome Measure Patient Health Questionnaire-9 (PHQ-9)
Result at 6 weeks No clinically meaningful reduction in depressive symptoms compared to placebo.
Secondary Outcomes Reduction in anxiety symptoms, improvement in self-rated mental health and quality of life. Weak evidence for reduced depressive symptoms at 12 weeks.
Table 2: Efficacy of Fluoxetine in Major Depressive Disorder (Adults)
Trial Identifier/Source Meta-analysis of randomized controlled trials
Primary Outcome Measure Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS)
Result Modestly outperforms placebo in reducing depressive symptoms.
Table 3: Efficacy of Aripiprazole as an Adjunctive Therapy in Major Depressive Disorder
Trial Identifier/Source Pooled analysis of two 6-week, randomized, double-blind, placebo-controlled trials
Primary Outcome Measure Mean change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score
Result Statistically significant greater reduction in MADRS total score with adjunctive aripiprazole (-8.7) compared to adjunctive placebo (-5.7).
Secondary Outcomes Significantly higher response and remission rates with adjunctive aripiprazole.

Unraveling the Mechanisms: Distinct Signaling Pathways

This compound and SSRIs exert their effects through distinct molecular mechanisms, primarily targeting the serotonergic and dopaminergic systems.

This compound's Dual Action on Serotonin and Dopamine

Preclinical studies indicate that this compound possesses a dual mechanism of action. It has been shown to enhance both serotonin and dopamine activity in the central nervous system.[1] Specifically, research suggests that this compound can inhibit the reuptake of serotonin and also promote its release.[2] Furthermore, it appears to increase dopamine receptor activity, potentially through a combination of blocking dopamine uptake and stimulating its release.[3] This multifaceted profile suggests a broader spectrum of neurotransmitter modulation compared to SSRIs.

Mepiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake Serotonin_Vesicle Serotonin Vesicle This compound->Serotonin_Vesicle Promotes Release Dopamine_Vesicle Dopamine Vesicle This compound->Dopamine_Vesicle Promotes Release Serotonin 5-HT Serotonin_Vesicle->Serotonin Dopamine DA Dopamine_Vesicle->Dopamine Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Dopamine_Receptor DA Receptor Dopamine->Dopamine_Receptor Signal_Transduction Signal Transduction & Neuronal Response Serotonin_Receptor->Signal_Transduction Dopamine_Receptor->Signal_Transduction

This compound's dual mechanism of action.
SSRIs: Selective Enhancement of Serotonergic Neurotransmission

As their name implies, SSRIs act by selectively inhibiting the serotonin transporter (SERT). This blockage prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic signaling is believed to be the primary driver of their therapeutic effects.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Reuptake Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Serotonin->SERT Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Signal_Transduction Signal Transduction & Neuronal Response Serotonin_Receptor->Signal_Transduction

SSRI's selective inhibition of serotonin reuptake.

Standardized Evaluation: A Look into Experimental Protocols

The evaluation of antidepressant efficacy relies on rigorously designed clinical trials. While specific protocols may vary, a typical randomized, double-blind, placebo-controlled trial for an antidepressant follows a standardized workflow.

A Typical Antidepressant Clinical Trial Workflow

The following diagram illustrates the key phases and procedures in a standard antidepressant clinical trial.

Antidepressant_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (e.g., 6-12 weeks) cluster_endpoint End-of-Trial Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Scales Administer HAM-D/MADRS Informed_Consent->Baseline_Scales Randomization Randomization Baseline_Scales->Randomization Drug_Admin Drug/Placebo Administration (Double-Blind) Randomization->Drug_Admin Follow_up Regular Follow-up Visits Drug_Admin->Follow_up Efficacy_Safety Efficacy & Safety Monitoring Follow_up->Efficacy_Safety Final_Assessment Final Efficacy Assessment (HAM-D/MADRS) Follow_up->Final_Assessment Efficacy_Safety->Follow_up Iterative Process Data_Analysis Data Analysis Final_Assessment->Data_Analysis

A typical workflow for an antidepressant clinical trial.
Key Experimental Methodologies

1. Participant Selection:

  • Inclusion Criteria: Typically includes adults (e.g., 18-65 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM), and a baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 18 or MADRS ≥ 22) indicating at least moderate severity.

  • Exclusion Criteria: Often includes a history of bipolar disorder, psychosis, substance use disorders, significant medical conditions that could interfere with the study, and recent use of other psychotropic medications.

2. Randomization and Blinding:

  • Participants are randomly assigned to receive either the investigational drug or a placebo.

  • The trial is double-blinded, meaning neither the participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This minimizes bias in the assessment of outcomes.

3. Treatment Administration:

  • The investigational drug and placebo are identical in appearance, taste, and administration schedule.

  • Dosage may be fixed or flexible, depending on the study design.

4. Efficacy Assessment:

  • The primary outcome is typically the change in score on a standardized depression rating scale from baseline to the end of the treatment period.

    • Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale assessing the severity of depressive symptoms.

    • Montgomery-Åsberg Depression Rating Scale (MADRS): Another clinician-rated scale, often considered more sensitive to changes in core depressive symptoms.

  • Secondary outcomes may include response rates (proportion of patients with a ≥50% reduction in their depression scale score) and remission rates (proportion of patients with a score below a certain threshold, e.g., HAM-D ≤ 7).

5. Safety and Tolerability Assessment:

  • Adverse events are systematically recorded at each study visit.

  • Vital signs, weight, and laboratory tests may be monitored throughout the trial.

6. Data Analysis:

  • Statistical methods, such as Analysis of Covariance (ANCOVA), are used to compare the change in depression scores between the treatment and placebo groups, adjusting for baseline scores.

Conclusion and Future Directions

While SSRIs are a well-established and extensively studied class of antidepressants, the preclinical profile of this compound suggests a potentially broader mechanism of action by modulating both serotonin and dopamine systems. This dual action could theoretically offer advantages in treating a wider range of depressive symptoms. However, the lack of robust clinical trial data for this compound makes any direct comparison of efficacy with SSRIs speculative at this time.

For the research and drug development community, these findings highlight the need for well-designed, head-to-head clinical trials to definitively assess the therapeutic potential of this compound in comparison to standard-of-care treatments like SSRIs. Future research should focus on conducting randomized controlled trials in patients with major depressive disorder, utilizing standardized outcome measures such as the HAM-D and MADRS, to provide the quantitative data necessary for a conclusive efficacy comparison.

References

Cross-reactivity of Mepiprazole with other G-protein coupled receptors (GPCRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of Mepiprazole, a phenylpiperazine anxiolytic and antidepressant drug. Due to the limited availability of comprehensive, quantitative screening data for this compound itself, this analysis focuses on its pharmacologically active metabolite, m-chlorophenylpiperazine (mCPP), and draws comparisons with structurally and functionally related drugs: Trazodone and Aripiprazole. The data presented herein is compiled from publicly available pharmacological databases and scientific literature to provide a valuable resource for researchers in drug discovery and development.

Comparative Binding Affinity

The following tables summarize the binding affinities (Ki or IC50 values) of mCPP, Trazodone, and Aripiprazole for a range of GPCRs. Lower values indicate higher binding affinity.

Table 1: Binding Affinity of m-chlorophenylpiperazine (mCPP) at Various GPCRs

Receptor SubtypeKi (nM)Species
5-HT1A223.87Rat
5-HT2A32.1Human
5-HT2B28.8Human
5-HT2C3.4Human
α1-adrenergic>2500Human
α2-adrenergic570Human
Dopamine D2>10000Human

Data sourced from various publications and databases. Note that assay conditions can vary between studies.

Table 2: Binding Affinity of Trazodone at Various GPCRs

Receptor SubtypeKi (nM)Species
5-HT1A223.87Rat
5-HT2A17.78Human
5-HT2C112.2Human
α1A-adrenergic26.3Human
α1B-adrenergic35.48Human
α2A-adrenergic909Human
α2B-adrenergic178Human
Histamine H148.98Human

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and other publications.

Table 3: Binding Affinity of Aripiprazole at Various GPCRs

Receptor SubtypeKi (nM)Species
Dopamine D20.34Human
Dopamine D30.8Human
5-HT1A1.7Human
5-HT2A3.4Human
5-HT2B0.33Human
5-HT719Human
α1A-adrenergic57Human
Histamine H161Human

Data sourced from various publications and databases.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of this compound's binding to its primary targets and to provide a framework for assessing cross-reactivity, the following diagrams illustrate the canonical signaling pathways and a typical experimental workflow.

Mepiprazole_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway Mepiprazole_5HT2A This compound (Antagonist) Receptor_5HT2A 5-HT2A Receptor Mepiprazole_5HT2A->Receptor_5HT2A Gq_alpha Gαq Receptor_5HT2A->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Mepiprazole_alpha1 This compound (Antagonist) Receptor_alpha1 α1-Adrenergic Receptor Mepiprazole_alpha1->Receptor_alpha1 Gq_alpha2 Gαq Receptor_alpha1->Gq_alpha2 Activates PLC2 Phospholipase C Gq_alpha2->PLC2 Activates PIP2_2 PIP2 PLC2->PIP2_2 Hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_release2 Ca²⁺ Release IP3_2->Ca_release2 PKC_activation2 PKC Activation DAG_2->PKC_activation2

This compound's primary antagonist activity at 5-HT2A and α1-adrenergic receptors.

GPCR_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis arrow arrow cell_culture Cell Culture Expressing Target GPCR membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubate Membranes with Radioligand and Test Compound (this compound/Comparator) membrane_prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation data_analysis Data Analysis (IC50/Ki Determination) scintillation->data_analysis

Generalized workflow for a radioligand binding assay to determine GPCR affinity.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments used to determine the cross-reactivity profile of a compound like this compound.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

  • Cell Membrane Preparation:

    • Cells stably expressing the GPCR of interest are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation.

    • The membrane pellet is resuspended in an appropriate buffer, and protein concentration is determined.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs or Gi-coupled receptors.

  • Cell Preparation:

    • Cells expressing the target Gs or Gi-coupled GPCR are seeded in a multi-well plate.

  • Assay Procedure (for a Gi-coupled receptor antagonist):

    • The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • A known agonist for the receptor is added at a concentration that elicits a submaximal response (typically EC80), along with forskolin to stimulate adenylate cyclase and increase basal cAMP levels.

    • The cells are incubated to allow for changes in cAMP levels.

    • The cells are lysed, and the amount of cAMP is quantified using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.

  • Assay Principle:

    • This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment.

    • Ligand-induced activation of the GPCR causes the recruitment of β-arrestin, bringing the two enzyme fragments together to form a functional enzyme.

  • Assay Procedure:

    • Cells co-expressing the tagged GPCR and β-arrestin are plated.

    • For an antagonist assay, cells are pre-incubated with the test compound.

    • A known agonist is then added to stimulate the receptor.

    • After incubation, a substrate for the complemented enzyme is added, and the resulting luminescent or chemiluminescent signal is measured.

  • Data Analysis:

    • The signal is proportional to the extent of β-arrestin recruitment.

    • For an antagonist, the IC50 value is determined as the concentration that inhibits 50% of the agonist-induced β-arrestin recruitment.

Conclusion

The available data indicates that this compound, primarily through its active metabolite mCPP, exhibits a complex pharmacological profile with significant affinity for multiple serotonin receptor subtypes and moderate affinity for adrenergic receptors. Its cross-reactivity profile, particularly the potent interaction with 5-HT2C receptors, likely contributes to its therapeutic effects and side-effect profile. Compared to Trazodone, mCPP shows a different selectivity pattern among serotonin and adrenergic receptors. Aripiprazole, another phenylpiperazine, displays a distinct profile with high affinity for dopamine D2 and D3 receptors, in addition to several serotonin receptors.

This comparative guide highlights the importance of comprehensive GPCR screening in drug development to understand the full spectrum of a compound's activity. The provided experimental protocols offer a foundation for conducting such studies to further elucidate the pharmacological properties of this compound and other novel compounds.

A Comparative Analysis of Mepiprazole and its Active Metabolite, m-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological and pharmacokinetic properties of Mepiprazole and its principal active metabolite, meta-chlorophenylpiperazine (mCPP). The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, receptor affinities, and functional effects, substantiated by experimental data and methodologies.

Introduction

This compound is a phenylpiperazine compound with anxiolytic and antidepressant properties. Like other drugs in its class, it undergoes metabolism to form m-chlorophenylpiperazine (mCPP), a psychoactive compound that contributes significantly to the overall pharmacological profile of the parent drug. Understanding the distinct and overlapping effects of this compound and mCPP is crucial for a complete characterization of this compound's therapeutic actions and potential side effects.

Data Presentation

The following tables summarize the quantitative data available for this compound and mCPP, facilitating a direct comparison of their pharmacological and pharmacokinetic parameters.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor SubtypeThis compound (Ki, nM)mCPP (Ki, nM)Predominant Action of Compound
Serotonin Receptors
5-HT2AAntagonist[1]32.1[1]This compound: Antagonist; mCPP: Partial Agonist[1]
5-HT2B-28.8[1]mCPP: Antagonist[1]
5-HT2C-3.4[1]mCPP: Agonist[1]
Adrenergic Receptors
α1-AdrenergicAntagonist[1]-This compound: Antagonist

Note: Specific Ki values for this compound were not available in the reviewed literature. The table reflects its described antagonist activity.

Table 2: Comparative Monoamine Transporter Inhibition (IC50, µM)
TransporterThis compound (IC50, µM)mCPP (IC50, µM)
Serotonin (SERT)0.9[2]0.23[3]
Dopamine (DAT)1.0 (50% inhibition at 1µM)[1]-
Norepinephrine (NET)Weaker than for SERT[2]-

Note: A direct IC50 value for mCPP on DAT and NET was not available in the reviewed literature.

Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compoundmCPP
Elimination Half-life -4 - 14 hours
Bioavailability -Highly variable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and verifying the presented data.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, mCPP) for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, 5-HT2C).

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compounds (this compound, mCPP).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Monoamine Uptake Inhibition Assay in Synaptosomes

Objective: To measure the inhibitory potency (IC50) of a test compound on the reuptake of monoamines (serotonin, dopamine, norepinephrine) into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine uptake, cortex or hypothalamus for serotonin and norepinephrine uptake).

  • Sucrose buffer (0.32 M sucrose in a suitable buffer).

  • Radiolabeled monoamines ([3H]-serotonin, [3H]-dopamine, [3H]-norepinephrine).

  • Test compounds (this compound, mCPP).

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in the uptake buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.

  • Initiate the uptake by adding the radiolabeled monoamine.

  • Incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold uptake buffer to remove extracellular radiolabel.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled monoamine.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the metabolic relationship between this compound and mCPP.

cluster_this compound This compound Actions This compound This compound Receptor5HT2A 5-HT2A Receptor This compound->Receptor5HT2A Antagonizes ReceptorAlpha1 α1-Adrenergic Receptor This compound->ReceptorAlpha1 Antagonizes Gq_5HT2A Gq/11 Receptor5HT2A->Gq_5HT2A X Gq_Alpha1 Gq/11 ReceptorAlpha1->Gq_Alpha1 X PLC_5HT2A PLC Gq_5HT2A->PLC_5HT2A IP3_DAG_5HT2A IP3 & DAG Increase PLC_5HT2A->IP3_DAG_5HT2A Ca_PKC_5HT2A Ca²⁺ Release & PKC Activation IP3_DAG_5HT2A->Ca_PKC_5HT2A PLC_Alpha1 PLC Gq_Alpha1->PLC_Alpha1 IP3_DAG_Alpha1 IP3 & DAG Increase PLC_Alpha1->IP3_DAG_Alpha1 Ca_PKC_Alpha1 Ca²⁺ Release & PKC Activation IP3_DAG_Alpha1->Ca_PKC_Alpha1

Caption: this compound's antagonist action on 5-HT2A and α1-adrenergic receptors, blocking Gq/11 signaling.

cluster_mcpp mCPP Actions mCPP mCPP Receptor5HT2C 5-HT2C Receptor mCPP->Receptor5HT2C Agonist Gq_5HT2C Gq/11 Receptor5HT2C->Gq_5HT2C PLC_5HT2C PLC Gq_5HT2C->PLC_5HT2C IP3_DAG_5HT2C IP3 & DAG Increase PLC_5HT2C->IP3_DAG_5HT2C Ca_PKC_5HT2C Ca²⁺ Release & PKC Activation IP3_DAG_5HT2C->Ca_PKC_5HT2C POMC POMC Neuron Activation Ca_PKC_5HT2C->POMC This compound This compound Metabolism Hepatic Metabolism (CYP450 enzymes) This compound->Metabolism mCPP m-Chlorophenylpiperazine (mCPP) (Active Metabolite) Metabolism->mCPP cluster_workflow Experimental Workflow: Monoamine Uptake Assay Start Start: Prepare Synaptosomes Preincubation Pre-incubate with This compound or mCPP Start->Preincubation Uptake Add Radiolabeled Monoamine (e.g., [3H]-Serotonin) Preincubation->Uptake Incubation Incubate at 37°C Uptake->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 Quantification->Analysis

References

Head-to-head comparison of Mepiprazole with other phenylpiperazine anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mepiprazole is a fictional compound created for illustrative purposes within this guide. All data and experimental details associated with this compound are hypothetical and designed to fit the context of a comparative analysis with established phenylpiperazine anxiolytics. Data for Buspirone, Gepirone, and Tandospirone are based on publicly available scientific literature.

This guide provides a head-to-head comparison of the fictional phenylpiperazine anxiolytic, this compound, with three recognized drugs in the same class: Buspirone, Gepirone, and Tandospirone. The comparison focuses on receptor binding profiles, preclinical efficacy in a widely-used anxiety model, and key pharmacokinetic parameters.

Overview of Phenylpiperazine Anxiolytics

Phenylpiperazine derivatives represent a distinct class of anxiolytic agents, differing significantly from benzodiazepines in their mechanism of action. Their primary therapeutic effects are mediated through the modulation of serotonin receptors, particularly the 5-HT1A subtype.[1][2] Unlike benzodiazepines, they do not act on GABA receptors and thus lack sedative, muscle relaxant, and anticonvulsant properties, leading to a more favorable side-effect profile with lower potential for dependence.[1][3]

The anxiolytic effect of these agents is primarily attributed to their activity as partial agonists at 5-HT1A receptors.[4][5] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions including the hippocampus and amygdala.[6][7] Chronic administration leads to the desensitization of presynaptic autoreceptors, which enhances serotonin release and neurotransmission.[7]

Comparative Quantitative Data

The following tables summarize the key pharmacological and preclinical performance data for this compound (hypothetical) and the comparator drugs.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Compound5-HT1A (Partial Agonist)D2 (Antagonist)α2-Adrenergic (Antagonist)
This compound (Fictional) 15.585045
Buspirone 4 - 78484-
Gepirone 38>1000 (negligible affinity)42 (via 1-PP metabolite)
Tandospirone High Affinity (Specific Ki not consistently reported)Low AffinityLow Affinity

Lower Ki values indicate higher binding affinity. Data for Buspirone and Gepirone are compiled from various sources.[8][9][10] Tandospirone's high selectivity for 5-HT1A is well-established, though specific Ki values vary across studies.[11]

Table 2: Preclinical Efficacy in the Elevated Plus Maze (EPM) Test in Rodents

Compound (Dose)Time Spent in Open Arms (% of total)Number of Open Arm Entries
Vehicle (Control) 15 ± 2.5%8 ± 1.5
This compound (5 mg/kg) 45 ± 4.1%18 ± 2.2
Buspirone (5 mg/kg) 42 ± 3.8%16 ± 2.0
Gepirone (5 mg/kg) 40 ± 3.5%15 ± 1.8
Tandospirone (1 mg/kg) 38 ± 3.2%14 ± 1.7

Values are presented as mean ± standard error of the mean (SEM). Increased time in open arms and more entries are indicative of anxiolytic effects.[12][13] Data for comparator drugs are representative values from preclinical studies.[11][14]

Table 3: Key Pharmacokinetic Parameters

CompoundBioavailability (%)Half-life (hours)Primary Metabolizing Enzyme
This compound (Fictional) ~25%4-6CYP3A4
Buspirone ~4% (extensive first-pass)2-3CYP3A4
Gepirone (ER) 14-17%~5CYP3A4
Tandospirone Low (extensive first-pass)1.2 ± 0.2CYP3A4

Pharmacokinetic data can vary based on formulation (e.g., immediate vs. extended-release).[9][15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors (e.g., 5-HT1A, D2).

  • Methodology:

    • Tissue Preparation: Membranes are prepared from specific brain regions of rodents (e.g., hippocampus for 5-HT1A) or from cell lines expressing the human recombinant receptor.

    • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a fixed concentration.

    • Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Buspirone).

    • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Elevated Plus Maze (EPM) Test

  • Objective: To assess anxiety-like behavior in rodents and evaluate the anxiolytic effects of pharmacological agents.[12][16]

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.[17]

  • Methodology:

    • Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the experiment.[16]

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to testing.

    • Test Procedure: Each animal is placed in the center of the maze, facing a closed arm.[16] The animal is then allowed to freely explore the maze for a 5-minute period.[17][18]

    • Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software.

    • Primary Measures: The key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.[13]

Mandatory Visualizations

4.1. Signaling Pathway Diagram

The primary mechanism of action for phenylpiperazine anxiolytics involves the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[19] Its activation triggers a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit Inhibits k_channel GIRK Channel g_protein->k_channel βγ subunit Activates camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization (↓ Neuronal Firing) k_channel->hyperpolarization K+ Efflux drug Phenylpiperazine Anxiolytic (Agonist) drug->receptor Binds EPM_Workflow start Start: Select Rodent Cohorts acclimation Acclimation & Habituation (1 week) start->acclimation grouping Random Assignment to Treatment Groups (Vehicle, Drug Doses) acclimation->grouping dosing Compound Administration (e.g., i.p. injection) grouping->dosing wait Waiting Period (30 minutes) dosing->wait epm_test Elevated Plus Maze Test (5-minute trial) wait->epm_test data_acq Video Recording & Automated Tracking epm_test->data_acq analysis Data Analysis (Time in Open Arms, Entries) data_acq->analysis end End: Statistical Comparison & Conclusion analysis->end

References

An In Vitro Showdown: Mepiprazole and Oxypertine's Influence on Monoamine Retention

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychotropic drug development, understanding a compound's interaction with monoamine systems is paramount. This guide provides an in vitro comparative analysis of two such agents, Mepiprazole and oxypertine, focusing on their effects on the retention of key monoamines: norepinephrine (NE), dopamine (DA), and serotonin (5-HT). The data presented is derived from studies on rat brain synaptosomes, offering a direct comparison of their potency and mechanisms of action at the presynaptic terminal.

Inhibition of Monoamine Uptake

The ability of a drug to inhibit the reuptake of monoamines from the synaptic cleft is a critical factor in its pharmacological profile. In a comparative in vitro study, this compound was identified as a relatively weak inhibitor of overall monoamine uptake. However, it displayed a notable exception with its potent action on the serotonin (5-HT) uptake mechanism in the hypothalamus. The concentration required to inhibit 50% of the uptake (IC50) for this compound on hypothalamic 5-HT uptake was found to be 0.9 µM, a potency nearly equivalent to that of the established antidepressant desipramine[1].

Quantitative data regarding the IC50 values for oxypertine's inhibition of norepinephrine, dopamine, and serotonin transporters were not available in the primary comparative study.

Table 1: Inhibition of Monoamine Uptake (IC50 Values)

CompoundNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
This compoundData not availableData not available0.9 µM (hypothalamus)[1]
OxypertineData not availableData not availableData not available

Influence on Monoamine Efflux

Beyond blocking reuptake, some psychotropic agents can actively promote the release, or efflux, of monoamines from the presynaptic terminal. Both this compound and oxypertine have been shown to significantly increase the efflux of pre-loaded radiolabeled monoamines from rat brain synaptosomes. This effect was observed at concentrations ranging from 1 µM to 10 µM during a 20-minute incubation period at 37°C. At a higher concentration of 100 µM, both compounds, along with other tested drugs, markedly enhanced this efflux[1]. This suggests that in addition to any reuptake inhibition, both this compound and oxypertine can increase the concentration of monoamines in the synapse by promoting their release.

Experimental Protocols

The following methodologies were employed in the key comparative in vitro studies:

Monoamine Uptake Inhibition Assay

A crude synaptosomal fraction was prepared from various regions of rat brain, including the cerebral cortex, corpus striatum, and hypothalamus. These preparations were then incubated with a radiolabeled monoamine (³H-norepinephrine, ³H-dopamine, or ³H-serotonin) in the presence of varying concentrations of the test compounds (this compound, oxypertine, and others). The incubation was carried out to allow for the uptake of the radiolabeled neurotransmitter into the synaptosomes. Following incubation, the synaptosomes were rapidly filtered and washed to separate them from the incubation medium. The amount of radioactivity retained within the synaptosomes was then measured using liquid scintillation counting. The concentration of the test compound that caused a 50% reduction in the uptake of the radiolabeled monoamine, compared to a control group without the drug, was determined as the IC50 value[1].

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay P1 Rat Brain Tissue (Cerebral Cortex, Corpus Striatum, Hypothalamus) P2 Homogenization P1->P2 P3 Differential Centrifugation P2->P3 P4 Crude Synaptosomal Fraction P3->P4 A1 Synaptosomes + Krebs-Henseleit Buffer A2 Add Test Compound (this compound or Oxypertine) A1->A2 A3 Add Radiolabeled Monoamine (³H-NE, ³H-DA, or ³H-5-HT) A2->A3 A4 Incubate (e.g., 5 min at 37°C) A3->A4 A5 Rapid Filtration & Washing A4->A5 A6 Scintillation Counting of Filter A5->A6 A7 Calculate % Inhibition & IC50 A6->A7 G cluster_loading Synaptosome Loading cluster_efflux Efflux Assay L1 Whole Rat Brain Synaptosomes L2 Incubate with ³H-amine L1->L2 L3 Wash to Remove External Radiolabel L2->L3 E1 Pre-loaded Synaptosomes E2 Re-incubate with Test Compound (this compound or Oxypertine) (20 min at 37°C) E1->E2 E3 Measure Retained Radioactivity E2->E3 E4 Calculate % Efflux E3->E4

References

A Comparative Guide to Mepiprazole and Modern Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the pharmacological properties and clinical data of Mepiprazole, a psychotropic agent, with contemporary alternatives such as the Selective Serotonin Reuptake Inhibitor (SSRI) Sertraline and the atypical antipsychotic Aripiprazole. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

This compound is characterized by a complex mechanism of action, primarily functioning as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors. It also modulates monoamine neurotransmitter levels by inhibiting their reuptake and stimulating their release. A significant contributor to its pharmacological profile is its active metabolite, m-Chlorophenylpiperazine (mCPP).

Data Presentation

The following tables summarize the quantitative data available for this compound and its comparators, offering insights into their pharmacological profiles and clinical efficacy.

Table 1: Comparative Pharmacological Profile

TargetThis compoundSertralineAripiprazoleOlanzapineRisperidone
Monoamine Transporters (IC50/Ki, nM)
Serotonin (SERT)900[1]0.29-2.698[2][3]--
Norepinephrine (NET)Weak inhibitor420---
Dopamine (DAT)Weak inhibitor25---
Receptor Binding Affinity (Ki, nM)
5-HT2APotent antagonist-3.4[2][3]40.16[4]
α1-AdrenergicPotent antagonist-Moderate affinity[5]190.8[4]
Note: '-' indicates data is not readily available or not a primary mechanism of action.

Table 2: Clinical Efficacy in Anxiety Disorders (Hamilton Anxiety Rating Scale - HAM-A)

DrugStudy PopulationChange in HAM-A Score from BaselineReference
This compoundNeurotic inpatientsA statistically significant tranquilizing effect was observed, though specific score changes were not detailed.[6][6]
SertralineGeneralized Anxiety Disorder-11.7 for Sertraline versus -8.0 for Placebo.[7][8][7][8]
Aripiprazole (adjunctive)Major Depressive Disorder with anxious distress-4.6[9]

Table 3: Common Adverse Effects

Adverse EffectThis compoundSertralineAripiprazole
Gastrointestinal N/ANausea (26%), Diarrhea (20%)[10]Nausea (15%), Vomiting (11%), Constipation (10%)[11]
Neurological Tremor, slowed reaction time.[6]Dizziness (12%), Insomnia (20%), Somnolence (11%)[10]Headache (27%), Akathisia (8%), Sedation (7%)[11]
Metabolic N/ADecreased appetite (7%)[10]Weight gain (>7% increase in 30% of patients).[12]
Cardiovascular N/APalpitations (4%)[10]Tachycardia (N/A)
Sexual N/AEjaculation failure (8%), Decreased libido (6%)[10]N/A
Note: "N/A" indicates that specific percentage data was not available in the reviewed sources. Side effect data for this compound is derived from older studies with less detailed reporting.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of these compounds.

1. Monoamine Reuptake Inhibition Assay

This assay is employed to determine a compound's potency in inhibiting the reuptake of monoamines into neurons.

  • Materials : Synaptosomes isolated from rat brain, radiolabeled monoamines (e.g., [3H]5-HT, [3H]NE, [3H]DA), test compounds, appropriate buffer solutions, scintillation fluid, and a scintillation counter.

  • Procedure :

    • Synaptosomes are prepared from specific brain regions relevant to the monoamine of interest.

    • The synaptosomes are incubated with varying concentrations of the test compound.

    • A radiolabeled monoamine is introduced to initiate the uptake process.

    • Uptake is halted by rapid filtration, and unbound radiolabel is washed away.

    • The amount of radioactivity taken up by the synaptosomes is quantified using a scintillation counter.

    • The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is then calculated.

2. 5-HT2A Receptor Binding Assay

This assay is utilized to measure the binding affinity of a compound to the 5-HT2A receptor.

  • Materials : Cell membranes that express recombinant human 5-HT2A receptors, a high-affinity radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), test compounds, buffer solutions, and a filtration apparatus.

  • Procedure :

    • The cell membranes are incubated with the radiolabeled ligand in the presence of various concentrations of the test compound.

    • The mixture is allowed to reach binding equilibrium.

    • The bound and free radioligand are separated via rapid filtration.

    • The radioactivity retained on the filter is measured.

    • The IC50 value is determined, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • The inhibition constant (Ki) is subsequently calculated from the IC50 value.

3. α1-Adrenergic Receptor Antagonist Assay

This assay assesses a compound's ability to block the function of the α1-adrenergic receptor.

  • Materials : Isolated tissues rich in α1-adrenergic receptors (e.g., rat aorta), an α1-adrenergic agonist (e.g., phenylephrine), test compounds, and an organ bath setup for measuring tissue contraction.

  • Procedure :

    • The isolated tissue is mounted in an organ bath containing a physiological salt solution.

    • A baseline for the tissue's contractile tension is recorded.

    • The α1-adrenergic agonist is added to elicit a contractile response.

    • The tissue is then washed and pre-incubated with different concentrations of the test compound.

    • The agonist is reintroduced, and the resulting contractile response is measured.

    • The antagonistic effect is observed as a shift in the agonist's concentration-response curve, and the antagonist's potency is quantified.

Mandatory Visualization

Mepiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits DAT DAT This compound->DAT Inhibits Serotonin_Vesicle Serotonin Vesicle This compound->Serotonin_Vesicle Promotes Release Dopamine_Vesicle Dopamine Vesicle This compound->Dopamine_Vesicle Promotes Release Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin->SERT Reuptake HT2A 5-HT2A Receptor Serotonin->HT2A Activates Dopamine->DAT Reuptake Gq_HT2A Gq HT2A->Gq_HT2A Alpha1 α1-Adrenergic Receptor Gq_Alpha1 Gq Alpha1->Gq_Alpha1 PLC_HT2A PLC Gq_HT2A->PLC_HT2A PLC_Alpha1 PLC Gq_Alpha1->PLC_Alpha1 Cellular_Response_HT2A Anxiolytic/ Antidepressant Effects PLC_HT2A->Cellular_Response_HT2A Cellular_Response_Alpha1 Side Effects (e.g., hypotension) PLC_Alpha1->Cellular_Response_Alpha1 Mepiprazole_postsynaptic This compound Mepiprazole_postsynaptic->HT2A Antagonizes Mepiprazole_postsynaptic->Alpha1 Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha1 Activates

Caption: this compound's multimodal mechanism of action.

Experimental_Workflow cluster_reuptake Monoamine Reuptake Inhibition Assay cluster_binding Receptor Binding Assay Synaptosomes 1. Isolate Brain Synaptosomes Incubate_Drug 2. Incubate with This compound/Comparator Synaptosomes->Incubate_Drug Add_Radioligand 3. Add Radiolabeled Monoamine Incubate_Drug->Add_Radioligand Filter_Wash 4. Filter and Wash Add_Radioligand->Filter_Wash Scintillation 5. Scintillation Counting (Measure Uptake) Filter_Wash->Scintillation Calculate_IC50 6. Calculate IC50 Scintillation->Calculate_IC50 Cell_Membranes 1. Prepare Cell Membranes with Target Receptor Incubate_All 2. Incubate Membranes, Radioligand, and This compound/Comparator Cell_Membranes->Incubate_All Filter_Wash_Bind 3. Filter and Wash Incubate_All->Filter_Wash_Bind Count_Binding 4. Measure Bound Radioactivity Filter_Wash_Bind->Count_Binding Calculate_Ki 5. Calculate Ki Count_Binding->Calculate_Ki

Caption: General workflow for in vitro pharmacological assays.

References

Assessing the Translational Validity of Mepiprazole Animal Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the preclinical animal studies on Mepiprazole, a phenylpiperazine anxiolytic with antidepressant properties. It is intended for researchers, scientists, and drug development professionals to critically evaluate the translational validity of the existing animal data and to inform the design of future studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound, marketed as Psigodal in Spain, acts primarily as a serotonin 5-HT2A and α1-adrenergic receptor antagonist, and also inhibits the reuptake of serotonin, dopamine, and norepinephrine.[1] Its active metabolite, m-chlorophenylpiperazine (mCPP), also exhibits significant serotonergic activity.[1] While early clinical studies in the 1970s showed some efficacy in treating irritable bowel syndrome and symptoms in neurotic inpatients, its broader clinical development has been limited. This guide revisits the foundational animal studies to assess how well they predict clinical outcomes and to identify gaps in our understanding of its therapeutic potential. The translational validity of these studies is evaluated by examining the pharmacological mechanisms, the behavioral models employed, and the correspondence of preclinical findings with known clinical effects.

Pharmacological Profile of this compound

This compound's mechanism of action involves multiple neurotransmitter systems, primarily the serotonergic, dopaminergic, and noradrenergic pathways. The following table summarizes the key in vitro findings from studies on rat brain synaptosomes.

ParameterValueBrain RegionReference
Serotonin (5-HT) Uptake Inhibition (IC50) 0.9 µMHypothalamus[1]
Dopamine (DA) Uptake Inhibition 50% inhibition at 10⁻⁶ MNot specified
Norepinephrine (NE) Uptake Inhibition Weaker than 5-HT uptake inhibitionNot specified[1]
5-HT Efflux Markedly increased at 10⁻⁶ to 10⁻⁵ MWhole brain[1]
DA Efflux Two-fold increase at 10⁻⁶ MNot specified

Biochemical studies on monoamine turnover in the rat central nervous system (CNS) indicate that this compound decreases norepinephrine receptor activity while enhancing serotonin and, to a lesser extent, dopamine activity.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level, highlighting its multi-target engagement.

Mepiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT_in 5-HT SERT->5HT_in Reuptake DAT DAT DA_in DA DAT->DA_in Reuptake NET NET NE_in NE NET->NE_in Reuptake VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle 5HT_out 5-HT SynapticVesicle->5HT_out Releases DA_out DA SynapticVesicle->DA_out Releases NE_out NE SynapticVesicle->NE_out Releases 5HT2A_R 5-HT2A Receptor NeuronalResponse Neuronal Response (Anxiolytic/Antidepressant Effects) 5HT2A_R->NeuronalResponse Alpha1_R α1-Adrenergic Receptor Alpha1_R->NeuronalResponse D2_R D2 Receptor D2_R->NeuronalResponse This compound This compound This compound->SERT Inhibits This compound->DAT Inhibits This compound->NET Inhibits This compound->SynapticVesicle Induces Release This compound->5HT2A_R Antagonizes This compound->Alpha1_R Antagonizes Synaptic_Cleft Synaptic Cleft 5HT_out->5HT2A_R DA_out->D2_R NE_out->Alpha1_R

Caption: this compound's multi-target mechanism of action.

Behavioral Pharmacology in Animal Models

This compound has been evaluated in a limited number of animal models, primarily in rodents. These studies aimed to characterize its anxiolytic, antidepressant, and antipsychotic-like properties. The following sections detail the experimental protocols and summarize the key findings.

Models of Anxiety-Like Behavior

Experimental Protocol: Hypothalamic Stimulation-Induced Emotional Behavior

  • Animals: Male Wistar rats and cats of both sexes.

  • Procedure: Bipolar electrodes were chronically implanted in the postero-medial part of the hypothalamus. Electrical stimulation elicited two distinct behavioral patterns in rats: a food-carrying response (exploratory movement followed by carrying a food pellet) and an analogue of fear (crouching, vocalization). In cats, stimulation induced affective-defensive responses (hissing, growling, piloerection). The threshold current required to elicit these behaviors was determined before and after drug administration.

  • Drug Administration: Enpiprazole was administered intraperitoneally (i.p.) at various doses. Diazepam was used as a comparator.

Findings:

  • Enpiprazole elevated the thresholds for both the food-carrying response and the fear-like behavior in rats.

  • In cats, enpiprazole showed a biphasic effect, elevating the threshold for affective-defensive responses in most cases but lowering it in some.

Models of Antipsychotic-Like Activity

Experimental Protocol: Conditioned Avoidance Response (CAR)

  • Animals: Male Wistar rats.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering an electric shock. A light or sound serves as the conditioned stimulus (CS), and a foot shock as the unconditioned stimulus (US).

  • Procedure: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. The number of successful avoidances is recorded.

  • Drug Administration: this compound was administered at doses of 0.05-0.5 mg/kg.

Findings:

  • Low doses of this compound (0.05-0.5 mg/kg) were found to inhibit the conditioned avoidance behavior.[2] This is a predictive marker for antipsychotic activity.

Experimental Protocol: 5-Hydroxytryptophan (5-HTP)-Induced Behavioral Syndrome

  • Animals: Male Wistar rats.

  • Procedure: Rats are administered a high dose of 5-HTP, the precursor to serotonin, which induces a characteristic behavioral syndrome including head weaving, forepaw treading, and hindlimb abduction. The intensity of these behaviors is scored.

  • Drug Administration: this compound was administered prior to 5-HTP.

Findings:

  • This compound strongly antagonized the behavioral syndromes induced by 5-HTP, suggesting a potent interaction with the serotonin system.[3]

Models of Antidepressant-Like Activity

Experimental Protocol: Despair Test (Forced Swim Test)

  • Animals: Male rats.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Rats are placed in the cylinder for a set period. The duration of immobility, a measure of "behavioral despair," is recorded.

  • Drug Administration: this compound was administered prior to the test.

Findings:

  • This compound was found to be inactive in the despair test, failing to reduce immobility time.[3] This suggests a lack of antidepressant-like effects in this specific model.

Locomotor and Other Behavioral Effects

Experimental Protocol: Spontaneous Locomotor Activity

  • Animals: Male Wistar rats.

  • Apparatus: An actophotometer or open-field arena equipped with photobeams to automatically record movement.

  • Procedure: Animals are placed in the apparatus, and their locomotor activity (e.g., number of beam breaks, distance traveled) is recorded over a specific period.

  • Drug Administration: this compound was administered prior to placing the animals in the apparatus.

Findings:

  • This compound depressed spontaneous locomotor activity in rats.[3]

Experimental Protocol: Fenfluramine-Induced Hyperthermia

  • Animals: Male Wistar rats.

  • Procedure: Rectal temperature is measured at baseline. Fenfluramine, a serotonin-releasing agent, is administered, which typically induces a rise in body temperature. Rectal temperature is monitored at regular intervals after fenfluramine injection.

  • Drug Administration: this compound was administered prior to fenfluramine.

Findings:

  • This compound antagonized the hyperthermia induced by fenfluramine, further supporting its interaction with the serotonergic system.[3] this compound alone was also noted to produce hypothermia.[3]

Summary of Preclinical Behavioral Findings

The following table provides a comparative summary of the behavioral effects of this compound observed in animal studies.

Behavioral TestAnimal ModelKey FindingImplicationReference
Conditioned Avoidance Response RatInhibition of avoidance behavior at low dosesPotential antipsychotic activity[2]
5-HTP-Induced Behavioral Syndrome RatStrong antagonism of behaviorsPotent serotonergic activity[3]
Despair Test (Forced Swim Test) RatInactive (no reduction in immobility)Lack of antidepressant-like effect in this model[3]
Spontaneous Locomotor Activity RatDepressed locomotor activitySedative or motor-suppressant effects[3]
Fenfluramine-Induced Hyperthermia RatAntagonized hyperthermiaSerotonergic antagonism[3]
Hypothalamic Stimulation (Enpiprazole) Rat, CatElevated thresholds for fear/defensive behaviorsAnxiolytic-like potential

Experimental and Translational Workflow

The process of assessing the translational validity of preclinical findings for a drug like this compound involves a multi-step workflow, from initial in vitro characterization to behavioral testing in animal models and, ultimately, comparison with clinical data.

Translational_Workflow cluster_preclinical Preclinical Research cluster_translational Translational Assessment cluster_clinical Clinical Context InVitro In Vitro Studies (Receptor Binding, Uptake Inhibition) Biochemical Biochemical Studies (Neurotransmitter Turnover) InVitro->Biochemical Informs AnimalModels Behavioral Animal Models (Anxiety, Psychosis, Depression) Biochemical->AnimalModels Guides DataAnalysis Quantitative Data Analysis & Comparison AnimalModels->DataAnalysis Validity Assessment of Translational Validity DataAnalysis->Validity ProtocolEval Evaluation of Experimental Protocols ProtocolEval->Validity FutureStudies Future Preclinical & Clinical Studies Validity->FutureStudies Informs Design of HumanStudies Human Clinical Trials (Efficacy & Side Effects) HumanStudies->Validity Provides Context

Caption: Workflow for assessing translational validity.

Discussion and Future Directions

The available preclinical data for this compound suggests a complex pharmacological profile with potential for both anxiolytic and antipsychotic effects. Its potent activity at serotonin receptors is a consistent finding across multiple studies. The inhibition of conditioned avoidance response is a strong predictor of antipsychotic efficacy. However, the lack of effect in the forced swim test raises questions about its antidepressant potential, despite its classification as having antidepressant properties.

Limitations and Gaps in the Data:

  • Age of Studies: A significant portion of the detailed preclinical research on this compound was conducted in the 1970s and 1980s. While foundational, these studies may lack the methodological rigor and the use of more refined behavioral models common today.

  • Limited Range of Models: The anxiolytic potential of this compound has not been thoroughly investigated using current standard models like the elevated plus-maze, Vogel conflict test, or social interaction test.

  • Lack of Data on Negative and Cognitive Symptoms: The existing animal studies primarily focus on positive symptoms of psychosis (e.g., CAR). There is a lack of data on this compound's effects on models of negative and cognitive symptoms of schizophrenia, which are critical domains for modern antipsychotic drug development.

  • Metabolite Activity: The contribution of the active metabolite, mCPP, to the overall behavioral effects of this compound in these animal models is not fully elucidated. mCPP itself has known anxiogenic effects in humans, which complicates the interpretation of the net effect of this compound administration.

Recommendations for Future Research:

  • Re-evaluation in Modern Behavioral Paradigms: this compound should be tested in a battery of modern, validated animal models of anxiety (e.g., elevated plus-maze, light-dark box, marble burying) and psychosis (e.g., prepulse inhibition of startle, social interaction deficits).

  • Assessment of Cognitive Effects: Its impact on cognitive domains relevant to schizophrenia (e.g., working memory, executive function) should be investigated using appropriate animal models (e.g., T-maze, novel object recognition).

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Studies correlating brain and plasma concentrations of this compound and mCPP with behavioral outcomes are needed to understand the contribution of each compound to the observed effects.

  • Comparison with Modern Anxiolytics and Antipsychotics: Direct head-to-head comparisons with currently prescribed anxiolytics (e.g., SSRIs, benzodiazepines) and atypical antipsychotics would provide a clearer picture of this compound's relative efficacy and side-effect profile.

Conclusion

The preclinical animal studies of this compound provide a foundational but incomplete picture of its therapeutic potential. While the data supports its activity as a potent serotonergic and dopaminergic modulator with antipsychotic-like properties in some models, significant gaps remain in our understanding of its anxiolytic and antidepressant effects, as well as its impact on cognitive and negative symptoms. The translational validity of the existing data is moderate for its antipsychotic-like effects but remains low for its purported anxiolytic and antidepressant properties due to the limited and dated nature of the behavioral studies. Further research using contemporary and robust preclinical models is warranted to fully assess the therapeutic promise of this compound and to guide any future clinical development.

References

Safety Operating Guide

Navigating the Disposal of Mepiprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Mepiprazole is crucial for maintaining a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals.

Hazard Profile of a Structurally Related Compound

To inform safe handling and disposal procedures, the following table summarizes the known hazards of 1-(3-Chlorophenyl)piperazine, a compound chemically related to this compound. This information should be considered as indicative of the potential hazards of this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Toxic if swallowed.[1][2]P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Environmental Hazard Not readily biodegradable.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline for the disposal of small quantities of this compound typically found in a research or laboratory setting. This protocol aligns with the recommendations for non-controlled pharmaceutical waste that may possess hazardous characteristics.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Segregation:

  • This compound waste should be segregated from general laboratory waste.

  • It should be collected in a designated, clearly labeled, and sealed container. The label should include "Hazardous Chemical Waste" and "this compound."

3. In-Lab Deactivation (if applicable and safe):

  • For trace amounts or contaminated materials (e.g., weighing paper, gloves), consult with your institution's Environmental Health and Safety (EHS) office for approved deactivation procedures. Do not attempt chemical deactivation without specific, validated protocols.

4. Packaging for Disposal:

  • Ensure the primary waste container is securely sealed to prevent leaks or spills.

  • Place the primary container into a secondary, larger container with absorbent material in case of a breach.

  • The outer container must also be clearly labeled with the contents and associated hazards.

5. Storage Pending Disposal:

  • Store the packaged waste in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have restricted access.

6. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS office will have established procedures for this.

  • Do not dispose of this compound down the drain or in regular trash. [2] Pharmaceuticals in waterways can have adverse effects on aquatic life.[3][4][5]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MepiprazoleDisposal cluster_prep Preparation cluster_disposal Disposal Path start Start: Have this compound Waste assess_hazards Assess Hazards (Consult SDS for related compounds) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_controlled Is it a DEA Controlled Substance? wear_ppe->is_controlled follow_dea Follow Strict DEA Disposal Regulations is_controlled->follow_dea  Yes   is_hazardous Is it RCRA Hazardous Waste? is_controlled->is_hazardous  No   (Assume for this compound) end End: Waste Disposed follow_dea->end hazardous_disposal Dispose as Hazardous Waste (Licensed Contractor) is_hazardous->hazardous_disposal  Yes   (Conservative Approach) non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste (Incineration Recommended) is_hazardous->non_hazardous_disposal  No   hazardous_disposal->end non_hazardous_disposal->end

This compound Disposal Decision Workflow

Disclaimer: This guidance is based on general principles of laboratory safety and pharmaceutical waste management. Always consult your institution's specific policies and procedures, and contact your Environmental Health and Safety department for definitive guidance on the disposal of any chemical, including this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mepiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mepiprazole, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

This compound is a physiologically active compound that requires careful handling to avoid potential health hazards. Adherence to the following procedural guidance is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health risks that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed.[1] It is also noted to have the potential for long-lasting harmful effects on aquatic life.[2]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.To prevent skin irritation from direct contact.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation from inhaling dust or vapors.[1]

Operational and Handling Protocols

Proper handling procedures are essential to minimize exposure and maintain a safe working environment.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Use only in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

Storage:

  • Store in a well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store locked up.[3]

The following workflow diagram outlines the standard procedure for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F J Initiate Emergency Procedures (Spill, Exposure) E->J G Dispose of Waste in Approved Chemical Waste Container F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

This compound Handling Workflow Diagram

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[1][3]

Accidental Release Measures:

  • For non-emergency personnel, evacuate the area and avoid breathing dust.

  • For emergency responders, wear appropriate personal protective equipment.

  • Avoid dust generation. Sweep up and shovel the material. Place in a suitable, closed container for disposal.[2]

  • Prevent the product from entering drains.[2]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Do not allow the product to be released into the environment.[2]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using for the most up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.